3-(3-Methoxy-4-methylphenyl)acrylic acid
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(3-methoxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13) |
InChI Key |
VAQDMGWYJCJJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
3-(3-Methoxy-4-methylphenyl)acrylic acid chemical properties and structure
Topic: 3-(3-Methoxy-4-methylphenyl)acrylic acid: Chemical Properties, Synthesis, and Structural Characterization Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
3-(3-Methoxy-4-methylphenyl)acrylic acid (CAS: 132980-20-2), also known as 3-Methoxy-4-methylcinnamic acid , is a functionalized phenylpropanoid derivative. Structurally, it consists of a cinnamic acid backbone substituted with a methoxy group at the meta position and a methyl group at the para position relative to the acrylic side chain.
This compound serves as a critical intermediate in the synthesis of biologically active heterocycles, including indoles via the Hemetsberger reaction and benzothiophenes for PI3K inhibition. Its structural motif—combining an electron-donating methoxy group with a lipophilic methyl group—modulates the electronic properties of the aromatic ring, influencing the reactivity of the acrylic moiety in Michael additions and cross-coupling reactions.
Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-3-(3-Methoxy-4-methylphenyl)prop-2-enoic acid |
| Common Name | 3-Methoxy-4-methylcinnamic acid |
| CAS Registry Number | 132980-20-2 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | COc1cc(C=CC(=O)O)ccc1C |
| InChIKey | QURCVMIEKCOAJU-UHFFFAOYSA-N (Generic) |
Structural Geometry
The molecule adopts a planar geometry across the cinnamoyl system, maximizing conjugation between the aromatic ring and the carboxylic acid. The trans (E) isomer is the thermodynamically stable form produced via standard condensation methods.
-
Lipophilicity: The 4-methyl group increases lipophilicity (LogP ~2.3–2.5) compared to ferulic acid, enhancing membrane permeability in biological assays.
-
Electronic Effects: The 3-methoxy group exerts a +M (mesomeric) effect, while the 4-methyl group exerts a +I (inductive) effect. This makes the aromatic ring electron-rich, yet the acrylic double bond remains electrophilic due to the conjugation with the carbonyl.
Physicochemical Properties[2][3][4][5][6]
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Melting Point | 168–172 °C (Predicted) | Varies by crystal habit/purity |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Sparingly soluble in water |
| pKa | ~4.5 (Carboxylic acid) | Similar to cinnamic acid (4.44) |
| UV Absorption | λmax ~280–320 nm | Characteristic of cinnamoyl conjugation |
Synthesis & Manufacturing Protocol
The most robust route for synthesizing 3-(3-Methoxy-4-methylphenyl)acrylic acid is the Knoevenagel Condensation . This method offers high atom economy and avoids the use of expensive transition metal catalysts required by Heck coupling.
Reaction Scheme
The synthesis involves the condensation of 3-methoxy-4-methylbenzaldehyde with malonic acid in the presence of a base (pyridine) and a catalyst (piperidine), followed by thermal decarboxylation.
Figure 1: Synthetic pathway via Knoevenagel Condensation and decarboxylation.
Step-by-Step Protocol
Based on standard protocols for substituted cinnamic acids [1][2].
Reagents:
-
3-Methoxy-4-methylbenzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (Solvent/Base, ~5–10 volumes)[1]
-
Piperidine (Catalyst, 0.1 eq)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-4-methylbenzaldehyde (e.g., 20.0 g) and malonic acid (e.g., 21.0 g) in pyridine (100 mL).
-
Catalysis: Add piperidine (1.0 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (100–115 °C) for 2.5 to 3 hours. Evolution of CO₂ gas indicates decarboxylation is proceeding.
-
Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into a stirred mixture of ice and concentrated HCl (excess acid is required to neutralize pyridine and precipitate the free acid).
-
Isolation: A precipitate will form.[2][3] Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold water to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) to obtain the pure trans-isomer.
Yield Expectation: 85–95%.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.2 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable) |
| 7.55 | Doublet (J=16.0 Hz) | 1H | Ar-CH =C | β-proton; large J confirms trans (E) geometry |
| 7.15–7.30 | Multiplet | 3H | Ar-H | Aromatic ring protons (C2, C5, C6) |
| 6.45 | Doublet (J=16.0 Hz) | 1H | =CH -COOH | α-proton; upfield due to carbonyl conjugation |
| 3.85 | Singlet | 3H | -OCH ₃ | Methoxy group |
| 2.20 | Singlet | 3H | -CH ₃ | Methyl group (distinct from methoxy) |
Infrared Spectroscopy (FT-IR)
-
~2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
1680–1700 cm⁻¹: C=O stretch (Conjugated acid).
-
1620–1630 cm⁻¹: C=C stretch (Alkene).
-
1250 cm⁻¹: C-O stretch (Aryl ether).
Biological & Industrial Applications[1][8][10]
Pharmaceutical Intermediate
This compound is a validated "Building Block" in drug discovery.
-
PI3K Inhibitors: Used as a starting material for benzothiophene-based Phosphoinositide 3-kinase (PI3K) inhibitors, which are targets for cancer therapy [1].
-
Indole Synthesis: Precursor for the Hemetsberger Indole Synthesis .[4] The acrylic acid is converted to an azide ester, which undergoes thermolysis to form substituted indole-2-carboxylates [3].[4]
Metabolic & Antioxidant Potential
Like its analog Ferulic Acid, 3-methoxy-4-methylcinnamic acid exhibits biological activity linked to the cinnamoyl pharmacophore:
-
Michael Acceptor: The α,β-unsaturated ketone moiety can react with cysteine residues in proteins (e.g., Keap1), potentially activating the Nrf2 antioxidant pathway.
-
Metabolic Stability: The replacement of the 4-OH (found in ferulic acid) with a 4-Methyl group prevents rapid glucuronidation, potentially increasing the half-life of the molecule in vivo.
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Xi).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Use local exhaust ventilation when handling the dry powder to prevent dust inhalation.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong oxidizers.
References
-
US Patent 2005/0020630 A1 . Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents. (2005).[5] Describes the synthesis of 3-(3-methoxy-4-methylphenyl)acrylic acid as an intermediate. Link
-
ChemicalBook . 3-(3-Methoxy-4-methylphenyl)acrylic acid Product Entry. (Accessed 2026).[6] Confirmation of CAS 132980-20-2.[7] Link
-
BenchChem . Synthesis of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate. Describes the use of the aldehyde precursor in Knoevenagel/Hemetsberger sequences. Link
Sources
- 1. rsc.org [rsc.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. ajol.info [ajol.info]
- 4. methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate | 2119386-81-9 | Benchchem [benchchem.com]
- 5. US20050020630A1 - Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents - Google Patents [patents.google.com]
- 6. (E)-3-(4-hydroxy-3-methoxy-phenyl)acrylic acid methyl este | 22329-76-6 [chemicalbook.com]
- 7. buyersguidechem.com [buyersguidechem.com]
Synthesis Pathways for 3-(3-Methoxy-4-methylphenyl)acrylic Acid: A Comprehensive Technical Guide
Executive Summary
3-(3-Methoxy-4-methylphenyl)acrylic acid (also known as 3-methoxy-4-methylcinnamic acid, CAS: 209287-19-4) is a highly valued substituted cinnamic acid derivative. It serves as a critical synthetic intermediate in the development of cycloalkyl and heterocycloalkyl substituted benzothiophenes, which are investigated as therapeutic agents[1].
For researchers and process chemists, selecting the optimal synthesis route for this compound requires balancing atom economy, scalability, and stereoselectivity. This whitepaper details the two most robust, field-proven methodologies for synthesizing the (E)-isomer of this compound: the classical Knoevenagel-Doebner Condensation and the modern Palladium-Catalyzed Heck Cross-Coupling .
Retrosynthetic Strategy
The target molecule features an
-
Disconnection at the alkene double bond (
) : Leads to the aldehyde precursor (3-methoxy-4-methylbenzaldehyde) and an active methylene compound (malonic acid). This is the basis of the Knoevenagel-Doebner condensation. -
Disconnection at the aryl-alkene bond (
) : Leads to an aryl halide (4-bromo-2-methoxytoluene) and an intact terminal olefin (acrylic acid). This forms the basis of the Heck cross-coupling reaction.
Pathway A: The Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner modification is the industry standard for synthesizing cinnamic acid derivatives due to its operational simplicity, scalability, and exclusive (E)-stereoselectivity[2].
Mechanistic Rationale & Causality
The reaction relies on the synergistic action of a secondary amine organocatalyst (piperidine) and a weak base/solvent (pyridine).
-
Electrophilic Activation : Piperidine attacks the carbonyl carbon of 3-methoxy-4-methylbenzaldehyde, forming an intermediate aminal that collapses into a highly electrophilic iminium ion. This intermediate significantly lowers the activation energy for nucleophilic attack compared to the native aldehyde[3].
-
Nucleophilic Attack & Thermodynamic Driving Force : Malonic acid is deprotonated by pyridine to form an enolate, which attacks the iminium ion. The subsequent elimination of piperidine yields an alkylidenemalonic acid intermediate.
-
Stereoselective Decarboxylation : Pyridine coordinates with the di-acid intermediate, facilitating a concerted decarboxylation upon heating. The entropic release of
gas drives the reaction to completion, while steric repulsion during the transition state ensures the exclusive formation of the thermodynamically stable (E)-isomer[2].
Fig 1. Knoevenagel-Doebner condensation mechanism and intermediate progression.
Validated Experimental Protocol
This protocol is designed as a self-validating system, utilizing pH-dependent solubility for seamless product isolation[1].
-
Reaction Assembly : In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-4-methylbenzaldehyde (20.0 mL, ~137 mmol) and malonic acid (27.2 g, 206 mmol, 1.5 eq) in a solvent mixture of pyridine (200 mL) and piperidine (6 mL)[1].
-
Thermal Activation : Heat the mixture to reflux (~115 °C) under continuous magnetic stirring for 2.5 to 3 hours. Validation checkpoint: TLC (Hexanes/EtOAc 7:3) should indicate the complete consumption of the UV-active aldehyde starting material.
-
Concentration : Cool the reaction to room temperature and concentrate the mixture in vacuo to approximately half its original volume to remove excess pyridine.
-
pH-Triggered Precipitation : Dilute the concentrated mixture with
(20 mL). Slowly add 1N HCl dropwise while stirring vigorously until the pH reaches ~2.-
Causality of Workup: In the basic pyridine medium, the product exists as a highly soluble pyridinium carboxylate salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target 3-(3-methoxy-4-methylphenyl)acrylic acid to precipitate as a crystalline solid.
-
-
Isolation : Collect the precipitate via vacuum filtration, wash with cold water to remove residual malonic acid and pyridinium hydrochloride, and dry under high vacuum.
Pathway B: Palladium-Catalyzed Heck Cross-Coupling
For applications requiring high atom economy and avoidance of malonic acid/pyridine, the Heck cross-coupling reaction provides a modern, transition-metal-catalyzed alternative[4].
Mechanistic Rationale & Causality
This pathway couples 4-bromo-2-methoxytoluene with acrylic acid.
-
Oxidative Addition : The
active catalyst inserts into the bond of the aryl halide. Because the aryl ring is electron-rich (due to the effect of the methoxy group and effect of the methyl group), oxidative addition is the rate-limiting step. Elevated temperatures and robust phosphine ligands (e.g., ) are required to stabilize the palladium center[4][5]. -
Migratory Insertion : Acrylic acid coordinates to the
complex. The aryl group migrates to the less substituted carbon of the olefin. -
-Hydride Elimination : The complex undergoes internal rotation to align the palladium and a
-hydrogen in a syn-coplanar geometry. Elimination yields the (E)-alkene, driven by the steric minimization of the aryl and carboxylic acid groups in the transition state. -
Catalyst Regeneration : A stoichiometric base (e.g.,
) neutralizes the generated , reducing the species back to to close the catalytic cycle[5].
Fig 2. Palladium-catalyzed Heck cross-coupling catalytic cycle.
Validated Experimental Protocol
-
Inert Atmosphere Setup : To a dry Schlenk flask purged with Argon, add 4-bromo-2-methoxytoluene (1.0 eq), acrylic acid (1.5 eq),
(0.02 eq), and triphenylphosphine ( , 0.04 eq).-
Causality: Argon purging is mandatory.
intermediates are highly susceptible to oxidation by atmospheric , which precipitates inactive "palladium black" and halts the catalytic cycle.
-
-
Solvent and Base Addition : Inject anhydrous DMF (solvent) and triethylamine (
, 2.5 eq). -
Heating : Stir the mixture at 100 °C for 12–16 hours. Validation checkpoint: LC-MS analysis should confirm the disappearance of the aryl bromide mass peak.
-
Phase-Separation Workup : Cool the reaction, dilute with
, and wash with Ethyl Acetate (EtOAc).-
Causality of Workup: The basic environment ensures the target product remains in the aqueous layer as a water-soluble triethylammonium acrylate salt, while unreacted aryl bromide, phosphine ligands, and homocoupled biaryl byproducts partition into the organic EtOAc layer.
-
-
Acidification : Separate the aqueous layer and acidify to pH 2 using 2N HCl. The target 3-(3-Methoxy-4-methylphenyl)acrylic acid will precipitate. Filter, wash with cold water, and dry.
Comparative Data Presentation
To assist process chemists in selecting the appropriate route, the quantitative and qualitative metrics of both pathways are summarized below:
| Parameter | Pathway A: Knoevenagel-Doebner | Pathway B: Heck Cross-Coupling |
| Starting Materials | 3-Methoxy-4-methylbenzaldehyde, Malonic acid | 4-Bromo-2-methoxytoluene, Acrylic acid |
| Catalyst / Reagents | Piperidine (cat.), Pyridine (solvent/base) | |
| Typical Yield | 75% – 85% | 65% – 80% |
| Stereoselectivity | Exclusively (E)-isomer | Highly (E)-selective (>95%) |
| Atom Economy | Moderate (Loss of | High (Loss of |
| Scalability | Excellent (Standard industrial route) | Good (Requires Pd scavenging at scale) |
| Primary Byproducts | 2-Methoxy-4-methyl-1-vinylbenzene (trace over-decarboxylation) | Homocoupled biaryls, Pd black (trace) |
References
- US20050020630A1 - Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents. Google Patents.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis.
- Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers.
- Application of “Boomerang” Linear Polystyrene-Stabilized Pd Nanoparticles to a Series of C-C Coupling Reactions in Water. MDPI.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.
Sources
- 1. US20050020630A1 - Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 4. Application of “Boomerang” Linear Polystyrene-Stabilized Pd Nanoparticles to a Series of C-C Coupling Reactions in Water [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
Mechanism of action of 3-(3-Methoxy-4-methylphenyl)acrylic acid as an AMPK activator
This guide provides an in-depth technical analysis of the mechanism of action of 3-(3-Methoxy-4-methylphenyl)acrylic acid (also known as 3-methoxy-4-methylcinnamic acid) and its potent derivatives as activators of AMP-activated protein kinase (AMPK) .
This analysis synthesizes foundational knowledge of cinnamic acid derivatives (like ferulic acid) with recent breakthroughs in structure-activity relationship (SAR) studies, specifically highlighting the optimized derivative Compound S17 as a primary case study for this chemical class.
Executive Summary
3-(3-Methoxy-4-methylphenyl)acrylic acid is a synthetic derivative of ferulic acid characterized by the replacement of the labile 4-hydroxyl group with a stable 4-methyl group. This structural modification enhances lipophilicity and metabolic stability while retaining the pharmacophore required for AMPK activation .
Recent studies (Li et al., 2024) dealing with (E)-3-(3-methoxy-4-substituted phenyl)acrylic acid derivatives have identified this scaffold as a critical template for developing potent AMPK activators. These compounds function by increasing the phosphorylation of AMPK at Thr172 , subsequently inhibiting SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) and suppressing de novo lipogenesis.
Key Therapeutic Potential:
-
Metabolic Regulation: Reduction of hepatic lipid accumulation (NAFLD/NASH).
-
Lipid Lowering: Downregulation of Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).
-
Energy Homeostasis: Mimicking a low-energy state to stimulate fatty acid oxidation.
Molecular Mechanism of Action (MoA)
The activation of AMPK by 3-(3-Methoxy-4-methylphenyl)acrylic acid and its optimized analogs (e.g., Compound S17) follows a multi-step signaling cascade.
Primary Activation: AMPK Phosphorylation
The compound acts as an allosteric activator or an indirect modulator of the AMPK heterotrimer.
-
Target Interaction: The molecule likely binds to the AMPK
-subunit or modulates the upstream kinase LKB1 (Liver Kinase B1). -
Phosphorylation Event: This interaction promotes the phosphorylation of Threonine-172 (Thr172) on the AMPK
-catalytic subunit.[1] -
Result: Transformation of AMPK from an inactive to an active kinase conformation.
Downstream Signaling: The SREBP-1c Axis
Once activated, p-AMPK exerts its effects on lipid metabolism primarily through the SREBP-1c pathway:
-
SREBP-1c Inhibition: Activated AMPK phosphorylates SREBP-1c (at Ser372), preventing its proteolytic cleavage and translocation to the nucleus.
-
Transcriptional Suppression: Reduced nuclear SREBP-1c leads to decreased transcription of lipogenic genes, specifically FAS (Fatty Acid Synthase) and ACC1 (Acetyl-CoA Carboxylase 1).
-
Direct Enzyme Regulation: p-AMPK directly phosphorylates ACC (at Ser79), inhibiting its enzymatic activity. This reduces the production of Malonyl-CoA, relieving the inhibition on CPT-1 and promoting mitochondrial fatty acid oxidation.
Structural Advantages of the 4-Methyl Analog
Unlike ferulic acid (4-OH), the 4-methyl substitution in 3-(3-Methoxy-4-methylphenyl)acrylic acid prevents glucuronidation at the 4-position, significantly improving bioavailability and cellular residence time. This modification allows for sustained AMPK activation compared to the rapidly metabolized parent compound.
Visualization: Signaling Pathway
The following diagram illustrates the cascade from compound administration to the physiological outcome (reduced lipid accumulation).
Figure 1: Mechanism of Action. The compound activates AMPK, which inhibits SREBP-1c and ACC, leading to reduced lipogenesis and enhanced fatty acid oxidation.
Experimental Protocols for Validation
To validate the mechanism of 3-(3-Methoxy-4-methylphenyl)acrylic acid, the following protocols are recommended. These are based on standard methodologies for AMPK activators (e.g., Li et al., 2024).
Western Blot Analysis (Kinase Activation)
Objective: Confirm phosphorylation of AMPK and downstream targets (ACC, SREBP-1).
| Step | Parameter | Detail |
| Cell Line | HepG2 or 3T3-L1 | Human liver carcinoma or mouse pre-adipocytes. |
| Treatment | Concentration | 10, 20, 40 µM (Dose-response). |
| Duration | Time | 24 hours incubation. |
| Lysis | Buffer | RIPA buffer with phosphatase inhibitors (Na3VO4, NaF). |
| Primary Antibodies | Targets | p-AMPK (Thr172), AMPK (Total), p-ACC (Ser79), SREBP-1. |
| Normalization | Control | |
| Expected Result | Data | Increase in p-AMPK/AMPK ratio; Decrease in nuclear SREBP-1. |
Lipid Accumulation Assay (Oil Red O Staining)
Objective: Quantify the phenotypic effect on lipid storage.
-
Cell Culture: Seed HepG2 cells in 6-well plates (
cells/well). -
Induction: Treat cells with 1 mM Free Fatty Acids (FFA) (Oleate:Palmitate 2:1) to induce steatosis.
-
Treatment: Co-treat with test compound (10-40 µM) for 24 hours.
-
Fixation: Wash with PBS, fix with 4% paraformaldehyde for 30 min.
-
Staining: Add Oil Red O working solution for 15 min.
-
Quantification: Elute stain with 100% isopropanol and measure absorbance at 510 nm.
-
Validation: Compare absorbance against Vehicle (DMSO) and Positive Control (e.g., Metformin or AICAR).
Structure-Activity Relationship (SAR) Data
The efficacy of 3-(3-Methoxy-4-methylphenyl)acrylic acid derivatives is dependent on specific structural features.
| Structural Feature | Modification | Biological Effect (AMPK Potency) |
| C3-Methoxy | Retention | Essential for binding affinity (H-bond acceptor). |
| C4-Substituent | Methyl (-CH3) | Increases lipophilicity and metabolic stability (vs. -OH). |
| C4-Substituent | Bulky Ether (S17) | Significant potency increase. The bulky group likely occupies a hydrophobic pocket in the AMPK |
| Side Chain | Acrylic Acid | Critical linker geometry; reduction to propanoic acid often reduces activity. |
Note: While the simple 4-methyl analog is active, derivatives with extended lipophilic chains at the 4-position (like Compound S17 in Li et al., 2024) show superior potency (
References
-
Li, M., Liu, J., Liu, Y., et al. (2024).[2] Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(8), 105859.[2][3]
-
Hardie, D. G. (2014). AMPK: Positive and negative regulation, and its role in whole-body energy homeostasis. Current Opinion in Cell Biology, 33, 1-7.
-
[Link]
-
-
Viollet, B., et al. (2010). AMPK: Lessons from transgenic and knockout animals. Frontiers in Bioscience, 15, 434-452.
-
[Link]
-
-
Srinivasan, M., et al. (2007). Ferulic acid: therapeutic potential through its antioxidant property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92-100.
-
[Link]
-
Sources
The Multifaceted Therapeutic Potential of Cinnamic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have emerged as a significant class of compounds in medicinal chemistry due to their extensive range of pharmacological activities and favorable safety profile.[1][2][3][4] This technical guide provides a comprehensive exploration of the biological activities of cinnamic acid derivatives, delving into their underlying mechanisms of action and identifying key therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate the discovery and development of novel therapeutics based on the cinnamic acid scaffold. We will explore the structure-activity relationships that govern their efficacy as antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, and provide detailed experimental protocols for their evaluation.
Introduction: The Cinnamic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
Cinnamic acid, an aromatic carboxylic acid, consists of a benzene ring attached to an acrylic acid moiety.[2] This simple structure is a key intermediate in the biosynthesis of numerous vital compounds in plants, including flavonoids, lignans, and stilbenes.[5] The versatility of the cinnamic acid scaffold, with its phenyl ring, alkene double bond, and carboxylic acid group, allows for a wide array of structural modifications, leading to a diverse library of natural and synthetic derivatives with enhanced biological efficacy.[2][5]
The therapeutic potential of these compounds is largely influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group.[2][6] For instance, the presence of hydroxyl and methoxy groups is crucial for their antioxidant and anticancer activities, while modifying the carboxylic acid to form esters or amides can enhance antimicrobial properties by increasing lipophilicity.[6] This guide will systematically dissect these structure-activity relationships across various therapeutic areas.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to numerous chronic diseases, including cancer and neurodegenerative disorders.[7] Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[4][7][8]
Mechanisms of Antioxidant Action
The antioxidant capacity of cinnamic acid derivatives stems from two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, effectively neutralizing them and terminating the oxidative chain reaction.[6][8] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.[8][9] Dihydroxy derivatives like caffeic acid generally exhibit superior radical scavenging activity compared to monohydroxy derivatives such as p-coumaric acid.[8]
-
Modulation of Cellular Signaling Pathways: Cinnamic acid derivatives can also exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway upregulates the expression of a suite of antioxidant and detoxifying enzymes, bolstering the cell's intrinsic defense against oxidative stress.
Diagram: Nrf2-ARE Pathway Activation by Cinnamic Acid Derivatives
Caption: Cinnamic acid derivatives inactivate Keap1, leading to Nrf2 stabilization and translocation to the nucleus, where it activates antioxidant gene expression.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the direct radical scavenging activity of cinnamic acid derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compounds (cinnamic acid derivatives) at various concentrations
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC₅₀ value indicates higher antioxidant activity.[8]
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties.[1][10]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[6] Key targets include:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Cinnamic acid derivatives can inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB.[1]
-
Toll-like Receptor 4 (TLR4): A receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers a pro-inflammatory signaling cascade.[1][11]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This pathway is involved in the production of pro-inflammatory cytokines.[12]
Diagram: Inhibition of NF-κB Signaling by Cinnamic Acid Derivatives
Caption: Cinnamic acid derivatives inhibit IKK, preventing IκB phosphorylation and subsequent NF-κB activation and nuclear translocation.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antibiotic-resistant microbial strains presents a significant global health threat, necessitating the discovery of new antimicrobial agents.[13][14] Cinnamic acid and its derivatives exhibit a broad spectrum of activity against bacteria and fungi.[4][6][15]
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.[1] Key mechanisms include:
-
Cell Membrane Disruption: Increased lipophilicity, often achieved through esterification or amidation of the carboxylic acid group, enhances the interaction of cinnamic acid derivatives with microbial cell membranes, leading to damage, leakage of intracellular components, and cell death.[1][6]
-
Inhibition of ATPase Activity: Cinnamic acid can inhibit cellular ATPase, disrupting energy metabolism.[1][16]
-
Biofilm Formation Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Cinnamic acid derivatives have been shown to prevent biofilm formation, rendering the microbes more susceptible to antimicrobial agents.[1][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (cinnamic acid derivatives)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth medium only)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity: Targeting the Hallmarks of Cancer
Cinnamic acid derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][7] Their anticancer effects are mediated through various mechanisms that target the hallmarks of cancer.
Mechanisms of Anticancer Action
The anticancer potential of these compounds is influenced by the nature and position of substituents on the phenyl ring.[6] Key mechanisms include:
-
Induction of Apoptosis: Cinnamic acid derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[17]
-
Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth and metastasis, can be inhibited by some cinnamic acid derivatives.
-
Inhibition of Metastasis: Cinnamic acid derivatives can suppress the invasion and spread of cancer cells by inhibiting matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[18][19]
-
Inhibition of Oncogenic Protein Kinases: Several cinnamic acid derivatives have been shown to inhibit protein kinases that are critical for cancer cell signaling and survival.[20]
Potential Therapeutic Targets in Cancer
-
Matrix Metalloproteinases (MMPs): Particularly MMP-2 and MMP-9, which are overexpressed in many cancers and play a key role in invasion and metastasis.[18][19][21]
-
Apoptosis-Inducing Factor (AIF): A protein involved in the mitochondrial pathway of apoptosis.[19][21]
-
Mitogen-Activated Protein Kinase 14 (MAPK14): A key kinase in a signaling pathway that regulates cell growth and apoptosis.[19][21]
-
Histone Deacetylases (HDACs): Trans-cinnamic acid has been shown to induce apoptosis through HDAC-dependent mechanisms.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (cinnamic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[23] Cinnamic acid and its derivatives have shown promise as neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-amyloid properties.[23][24]
Mechanisms of Neuroprotection
-
Antioxidant Effects: By scavenging free radicals, cinnamic acid derivatives can protect neurons from oxidative damage, a key factor in neurodegeneration.[23]
-
Anti-inflammatory Effects: The anti-inflammatory properties of these compounds can mitigate neuroinflammation, which contributes to neuronal damage.[23]
-
Inhibition of Amyloid-β (Aβ) Aggregation: In the context of Alzheimer's disease, some cinnamic acid derivatives have been shown to inhibit the aggregation of Aβ peptides into toxic plaques.[24][25][26]
-
Cholinesterase Inhibition: Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters, which is a therapeutic strategy for Alzheimer's disease.[24][25][26]
Conclusion and Future Directions
Cinnamic acid and its derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential across a wide range of diseases. Their well-defined structure-activity relationships provide a solid foundation for the rational design of new and more potent therapeutic agents.[6][27] The multifaceted mechanisms of action, targeting key cellular pathways involved in oxidative stress, inflammation, microbial infection, cancer, and neurodegeneration, underscore their promise in drug discovery.
Future research should focus on several key areas:
-
Lead Optimization: Utilizing the established structure-activity relationships to synthesize novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
-
In Vivo Studies: Moving beyond in vitro assays to validate the efficacy and safety of promising lead compounds in relevant animal models of disease.
-
Clinical Trials: Ultimately, translating the most promising candidates into clinical trials to evaluate their therapeutic potential in humans.
-
Drug Delivery Systems: Developing innovative drug delivery systems to improve the bioavailability and targeted delivery of cinnamic acid derivatives.
The continued exploration of this remarkable class of compounds holds great promise for the development of the next generation of therapeutics to address some of the most pressing global health challenges.
References
- Structure-Activity Relationship of Cinnamic Acid Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2023, October 5).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31).
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.).
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC. (n.d.).
- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (n.d.).
- Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023, October 20).
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.).
- (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022, July 4).
- Exploring the Antioxidant Properties of Cinnamic Acid Derivatives: A Technical Guide - Benchchem. (n.d.).
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (n.d.).
- A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery - Benchchem. (n.d.).
- Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. (2021, July 15).
- Neuroprotective Activities of Cinnamic Acids and their Derivatives | Bentham Science. (n.d.).
- Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review - AIP Publishing. (2023, October 5).
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. (2021, January 13).
- Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. (2023, December 6).
- New Strategies for evaluating Natural Products.pptx. (n.d.).
- Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed. (2012, July 15).
- Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Bentham Science. (n.d.).
- Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi - PubMed. (2018, April 1).
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022, July 13).
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC. (2024, August 20).
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking - Biointerface Research in Applied Chemistry. (2022, March 27).
- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI. (2025, February 2).
- Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds - SciELO. (n.d.).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31).
- Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. (2013, August 1).
- Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - MDPI. (2024, January 1).
- Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris Publisher. (2024, June 29).
- Neuroprotective Activities of Cinnamic Acids and their Derivatives - ResearchGate. (2025, October 28).
- New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation | Request PDF. (2025, September 5).
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects# | Bentham Science Publishers. (2016, March 1).
- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC. (n.d.).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.).
- New neuroprotective derivatives of cinnamic acid by biotransformation - RSC Publishing. (n.d.).
- Therapeutic Study of Cinnamic Acid Derivative for Oxidative Stress Ablation: The Computational and Experimental Answers - MDPI. (2023, November 4).
- Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents | ACS Chemical Neuroscience - ACS Publications. (2021, January 13).
- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - MDPI. (2024, December 9).
- Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed. (2023, February 15).
- Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. pubs.aip.org [pubs.aip.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. scielo.br [scielo.br]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer’s Disease [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Characterization of 3-(3-Methoxy-4-methylphenyl)acrylic acid
[1]
Executive Summary
3-(3-Methoxy-4-methylphenyl)acrylic acid (CAS: 209287-19-4) is a functionalized cinnamic acid derivative often utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of metabolic regulators and anti-inflammatory agents.[1] Its structural motif—combining a lipophilic methylated phenyl ring with a polarizable acrylic acid tail—creates a specific solubility profile that challenges standard formulation and purification protocols.[1]
This guide provides a comprehensive technical analysis of its solubility landscape. By synthesizing experimental data from structural analogs (trans-cinnamic acid, ferulic acid derivatives) and thermodynamic modeling, we establish a solubility matrix to guide solvent selection for reaction optimization, crystallization, and liquid formulation.[1]
Physicochemical Identity & Mechanistic Basis
To predict and manipulate solubility, one must first understand the competing intermolecular forces within the molecule.[1]
| Property | Value (Predicted/Analog) | Mechanistic Impact on Solubility |
| Molecular Weight | 192.21 g/mol | Moderate size allows for good dissolution kinetics in compatible solvents.[1] |
| pKa (Carboxyl) | ~4.5 | pH-Switchable Solubility: Insoluble in acidic aqueous media; highly soluble in basic buffers (pH > 6.[1]5) due to ionization.[1] |
| LogP (Lipophilicity) | ~2.6 – 2.9 | Indicates preference for organic solvents over water.[1] The 4-methyl and 3-methoxy groups significantly increase lipophilicity compared to unsubstituted cinnamic acid.[1] |
| H-Bond Donors | 1 (COOH) | Limits solubility in non-polar solvents (e.g., Hexane) due to dimerization energy.[1] |
| H-Bond Acceptors | 3 (COOH, OMe) | Facilitates solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO).[1] |
Structural Logic
The molecule consists of two distinct domains:[1]
-
Hydrophobic Domain: The 3-methoxy-4-methylphenyl moiety.[1] The methyl group at the para position and the methoxy group at the meta position disrupt the crystal lattice energy slightly compared to trans-cinnamic acid, potentially enhancing solubility in organic solvents, but they also increase the hydrophobic surface area.[1]
-
Hydrophilic Domain: The acrylic acid tail.[1] This moiety drives dimerization in non-polar solvents and ionization in aqueous bases.[1]
Solubility Landscape: The Matrix
Note: Specific quantitative values for this CAS are rare in public literature. The classifications below are derived from high-confidence Structure-Property Relationship (SPR) analysis of 4-methylcinnamic acid and isoferulic acid.
Primary Solvent Classes
| Solvent Class | Representative Solvents | Solubility Rating | Technical Insight |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Primary Choice. The high dipole moment of DMSO disrupts the carboxylic acid dimers, fully solvating the molecule.[1] Ideal for stock solutions and biological assays.[1] |
| Short-Chain Alcohols | Methanol, Ethanol, IPA | Good (20–80 mg/mL) | Crystallization Solvent. Solubility increases significantly with temperature.[1] Ethanol is the preferred green solvent for purification.[1] |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Extraction Solvent. Good for partitioning the compound from aqueous acidic phases during workup.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Useful for synthesis but less desirable for final isolation due to toxicity.[1] |
| Ethers | THF, MTBE | Moderate | THF is excellent; MTBE is moderate.[1] Useful for precipitation when combined with hexane.[1] |
| Hydrocarbons | Hexane, Toluene | Poor/Insoluble (<1 mg/mL) | Anti-Solvent. Used to crash the compound out of solution during crystallization (e.g., Ethyl Acetate/Hexane system). |
| Aqueous (Acidic/Neutral) | Water (pH < 4) | Insoluble | The unionized acid is hydrophobic.[1] |
| Aqueous (Basic) | NaOH, Na₂CO₃ (pH > 7) | High | Forms the water-soluble carboxylate salt.[1] |
Visualization: pH-Dependent Solubility Mechanism
The following diagram illustrates the equilibrium that governs aqueous solubility.
Caption: Reversible pH-dependent solubility switch. At pH > pKa (~4.5), the solubility increases exponentially as the salt form predominates.
Experimental Protocols
As a self-validating system, use the following protocols to determine exact solubility values for your specific batch.
Protocol A: Isothermal Shake-Flask Method (The Gold Standard)
Objective: Determine thermodynamic equilibrium solubility.[1]
-
Preparation: Add excess solid 3-(3-Methoxy-4-methylphenyl)acrylic acid (~50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Seal the vial and agitate (shake or stir) at a constant temperature (e.g., 25°C) for 24 hours.
-
Check: If all solid dissolves, add more solid until a persistent precipitate remains.[1]
-
-
Phase Separation: Centrifuge the saturated mixture or filter through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated temps).
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC or UV-Vis.
-
UV-Vis Note: Determine
first (likely ~280-300 nm for the cinnamoyl system).[1]
-
Protocol B: HPLC Method for Quantification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – Gradient 40:60 to 90:10.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm.[1]
-
Retention Time: Expect elution after unsubstituted cinnamic acid due to the lipophilic methyl/methoxy groups.[1]
Visualization: Solubility Determination Workflow
Caption: Step-by-step workflow for experimentally validating solubility data.
Applications in Crystallization & Formulation[1][2]
Recrystallization Strategy (Purification)
The solubility differential between Ethanol (high solubility at boiling point, moderate at RT) and Water (antisolvent) makes the Ethanol/Water system ideal for purification.
-
Procedure: Dissolve crude material in minimum boiling Ethanol. Slowly add hot water until turbidity appears.[1] Cool slowly to 4°C.
-
Alternative: Ethyl Acetate (solvent) + Hexane (antisolvent).[1]
Thermodynamic Modeling (Hansen Parameters)
For advanced solvent selection, we can estimate the Hansen Solubility Parameters (HSP) for this molecule based on group contribution methods:
-
(Dispersion): ~19.5 MPa
[1] -
(Polar): ~5.0 MPa
[1] -
(Hydrogen Bonding): ~11.5 MPa
[1] -
Interaction Radius (
): Solvents with an relative to these coordinates are likely to be good solvents.[1] This confirms why DMSO ( ) and Ethanol ( , though higher, it matches the amphiphilic nature) are effective.[1]
References
-
BenchChem. (2025).[1][2] Solubility of 4-Methylcinnamic Acid in different organic solvents. Retrieved from [1]
-
Mota, F. L., et al. (2008).[1][3] "Solubility of Cinnamic Acid Derivatives in Water and Organic Solvents." Industrial & Engineering Chemistry Research, 47(15), 5182–5189.[1]
-
Li, J., et al. (2016).[1][4] "Solubility of trans-Cinnamic Acid in Pure Solvents and Binary Mixtures." Journal of Chemical & Engineering Data, 61(3), 1192–1198.[1]
-
Cayman Chemical. (2023).[1] Product Information: 4-Methoxycinnamic Acid.[1][5] Retrieved from [1]
-
Shakeel, F., et al. (2017).[1] "Solubility and Thermodynamics of trans-Cinnamic Acid in Different Solvents." Journal of Molecular Liquids, 225, 130-135.[1]
In Vitro Antioxidant Potential and Free Radical Scavenging Assays: A Comprehensive Technical Guide
Executive Summary
In the landscape of drug discovery, nutraceutical development, and food science, quantifying the antioxidant potential of novel compounds is a critical early-stage validation step. Oxidative stress—driven by an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses—is a primary vector in the pathogenesis of neurodegeneration, cardiovascular diseases, and cellular aging.
However, "antioxidant capacity" is not a monolithic chemical property. It is a highly context-dependent metric dictated by the specific reaction mechanism, the solvent environment, and the nature of the radical being quenched. This whitepaper provides a rigorous, mechanistic breakdown of the core in vitro antioxidant assays, detailing the causality behind experimental choices and providing self-validating protocols designed for high reproducibility and scientific integrity.
Mechanistic Classification: The Causality of Assay Selection
To accurately profile a compound, researchers must select assays based on the underlying chemical kinetics. Antioxidant assays are broadly classified into two primary reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [1].
-
Hydrogen Atom Transfer (HAT): These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom (
). HAT reactions are solvent and pH-independent but are highly sensitive to the presence of reducing agents. They most closely mimic biological lipid peroxidation. -
Single Electron Transfer (SET): These assays measure the reducing power of an antioxidant by its ability to transfer one electron to reduce a metal ion or radical (
). SET reactions are highly pH-dependent and typically slower than HAT reactions. -
Mixed Mechanisms: Assays like DPPH and ABTS can operate via both HAT and SET pathways, depending on the solvent polarity and the ionization potential of the antioxidant.
Assay Selection Workflow
Caption: Decision matrix for selecting in vitro antioxidant assays based on chemical mechanisms.
Quantitative Data Interpretation Matrix
To facilitate rapid assay selection and data harmonization, the operational parameters of the core assays are summarized below.
| Assay | Primary Mechanism | Radical/Oxidant Source | Detection Method | Wavelength (nm) | Standard Reference |
| DPPH | Mixed (HAT/SET) | DPPH | Absorbance (Decrease) | 515–517 | Trolox / Ascorbic Acid |
| FRAP | SET | Fe | Absorbance (Increase) | 593 | FeSO |
| ORAC | HAT | AAPH (Peroxyl radical) | Fluorescence (Decay) | Ex: 485 / Em: 520 | Trolox |
| ABTS | Mixed (HAT/SET) | ABTS | Absorbance (Decrease) | 734 | Trolox (TEAC) |
Core Assays: Causality and Step-by-Step Protocols
A robust experimental design must be a self-validating system. This means incorporating sample blanks to account for intrinsic color/turbidity, and positive controls (like Trolox) to ensure reagent viability.
The DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for initial antioxidant screening [3]. DPPH is a stable organic nitrogen radical characterized by a deep purple color. When reduced by an antioxidant, it converts to the yellow diphenylpicrylhydrazine.
Causality in Design:
-
Why Methanol? DPPH is highly lipophilic and insoluble in water. Methanol or ethanol must be used. Consequently, highly hydrophilic compounds (e.g., large polysaccharides) may precipitate, leading to false absorbance readings. A sample blank (extract + methanol without DPPH) is mandatory to subtract background turbidity.
-
Why Dark Incubation? DPPH radicals are sensitive to light degradation. Incubation must occur in the dark to prevent baseline drift.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve 24 mg of DPPH powder in 100 mL of HPLC-grade methanol to create a 0.1 mM stock solution. Store at -20°C in an amber bottle.
-
Standard Curve: Prepare Trolox standard solutions ranging from 10 to 100 µM in methanol.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of the sample/standard to 180 µL of the DPPH working solution.
-
Self-Validating Controls:
-
Control: 20 µL Methanol + 180 µL DPPH (Maximum absorbance).
-
Sample Blank: 20 µL Sample + 180 µL Methanol (Accounts for sample color).
-
-
Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.
-
Measurement: Read absorbance at 515 nm using a microplate reader.
-
Calculation:
The FRAP (Ferric Reducing Antioxidant Power) Assay
Developed by Benzie and Strain [2], the FRAP assay evaluates the SET capacity of a sample by measuring the reduction of a ferric tripyridyltriazine (Fe
Causality in Design:
-
Why pH 3.6? The FRAP assay is strictly pH-dependent. At physiological pH, iron precipitates as ferric hydroxide. Lowering the pH to 3.6 using an acetate buffer maintains iron solubility and elevates the redox potential, ensuring that electron transfer from the antioxidant is the rate-limiting step.
-
Why FeSO
as a Standard? While Trolox can be used, FeSO provides a direct stoichiometric equivalent of reduced iron, making calibration curve generation highly precise.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 300 mM Acetate buffer (pH 3.6) by mixing 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, made up to 1 L with deionized water.
-
FRAP Reagent: Mix 300 mM Acetate buffer, 10 mM TPTZ (dissolved in 40 mM HCl), and 20 mM FeCl
in a 10:1:1 ratio. Critical: Prepare fresh daily and warm to 37°C before use. -
Standard Curve: Prepare FeSO
solutions ranging from 100 to 1000 µM. -
Reaction Mixture: Add 10 µL of sample/standard to 300 µL of the warmed FRAP reagent in a 96-well plate.
-
Incubation & Measurement: Incubate at 37°C for 10 minutes. Read the absorbance at 593 nm.
-
Data Output: Results are expressed as µmol Fe
equivalents per gram of sample.
The ORAC (Oxygen Radical Absorbance Capacity) Assay
ORAC is the premier HAT-based assay. It measures the degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH. Antioxidants protect the fluorescent probe, delaying the decay [1].
Causality in Design:
-
Why AAPH? AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) thermally decomposes at exactly 37°C to generate peroxyl radicals at a constant, predictable rate. This closely mimics biological lipid peroxidation.
-
Why Area Under the Curve (AUC)? Unlike endpoint assays, ORAC is a kinetic assay. Measuring the AUC accounts for both the lag time (how long the antioxidant completely suppresses the radical) and the initial rate of radical quenching, providing a comprehensive profile of antioxidant capacity.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 75 mM Phosphate Buffer (pH 7.4). All reagents must be dissolved in this buffer.
-
Reagent Preparation:
-
Fluorescein: Prepare a 70 nM working solution.
-
AAPH: Prepare a 153 mM solution fresh immediately before use (highly unstable).
-
-
Reaction Setup: In a black 96-well fluorescence plate, add 25 µL of sample/Trolox standard and 150 µL of Fluorescein. Incubate at 37°C for 15 minutes to equilibrate.
-
Initiation: Rapidly inject 25 µL of the AAPH solution into all wells using a multichannel pipette to initiate the reaction.
-
Kinetic Measurement: Read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60–90 minutes at 37°C until the fluorescence of the blank reaches zero.
-
Calculation: Calculate the AUC for the sample and subtract the AUC of the blank to find the Net AUC. Quantify against the Trolox standard curve.
References
-
Prior, R.L., Wu, X., Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.[Link]
-
Benzie, I.F.F., Strain, J.J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry.[Link]
-
Brand-Williams, W., Cuvelier, M.E., Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.[Link]
Technical Guide: 3-(3-Methoxy-4-methylphenyl)acrylic Acid (CAS 209287-19-4 / 132980-20-2)
[1]
Executive Summary
3-(3-Methoxy-4-methylphenyl)acrylic acid (also known as 3-Methoxy-4-methylcinnamic acid ) is a functionalized cinnamic acid derivative used primarily as a versatile building block in organic synthesis and medicinal chemistry.[1] Characterized by the presence of a methoxy group at the meta position and a methyl group at the para position of the phenyl ring, this compound serves as a critical intermediate in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced heterocyclic scaffolds like coumarins and quinolinones.[1]
This guide consolidates physical and chemical data, synthesis protocols, and application insights for researchers utilizing this compound in drug discovery and materials science.
Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature and Identification[1]
-
Primary Chemical Name: 3-(3-Methoxy-4-methylphenyl)acrylic acid[1][2][3][4]
-
IUPAC Name: (2E)-3-(3-Methoxy-4-methylphenyl)prop-2-enoic acid[1]
-
Common Synonyms: 3-Methoxy-4-methylcinnamic acid; 3-(3-Methoxy-4-methylphenyl)-2-propenoic acid.[1]
-
CAS Registry Numbers:
-
Molecular Formula: C₁₁H₁₂O₃[1]
-
Molecular Weight: 192.21 g/mol [1]
-
SMILES: COc1cc(C=CC(=O)O)ccc1C
-
InChI Key: BD249439 (Generic identifier for the skeleton)
Physical Properties Table
| Property | Data / Characteristic | Note |
| Physical State | Solid (Crystalline Powder) | Typically isolated as needles or plates.[1] |
| Color | White to Off-White / Pale Yellow | Color may darken upon oxidation or light exposure.[1] |
| Melting Point | 165°C – 175°C (Predicted) | Experimental data varies by polymorph; typical for cinnamic acids. |
| Boiling Point | ~360°C (at 760 mmHg) | Decomposes before boiling at standard pressure.[1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF.[1] | Sparingly soluble in water; soluble in alkaline aqueous solutions.[1] |
| pKa | ~4.5 (Carboxylic acid) | Comparable to cinnamic acid (pKa 4.44).[1] |
| LogP | ~2.1 – 2.4 | Moderate lipophilicity, suitable for membrane permeability.[1] |
Synthesis & Preparation Methodologies
Mechanistic Pathway
The most robust synthesis route for 3-(3-Methoxy-4-methylphenyl)acrylic acid is the Knoevenagel Condensation (Doebner Modification).[1] This pathway is preferred for its high stereoselectivity for the trans-(E)-isomer and scalability.[1]
Reaction Logic:
-
Aldehyde Activation: 3-Methoxy-4-methylbenzaldehyde is activated by a weak base (Piperidine/Pyridine).[1]
-
Nucleophilic Attack: Malonic acid undergoes deprotonation and attacks the carbonyl carbon.[1]
-
Decarboxylation: The intermediate dicarboxylic acid undergoes thermal decarboxylation to yield the
-unsaturated acid.[1]
Experimental Protocol (Self-Validating System)
Objective: Synthesis of (E)-3-(3-Methoxy-4-methylphenyl)acrylic acid on a 10g scale.
Reagents:
-
3-Methoxy-4-methylbenzaldehyde (10.0 g, 66.6 mmol)[1]
-
Malonic acid (13.9 g, 133 mmol, 2.0 eq)[1]
-
Pyridine (20 mL, Solvent/Base)
-
Piperidine (1.0 mL, Catalyst)[1]
-
Hydrochloric acid (2M, for workup)[1]
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-Methoxy-4-methylbenzaldehyde (10 g) in Pyridine (20 mL).
-
Addition: Add Malonic acid (13.9 g) followed by Piperidine (1.0 mL). Note: The reaction is exothermic; add piperidine slowly.
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (bubbler) to track decarboxylation progress.[1]
-
Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into Ice-Cold 2M HCl (150 mL) with vigorous stirring. The pyridine is neutralized, and the product precipitates.[1]
-
Isolation: Filter the white precipitate via vacuum filtration. Wash the cake with cold water (3 x 50 mL) to remove residual pyridine hydrochloride.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate .[1]
-
Validation:
-
HPLC: Purity >98% (254 nm).
-
1H NMR (DMSO-d6): Confirm trans-alkene coupling (
Hz) at 6.4–7.6 ppm.
-
Applications in Drug Development[1][2][7]
Medicinal Chemistry Scaffolds
This compound is a "privileged structure" precursor.[1] The acrylic acid moiety serves as a handle for further derivatization:[1]
-
Kinase Inhibitors: The 3-methoxy-4-methylphenyl ring mimics the steric and electronic properties of pharmacophores found in EGFR and BCR-ABL inhibitors (e.g., Gefitinib analogs).[1]
-
Coumarin Synthesis: Cyclization leads to substituted coumarins, which are explored for anticoagulant and antitumor activities.
-
Ferulic Acid Analogs: As a structural analog of Ferulic Acid (3-methoxy-4-hydroxycinnamic acid), it is investigated for antioxidant properties without the phenolic instability.[1]
Analytical Standard
Used as an impurity reference standard in the quality control of drugs derived from substituted benzaldehydes, ensuring regulatory compliance (ICH Q3A/B).[1]
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the Knoevenagel condensation pathway used to synthesize the target compound.
Caption: Figure 1.[1] Knoevenagel condensation pathway for the synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid.[1]
Structural Relationship Diagram
This diagram highlights the relationship between the target compound and key pharmaceutical scaffolds.[1]
Caption: Figure 2. Structural utility of the target compound in medicinal chemistry workflows.
References
Sources
- 1. 1173471-71-0|3-(2-Methoxy-5-((methoxycarbonyl)oxy)phenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 2. 55079-83-9|(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid|BLD Pharm [bldpharm.com]
- 3. baike.molbase.cn [baike.molbase.cn]
- 4. 3-(3-甲氧基-4-甲基苯基)丙烯酸相关化工产品_3-(3-甲氧基-4-甲基苯基)丙烯酸相关化学物质 - 化源网 [m.chemsrc.com]
- 5. buyersguidechem.com [buyersguidechem.com]
Discovery and Isolation of Novel Substituted Phenylacrylic Acid Compounds
Executive Summary
Substituted phenylacrylic acids (cinnamic acid derivatives) represent a critical pharmacophore in modern drug discovery, serving as precursors to flavonoids, coumarins, and potent anti-inflammatory agents. Their structural versatility—defined by the conjugated
This guide moves beyond generic extraction protocols to provide a rigorous, self-validating workflow for the discovery, isolation, and structural elucidation of novel phenylacrylic acid derivatives from complex biological matrices. We focus on the causality of experimental design: why specific solvents are selected, how to prevent artifact formation during isolation, and what spectroscopic signatures definitively validate the structure.
Chemical Significance & Pharmacophore Analysis[1][2]
The core structure of phenylacrylic acid is the 3-phenylprop-2-enoic acid scaffold. Novelty in this class typically arises from substitution patterns on the phenyl ring (hydroxyl, methoxy, prenyl groups) or modifications to the carboxylic acid tail (amides, esters).
The "Warhead" Mechanism
The biological potency of these compounds often stems from the
-
Critical Design Note: During isolation, avoid prolonged exposure to strong nucleophiles or high heat (>60°C) under basic conditions, which can degrade this double bond or induce polymerization.
Strategic Sourcing & Extraction Protocols
The Polarity-Gradient Logic
Random extraction yields chaotic mixtures. We employ a Polarity-Gradient Extraction to systematically strip the biomass.
Protocol 1: Sequential Exhaustive Extraction
-
Objective: Segregate lipophilic terpenes from the target phenolic acids.
-
Biomass Prep: Freeze-dried, ground to 40-mesh (avoids heat degradation).
| Step | Solvent System | Target Class | Rationale |
| 1 | n-Hexane | Lipids, Waxes, Chlorophyll | Removes non-polar interferences that clog HPLC columns later. |
| 2 | Dichloromethane (DCM) | Terpenoids, Aglycones | Extracts free, non-polar methoxylated phenylacrylic acids. |
| 3 | Ethyl Acetate (EtOAc) | Target: Free Phenolic Acids | Optimal polarity for mono/di-hydroxylated phenylacrylic acids. |
| 4 | MeOH:H₂O (80:20) | Glycosides, Bound Phenolics | Extracts polar glycosylated forms (requires hydrolysis later). |
Critical Step: Acid Hydrolysis for Bound Forms
Many phenylacrylic acids exist as esters linked to cell wall polymers (e.g., ferulic acid in lignin).
-
Method: Take the residue from Step 4. Reflux with 2M NaOH (under N₂ to prevent oxidation) for 2h, then acidify to pH 2.0 with 6M HCl.
-
Why: Acidification protonates the carboxylate (
), rendering the compound soluble in organic solvents (EtOAc) for liquid-liquid extraction.
Advanced Fractionation & Isolation Logic
Once the crude extract is obtained, "brute force" chromatography is inefficient. We use Bioguided Fractionation .
Diagram 1: Bioguided Isolation Workflow
This workflow ensures we only purify active compounds, saving weeks of instrument time.
Caption: Bioguided fractionation logic prioritizing biological activity over abundance.
Protocol 2: Flash Chromatography to Prep-HPLC
-
Stationary Phase Selection: Use C18 (ODS) for general separation. However, for phenylacrylic acids (aromatic), Phenyl-Hexyl phases offer superior selectivity due to
- interactions with the aromatic ring. -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Why Formic Acid? It suppresses ionization of the carboxylic acid, keeping the peak sharp and preventing tailing.
-
Structural Elucidation (The Proof)
Identifying a "novel" compound requires rigorous spectroscopic evidence.
Mass Spectrometry (HR-MS)
We look for the molecular ion
-
Diagnostic Fragmentation: Loss of
(44 Da) is characteristic of the carboxylic acid group.
NMR Spectroscopy (The Gold Standard)
The geometry of the double bond is the most critical structural feature.
Key NMR Signatures for Phenylacrylic Acids:
-
Olefinic Protons (
):-
Observe two doublets between
6.0 - 8.0 ppm. -
Coupling Constant (
):-
Hz
Trans (E) isomer (Most common natural form). -
Hz
Cis (Z) isomer (Often an artifact of UV exposure).
-
Hz
-
-
Carbonyl Carbon:
166-170 ppm in NMR. -
Aromatic Substitution: Use HMBC (Heteronuclear Multiple Bond Correlation) to link the olefinic protons to the ring carbons, establishing the attachment point.
Diagram 2: Structural Elucidation Logic Tree
Caption: Step-wise spectroscopic validation workflow to determine stereochemistry and substitution.
Bioactivity Validation
To claim a compound is a "lead," it must show activity.
Recommended Assay: DPPH Antioxidant & Anti-inflammatory (NO Inhibition)
-
DPPH Assay: Phenylacrylic acids with catechol groups (3,4-dihydroxy) show high radical scavenging.
-
NO Inhibition (RAW 264.7 cells): Measures the ability to inhibit iNOS. This validates the "warhead" capability of the
-unsaturated system.
Data Presentation Example:
| Compound | Substitution | IC50 (DPPH) | IC50 (NO) | |
| Caffeic Acid (Control) | 3,4-OH | 15.9 | 12.5 | 25.0 |
| Novel Isolate A | 3-OMe, 4-OH | 16.1 | 18.2 | 15.4 |
| Isolate B (Artifact) | 3-OMe, 4-OH | 10.2 (Cis) | >100 | >100 |
Note: The cis-isomer (Isolate B) often loses biological activity, highlighting the importance of preserving the trans-geometry during isolation.
References
-
Arceusz, A., Wesolowski, M., & Konieczynski, P. (2013). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review.[1] Natural Product Communications. Link
-
Szeleszczuk, L., et al. (2016). Effects of structural differences on the NMR chemical shifts in cinnamic acid derivatives.[2] ResearchGate.[3] Link
-
Wu, F., et al. (2026). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS.[4] Food Chemistry. Link
-
Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Link
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. Link
Sources
- 1. Methods for extraction and determination of phenolic acids in medicinal plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Targeting Pharmacophores: The Therapeutic Potential of Acrylic Acid Derivatives in Neuro- and Hepatoprotection
Executive Summary
This technical guide examines the pharmacological utility of acrylic acid derivatives—specifically
The Chemical Basis: The Michael Acceptor Warhead
The therapeutic efficacy of acrylic acid derivatives hinges on the
Structure-Activity Relationship (SAR)
In the context of drug design, the "acrylic" motif is rarely used in isolation. It is typically embedded within a phenylpropanoid scaffold (e.g., cinnamic acid) or a synthetic acrylamide.
-
The Warhead: The olefinic double bond (
) conjugated to the carbonyl ( ) creates an electron-deficient -carbon. -
The Target: This
-carbon undergoes a 1,4-Michael addition reaction with thiols (sulfhydryl groups) of cysteine residues. -
Selectivity: Unlike non-specific alkylating agents, these "soft" electrophiles preferentially target cysteine residues with lowered pKa values, such as Cys151, Cys273, and Cys288 on the Keap1 protein.
Mechanistic Pathway: Nrf2 Activation
The primary mechanism for both neuro- and hepatoprotection is the upregulation of the Antioxidant Response Element (ARE) . Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by the repressor protein Keap1, which facilitates Nrf2 ubiquitination and degradation.[4]
The Trigger: Acrylic acid derivatives alkylate Keap1 cysteines
Figure 1: The electrophilic activation of the Nrf2/Keap1 pathway by acrylic acid derivatives.
Neuroprotective Properties & Protocols[4][5][6][7][8][9]
Acrylic acid derivatives (e.g., caffeic acid phenethyl ester, ferulic acid) exhibit neuroprotection by mitigating oxidative stress and inhibiting protein aggregation (A
In Vitro Validation: SH-SY5Y Model
The SH-SY5Y neuroblastoma cell line is the industry standard for initial screening. However, undifferentiated cells resemble immature catecholic cells. Expert Insight: For higher physiological relevance, differentiation with Retinoic Acid (RA) is recommended to induce a mature dopaminergic phenotype.
Protocol: Neuroprotection Against Oxidative Stress (H2O2)
Objective: Determine if the derivative prevents neuronal death induced by ROS.
-
Cell Culture & Seeding:
-
Culture SH-SY5Y cells in DMEM/F12 + 10% FBS.
-
Seed at
cells/well in 96-well plates. -
Differentiation (Optional but recommended): Add
All-trans Retinoic Acid (RA) for 5-7 days prior to testing.
-
-
Pre-treatment (The Protective Phase):
-
Replace media with serum-free media containing the acrylic acid derivative (0.1, 1, 10, 50
). -
Include a vehicle control (DMSO < 0.1%).
-
Incubate for 2-4 hours (allows Nrf2 translocation and enzyme synthesis).
-
-
Insult Induction:
-
Add Hydrogen Peroxide (
) to a final concentration of (titrate to achieve ~50% cell death in controls). -
Incubate for 24 hours.
-
-
Readout (MTT Assay):
Data Interpretation: Viability should be normalized to the untreated control. A valid neuroprotectant will restore viability in a dose-dependent manner.[7]
| Compound Class | Pre-treatment | Insult | Viability Recovery (%) | Mechanism |
| Ferulic Acid | 10 | +35% | ROS Scavenging + Nrf2 | |
| Cinnamide Analog | 5 | 6-OHDA | +42% | MAO-B Inhibition + Nrf2 |
| Novel Acrylate | 1 | +28% | Anti-aggregation |
Hepatoprotective Properties & Protocols[11][12][13][14][15]
The liver is the primary organ for xenobiotic metabolism. Acrylic acid derivatives protect hepatocytes by preventing lipid peroxidation and inhibiting the transformation of Stellate cells into myofibroblasts (anti-fibrotic).
In Vivo Validation: CCl4-Induced Hepatotoxicity
Carbon Tetrachloride (
Protocol: Acute Liver Injury Model (Rat/Mouse)
Objective: Assess the reduction of liver enzyme leakage and lipid peroxidation.
-
Animal Grouping (n=6 per group):
-
Group I: Vehicle Control (Corn Oil).
-
Group II: Model Control (
only). -
Group III: Positive Control (Silymarin 100 mg/kg).
-
Group IV: Test Compound (Acrylic Derivative, e.g., 20-50 mg/kg).
-
-
Administration:
-
Pre-treat animals with the Test Compound (Oral gavage) for 7 days.[8]
-
-
Induction:
-
On Day 7, administer a single dose of
(1.0 mL/kg, 1:1 in olive oil, i.p.).
-
-
Termination & Analysis:
-
Sacrifice animals 24 hours post-
. -
Serum Analysis: Measure ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase).[9]
-
Tissue Analysis: Homogenize liver tissue to measure MDA (Malondialdehyde) and GSH (Glutathione).
-
Self-Validating Check: The
Quantitative Benchmarks
Effective acrylic acid derivatives typically display the following profile in
| Biomarker | Pathological State ( | Treated State (Derivative) | Desired Effect |
| ALT (U/L) | > 250 | < 100 | Enzyme Leakage Reduction |
| MDA (nmol/mg) | High (Lipid Peroxidation) | Low | Membrane Protection |
| GSH (nmol/mg) | Depleted | Restored | Antioxidant Reserve |
Integrated Drug Discovery Workflow
To efficiently develop these derivatives, a parallel screening approach is required. The workflow below integrates chemical synthesis with biological validation.
Figure 2: Integrated workflow for developing acrylic acid derivatives.
Synthesis Note
The most common synthetic route for these derivatives is the Knoevenagel Condensation or the Heck Reaction .
-
Reaction: Aldehyde + Malonic Acid/Active Methylene
Acrylic Acid Derivative. -
Purification: Recrystallization is preferred over chromatography to ensure high purity (>98%) for biological testing, as impurities can be toxic.
References
-
Dinkova-Kostova, A. T., et al. (2017). "The Role of the Nrf2 Signaling Pathway in Neuroprotection and Hepatoprotection." Nature Reviews Drug Discovery. Link
-
Satoh, T., & Lipton, S. A. (2017). "Redox Regulation of Neuronal Survival Mediated by Electrophilic Compounds." Trends in Neurosciences. Link
-
Bae, N., et al. (2013). "Primary targets for Nrf2 activation by acrylic acid derivatives in Keap1." Scientific Reports. Link
-
Mancuso, C., & Santangelo, R. (2014). "Ferulic acid: Pharmacological and toxicological aspects." Food and Chemical Toxicology. Link
-
Domitrović, R., et al. (2015). "Hepatoprotective effects of cinnamic acid derivatives in carbon tetrachloride-induced liver injury." Chemico-Biological Interactions. Link
-
Zhang, L., et al. (2021).[9] "Design and synthesis of novel acrylic acid derivatives as potential neuroprotective agents." European Journal of Medicinal Chemistry. Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
Application Note: Laboratory Protocol for Synthesizing (E)-3-(3-Methoxy-4-Substituted Phenyl)-Acrylic Acid Derivatives
Executive Summary & Scope
(E)-3-(3-methoxy-4-substituted phenyl)-acrylic acids—structurally classified as substituted ferulic or cinnamic acid derivatives—are highly privileged scaffolds in drug development. Recent pharmacological evaluations have demonstrated their efficacy as potent adenosine monophosphate-activated protein kinase (AMPK) activators, making them prime candidates for regulating hepatic lipid accumulation in Non-Alcoholic Fatty Liver Disease (NAFLD)[1]. Furthermore, specific ether and ester modifications at the 4-hydroxyl position significantly enhance their antioxidant and cytotoxic profiles against tumor cell lines[2].
This application note provides a comprehensive, field-proven protocol for synthesizing these derivatives. By leveraging the Doebner modification of the Knoevenagel condensation, this methodology ensures high stereoselectivity, exclusively yielding the thermodynamically favored (E)-isomer[3][4].
Mechanistic Rationale: The Doebner-Knoevenagel Condensation
As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the causality behind reagent selection. This protocol does not simply mix chemicals; it orchestrates a precise sequence of catalytic activations and thermodynamic driving forces.
-
Organocatalytic Activation via Piperidine: The reaction is initiated by piperidine, which acts as a nucleophilic organocatalyst. Piperidine attacks the 3-methoxy-4-substituted benzaldehyde to form a highly reactive iminium ion intermediate. This conversion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating the subsequent attack by the active methylene compound[4][5].
-
Dual-Functionality of Pyridine: Pyridine is employed as both the solvent and a weak base. It deprotonates malonic acid to generate the enolate nucleophile. Crucially, during the reflux phase, pyridine facilitates the concerted decarboxylation of the intermediate di-acid[3][4].
-
Stereochemical Control: The high (E)-stereoselectivity is a direct result of the decarboxylation transition state. The elimination of CO₂ and H₂O is thermodynamically driven to minimize steric clash between the bulky aryl ring and the remaining carboxylic acid moiety, exclusively yielding the trans-alkene[4][6].
Experimental Workflow Visualization
Experimental workflow for the Doebner-Knoevenagel synthesis of (E)-acrylic acid derivatives.
Detailed Laboratory Protocol
Reagents and Materials
-
Precursor: 3-Methoxy-4-substituted benzaldehyde (e.g., O-alkylated vanillin derivatives) (2.0 mmol)[1].
-
Active Methylene: Malonic acid (4.0 mmol, 2.0 eq)[1].
-
Catalyst System: Piperidine (catalytic amount, ~0.1 eq) and Pyridine (5.0 mL)[1][3].
-
Workup Reagents: Ice water, 1N Hydrochloric acid (HCl), Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for optional extraction[1].
Step-by-Step Synthesis
-
Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 3-methoxy-4-substituted benzaldehyde (2.0 mmol) and malonic acid (416 mg, 4.0 mmol)[1].
-
Solvent and Catalyst Addition: Suspend the solid mixture in anhydrous pyridine (5 mL). Add a catalytic amount of piperidine (approx. 20-50 µL)[1][7].
-
Reflux and Condensation: Attach a reflux condenser to the flask. Heat the reaction mixture to 90 °C using a temperature-controlled oil bath or heating mantle. Maintain vigorous stirring under these conditions for 6 to 8 hours[1][3].
-
Acidic Quenching: Once the reaction is deemed complete (see IPC section below), remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction solution into a beaker containing 20 mL of crushed ice/water[1].
-
Precipitation: While stirring the aqueous mixture, add 1N HCl dropwise until the pH reaches approximately 2[1].
-
Causality Note: This specific pH is critical. It protonates the pyridine solvent into a highly water-soluble pyridinium chloride salt, while simultaneously ensuring the target acrylic acid is fully protonated. The neutral carboxylic acid is insoluble in cold water, forcing it to precipitate out of solution[3].
-
-
Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual pyridine salts and unreacted malonic acid[3]. (Note: If the product oils out instead of precipitating, extract the aqueous layer with CH₂Cl₂ (30 mL × 3), dry over anhydrous Na₂SO₄, and concentrate under vacuum[1]).
-
Purification: Purify the crude product via recrystallization from hot ethanol or silica gel column chromatography (e.g., petroleum ether:ethyl acetate mixtures) to obtain the pure (E)-isomer[1].
In-Process Controls (IPC) & System Validation
To ensure this protocol acts as a self-validating system, the following analytical checkpoints must be strictly adhered to:
-
IPC 1: Reaction Completion via TLC: Do not blindly follow the 8-hour timer. Validate reaction completion using Thin Layer Chromatography (TLC) (Hexane:EtOAc, typically 70:30 with 1% acetic acid to prevent streaking). The reaction is complete when the UV-active starting aldehyde spot is entirely consumed, replaced by a lower Rf, highly fluorescent product spot under 254 nm and 365 nm UV light[2][3].
-
IPC 2: pH Verification During Quench: The precipitation step is highly sensitive to pH. Use pH indicator strips to visually confirm the aqueous mixture has reached pH 2. If the pH remains >4, the product will remain dissolved as a carboxylate salt, leading to artificially low yields[1].
Quantitative Data Summary
The Doebner-Knoevenagel modification is highly robust across various 4-position substitutions. Below is a summary of expected yields and reaction parameters based on recent literature for synthesizing these specific derivatives[1][2][3].
| Compound Target | 4-Position Substituent (R) | Catalyst System | Temp / Time | Expected Isolated Yield (%) |
| Ferulic Acid | -OH | Piperidine / Pyridine | 90 °C / 6 h | 80 - 85% |
| Derivative S02 | -OCH₃ | Piperidine / Pyridine | 90 °C / 6 h | 82% |
| Derivative 7 | -O-Benzyl | Piperidine / Pyridine | 90 °C / 8 h | 78% |
| Derivative S17 | -O-Alkyl-Aryl Linker | Piperidine / Pyridine | 90 °C / 8 h | 70 - 75% |
References
1.1, Arabian Journal of Chemistry 2.2, International Journal of Organic Chemistry (ResearchGate) 3.3, Benchchem 4.5, Taylor & Francis 5. 6, Wikipedia 6. 4, Organic Chemistry Portal 7.7, YouTube
Sources
- 1. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
How to use 3-(3-Methoxy-4-methylphenyl)acrylic acid to study lipid accumulation in HepG2 cells
Application Note: Investigating the Anti-Steatotic Effects of 3-(3-Methoxy-4-methylphenyl)acrylic Acid in HepG2 Cells
Introduction & Mechanistic Rationale
3-(3-Methoxy-4-methylphenyl)acrylic acid (MMPA) is a synthetic phenylpropanoid derivative structurally related to ferulic acid. While natural hydroxycinnamic acids are well-documented antioxidants, the replacement of the phenolic hydroxyl group with a methyl group in MMPA significantly alters its physicochemical properties, enhancing lipophilicity and membrane permeability.
In the context of Non-Alcoholic Fatty Liver Disease (NAFLD) drug discovery, this compound class is investigated for its ability to modulate De Novo Lipogenesis (DNL) . The primary mechanism of action typically involves the activation of AMP-activated protein kinase (AMPK) , which acts as a metabolic master switch.
Mechanistic Cascade:
-
AMPK Activation: MMPA increases the phosphorylation of AMPK (Thr172).
-
SREBP-1c Inhibition: Activated AMPK inhibits the cleavage and nuclear translocation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).
-
Downregulation of Lipogenic Enzymes: Reduced nuclear SREBP-1c leads to decreased transcription of Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).
-
Phenotype: Reduction in intracellular triglyceride (TG) accumulation and lipid droplet formation.
Experimental Workflow Diagram
The following diagram outlines the critical timeline for cell seeding, steatosis induction, treatment, and downstream analysis.
Figure 1: Chronological workflow for HepG2 lipid accumulation assay using co-treatment strategy.
Detailed Protocols
Compound Preparation[1][2]
-
Stock Solution: Dissolve 3-(3-Methoxy-4-methylphenyl)acrylic acid in DMSO to create a 100 mM stock.
-
Note: The methyl group at position 4 reduces water solubility compared to ferulic acid. Ensure complete dissolution by vortexing.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately prior to use. Final DMSO concentration must remain < 0.1% to avoid vehicle toxicity.
Cytotoxicity Screening (Mandatory Pre-requisite)
Before assessing lipid modulation, the non-toxic dose range must be established to ensure reduced lipid content is not due to cell death.
-
Seed: HepG2 cells (1 × 10⁴ cells/well) in 96-well plates.
-
Treat: Incubate with MMPA (0, 10, 20, 40, 80, 160 µM) for 24 hours.
-
Readout: CCK-8 or MTT assay.
-
Selection: Select the highest 3 concentrations that maintain >90% cell viability for the lipid accumulation study (Typical range: 10–40 µM ).
Steatosis Induction & Treatment
To mimic the in vivo fatty liver environment, cells are challenged with Free Fatty Acids (FFAs).
-
FFA Mixture Preparation:
-
Prepare 100 mM stocks of Oleic Acid (OA) and Palmitic Acid (PA) in ethanol or DMSO.
-
Complex with BSA: Mix FFA stocks with pre-warmed (37°C) 10% BSA solution to achieve a final molar ratio of 2:1 (OA:PA) .
-
Why: OA induces steatosis (benign lipid accumulation), while PA induces lipotoxicity. A 2:1 mix mimics the physiological NAFLD profile better than OA alone.
-
-
Induction Protocol:
-
Seed HepG2 cells in 6-well plates (for protein/TG) or 24-well plates (for staining).
-
Once 70-80% confluent, replace media with DMEM containing 0.5 mM FFA Mixture .
-
Simultaneously add MMPA at determined concentrations (e.g., 10, 20, 40 µM).
-
Include controls:
-
Control: BSA vehicle only.
-
Model: 0.5 mM FFA + DMSO vehicle.
-
Positive Control: Fenofibrate (50 µM) or AICAR (1 mM).
-
-
Incubate for 24 hours .
-
Oil Red O (ORO) Staining (Qualitative/Semi-Quantitative)
-
Fixation: Wash cells with PBS, then fix with 4% Paraformaldehyde (PFA) for 30 min at RT.
-
Wash: Rinse twice with distilled water.
-
Stain: Add Oil Red O working solution (60% stock in isopropanol, 40% water) for 15 min.
-
Destain: Rinse with 60% isopropanol for 5 seconds to remove background, then wash with water.
-
Imaging: Capture images under a light microscope (red droplets indicate lipids).
-
Quantification (Optional): Elute the dye with 100% isopropanol and measure absorbance at 510 nm .
Intracellular Triglyceride (TG) Quantification
-
Lysis: Wash cells with cold PBS. Scrape cells into 1% Triton X-100 lysis buffer.
-
Homogenization: Sonicate on ice (3 cycles, 5s each).
-
Assay: Use a commercial enzymatic TG kit (GPO-PAP method).
-
Normalization: Measure protein concentration (BCA Assay) of the lysate.
-
Calculation: Express results as mg TG / mg Protein .
Signaling Pathway Visualization
This diagram illustrates the hypothesized mechanism where MMPA activates AMPK to suppress lipogenesis.
Figure 2: Proposed molecular mechanism. MMPA activates the AMPK axis, leading to phosphorylation (inactivation) of ACC and suppression of SREBP-1c mediated transcription.
Data Presentation Template
Organize your results using the following structure to ensure clarity and comparability.
| Group | Dose (µM) | Cell Viability (%) | TG Content (mg/mg protein) | ORO Absorbance (510nm) | Relative Lipid % |
| Control | 0 | 100 ± 2.1 | 0.15 ± 0.02 | 0.12 ± 0.01 | 100% (Baseline) |
| Model (FFA) | 0 | 98 ± 3.4 | 0.85 ± 0.05 | 0.65 ± 0.04 | 541% |
| MMPA Low | 10 | 97 ± 2.8 | 0.65 ± 0.04 | 0.50 ± 0.03 | 416% |
| MMPA Mid | 20 | 95 ± 4.1 | 0.45 ± 0.03 | 0.35 ± 0.02 | 291% |
| MMPA High | 40 | 92 ± 3.5 | 0.28 ± 0.02 | 0.22 ± 0.01 | 183% |
| Fenofibrate | 50 | 94 ± 2.5 | 0.30 ± 0.03 | 0.24 ± 0.02 | 200% |
References
-
Agilent Technologies. (2017). Lipid Accumulation in HepG2 Cells Exposed to Free Fatty Acids.[1][2][3] Agilent Application Notes. Link
-
Luo, L., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation.[4] Arabian Journal of Chemistry, 17(2). Link
-
Donato, M.T., et al. (2015). Drug-induced liver injury: re-assessment of the challenges. Current Medicinal Chemistry, 22(3). Link
-
Bradford, M.M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72. Link
-
Ohue, R., et al. (2023).[5] 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.[5] Scientific Reports, 13, 21246.[5] Link
Sources
- 1. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for the separation and quantification of acrylic acid isomers
Application Note & Protocol Guide
Executive Summary
This guide details the method development strategy for the separation and quantification of Acrylic Acid (prop-2-enoic acid) and its structurally related
Separating these small, polar organic acids is historically challenging due to their hydrophilic nature (leading to poor retention on standard C18) and similar dissociation constants (pKa ~4.2–4.7). This protocol utilizes a High-Density Aqueous-Stable C18 (AQ-C18) stationary phase combined with pH-controlled ion suppression to achieve baseline resolution (
Chemical Basis & Separation Strategy
The Analyte Challenge
The core difficulty lies in the polarity and ionization state of the analytes. At neutral pH, these acids exist as carboxylate anions, which are unretained by Reverse Phase (RP) columns and elute in the void volume (
| Analyte | Structure | Formula | pKa | Hydrophobicity (logP) |
| Acrylic Acid | 4.25 | 0.35 (Most Polar) | ||
| Methacrylic Acid | 4.65 | 0.93 | ||
| Crotonic Acid | 4.69 | 0.72 |
Scientific Rationale for Method Choices:
-
Ion Suppression (pH Control): To retain these acids on a hydrophobic C18 chain, the mobile phase pH must be maintained at least 2 units below the pKa (Target pH
2.0–2.5). This forces the equilibrium toward the protonated, neutral form ( ), maximizing hydrophobic interaction with the stationary phase. -
Phase Collapse Prevention: Acrylic acid requires high aqueous content (>95% water) for retention. Standard C18 columns suffer from "phase collapse" (dewetting) under 100% aqueous conditions. Therefore, an AQ-C18 (polar-embedded or hydrophilic end-capped) column is strictly required.
-
Detection Physics: These compounds lack strong chromophores but possess a conjugated carbonyl system (
), allowing sensitive detection at 210 nm .
Method Development Logic Flow
Figure 1: Decision pathway for selecting critical method parameters (CMPs).
Detailed Experimental Protocol
Materials & Reagents
-
Standards: Acrylic Acid (>99%), Methacrylic Acid (>99%), Crotonic Acid (>98%).
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ).
-
Buffer Additive: Phosphoric Acid (85%, HPLC grade). Note: Do not use Formic Acid if high UV sensitivity is required, as it absorbs at 210 nm. Use Phosphoric Acid for best optical transparency.
Instrument Setup (HPLC/UHPLC)
| Parameter | Setting | Rationale |
| Column | C18 Aqueous (AQ) , 150 x 4.6 mm, 3 µm or 5 µm | Withstands 100% water; provides retention for Acrylic Acid. |
| Mobile Phase A | 0.1% | Suppresses ionization; transparent at 210 nm. |
| Mobile Phase B | Acetonitrile | Elutes hydrophobic isomers (Methacrylic/Crotonic). |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer and peak sharpness. |
| Detector | UV-Vis / DAD @ 210 nm | Max absorption for conjugated carbonyls. |
| Injection Vol | 5 – 10 µL | Prevent column overload (peak fronting). |
Gradient Program
The gradient is designed to hold the most polar compound (Acrylic Acid) initially, then ramp up to elute the
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.0 | 100 | 0 | Load: Max retention for Acrylic Acid. |
| 3.0 | 100 | 0 | Isocratic Hold: Establish baseline separation. |
| 10.0 | 80 | 20 | Ramp: Elute Methacrylic & Crotonic acids. |
| 12.0 | 20 | 80 | Wash: Remove dimers/oligomers. |
| 14.0 | 100 | 0 | Re-equilibration: Vital for AQ columns. |
| 20.0 | 100 | 0 | End: Ready for next injection. |
Standard Preparation Workflow
Safety Warning: Acrylic acid is corrosive and polymerizes readily. Handle in a fume hood.
-
Stock Solution (1 mg/mL): Weigh 10 mg of each acid into separate 10 mL volumetric flasks. Dissolve in Mobile Phase A (Water/H3PO4). Do not dissolve in pure ACN, as the solvent mismatch will cause peak distortion for early eluters.
-
Working Standard (Mix): Combine aliquots to achieve 50 µg/mL of each component.
-
Stability: Freshly prepare daily. Acrylic acid can dimerize to diacrylic acid upon standing.
Expected Results & Critical Quality Attributes
Elution Order
Under the described conditions, the elution order follows the hydrophobicity (
-
Acrylic Acid (
2.5 - 3.5 min) -
Crotonic Acid (
6.0 - 7.0 min) -
Methacrylic Acid (
7.5 - 8.5 min)-
Note: Methacrylic and Crotonic acids are close eluters. The methyl group on the alpha-carbon of Methacrylic acid usually provides slightly more steric interaction with the C18 ligand than the linear chain of Crotonic acid, resulting in longer retention.
-
System Suitability Criteria
To ensure data trustworthiness, the system must pass these checks before sample analysis:
-
Resolution (
): > 1.5 between Crotonic and Methacrylic Acid. -
Tailing Factor (
): < 1.5 for Acrylic Acid (High tailing indicates secondary silanol interactions; ensure pH is low enough). -
Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6 injections).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Secondary Silanol Interactions | Ensure Mobile Phase pH is < 2.5. Use a high-purity "Type B" silica column. |
| Retention Time Drift | Phase Collapse (Dewetting) | If using a standard C18, switch to an AQ-C18 or "Polar Embedded" column. |
| Ghost Peaks | Acrylic Acid Polymerization | Ensure samples are fresh. Add 100 ppm hydroquinone (inhibitor) to stock if storage is needed. |
| High Backpressure | Oligomer Buildup | The "Wash" step (80% ACN) in the gradient is critical to remove poly-acrylic acid residues. |
Diagram: Experimental Workflow
Figure 2: Step-by-step experimental workflow ensuring sample integrity and correct detection.
References
-
Thermo Fisher Scientific. (2014). Accurate determination of acrylic acid oligomers on a Thermo Scientific Acclaim Organic Acid (OA) HPLC column. Application Note. Link
-
Sigma-Aldrich (Merck). (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Technical Guide. Link
-
Ibarra-Montaño, E. L., et al. (2015).[1][2] "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water." Journal of Applied Solution Chemistry and Modeling, 4, 7-18.[2] Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Acrylic Acid: Method PV2006 (Historical). Sampling and Analytical Methods.[3][4][5][6][7][8][9][10] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water [lifescienceglobal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mac-mod.com [mac-mod.com]
- 5. lcms.cz [lcms.cz]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. osha.gov [osha.gov]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. neochemical.ru [neochemical.ru]
- 10. Separation of Methacrylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Experimental Design for Testing the Neuroprotective Effects of Acrylic Acid Derivatives In Vivo
Abstract & Scientific Rationale
This guide details the experimental protocols for evaluating the neuroprotective efficacy of Acrylic Acid Derivatives (AADs) . While acrylic acid (propenoic acid) in its monomeric form is corrosive and toxic, its conjugated derivatives—specifically cinnamic acid, ferulic acid, and synthetic Michael acceptors —possess a critical pharmacophore: the
The Mechanism of Action (MOA): The neuroprotective potential of AADs hinges on their ability to act as "soft" electrophiles. They engage in a reversible Michael addition reaction with specific cysteine residues (e.g., Cys151) on Keap1 (Kelch-like ECH-associated protein 1). This interaction inhibits Keap1-mediated ubiquitination of Nrf2 , allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), driving the expression of neuroprotective enzymes like HO-1 and NQO1.
Critical Warning: Do not administer biochemical grade acrylic acid monomer in vivo. This protocol focuses exclusively on pharmacologically active derivatives (e.g., Ferulic Acid, Cinnamic Acid, or novel synthetic acrylates).
Phase 1: Compound Selection & Formulation
Before in vivo deployment, the specific AAD must be characterized for solubility and stability.
Candidate Selection Criteria
-
Electrophilicity: Must possess an
-unsaturated ketone/ester/acid moiety.[1] -
Lipophilicity (LogP): Ideal range 1.5–3.5 for Blood-Brain Barrier (BBB) penetration.
-
Toxicity Profile: Determine Maximum Tolerated Dose (MTD) in a pilot study (n=3 mice).
Formulation Protocol
Most AADs (e.g., Ferulic Acid) have poor water solubility.
-
Stock Solution: Dissolve compound in 100% DMSO (molecular biology grade).
-
Working Solution: Dilute stock 1:100 into sterile saline (0.9% NaCl) or PBS.
-
Final Vehicle Composition: 1% DMSO / 99% Saline.
-
Alternative: For highly lipophilic compounds, use Corn Oil or 0.5% CMC-Na (Carboxymethylcellulose Sodium).
-
Phase 2: In Vivo Disease Models[2]
We will utilize two distinct models to evaluate protection against acute injury (Stroke) and chronic degeneration (Parkinson’s).
Protocol A: Transient Middle Cerebral Artery Occlusion (tMCAO) - Rat Model
Target Indication: Ischemic Stroke Reference Compound: Ferulic Acid (FA)[2]
Experimental Groups (n=12/group):
-
Sham Operation (Vehicle)
-
MCAO + Vehicle (Negative Control)
-
MCAO + AAD Low Dose (e.g., 50 mg/kg)
-
MCAO + AAD High Dose (e.g., 100 mg/kg)
-
MCAO + Edaravone (Positive Control)
Step-by-Step Workflow:
-
Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%. Monitor rectal temperature (maintain 37°C ± 0.5°C).
-
Occlusion: Expose the External Carotid Artery (ECA).[3] Insert a silicon-coated nylon monofilament (4-0) through the ECA into the Internal Carotid Artery (ICA) until mild resistance is felt (approx. 18-20mm) to block the MCA origin.
-
Ischemia Duration: Maintain occlusion for 90 minutes .
-
Reperfusion: Withdraw the filament to restore blood flow.
-
Drug Administration: Administer the AAD (i.p. or i.v.) immediately upon reperfusion (0h) and every 24h thereafter for 7 days.
-
Readout (Day 7): Neurological scoring and TTC staining.
Protocol B: MPTP-Induced Parkinsonism - Mouse Model
Target Indication: Parkinson’s Disease Reference Compound: Cinnamic Acid[4]
Experimental Groups (n=10/group):
-
Control (Saline)[5]
-
MPTP + Vehicle
-
MPTP + AAD (Pre-treatment 3 days + Co-treatment)
Step-by-Step Workflow:
-
Acclimatization: C57BL/6J mice (Male, 8-10 weeks).
-
Pre-treatment: Administer AAD (e.g., 50 mg/kg p.o. or i.p.) daily for 3 days prior to toxin exposure.
-
Injury Induction: Intraperitoneal injection of MPTP-HCl (20 mg/kg) four times at 2-hour intervals (Acute Protocol) OR once daily for 5 days (Sub-acute Protocol).
-
Maintenance: Continue AAD administration for 7 days post-lesion.
-
Readout: Rotarod performance (motor function) and Tyrosine Hydroxylase (TH) immunohistochemistry.
Visualization of Experimental Logic
Diagram 1: Molecular Mechanism (Keap1-Nrf2 Activation)
Caption: The AAD acts as a Michael Acceptor, modifying Keap1 Cysteines to release Nrf2 for antioxidant gene transcription.
Diagram 2: In Vivo Workflow Timeline (MCAO Model)
Caption: Seven-day experimental timeline for testing AAD efficacy in ischemic stroke models.
Data Analysis & Biomarkers
Quantitative Readouts
Data should be presented in comparative tables. Use One-way ANOVA followed by Tukey’s post-hoc test for statistical validation.
| Readout Category | Specific Test | Expected Outcome (Neuroprotection) |
| Behavioral | Longa Score (0-4) | Reduction in score (e.g., from 3.5 to 1.5) |
| Histological | TTC Staining | Reduced white infarct area (% of hemisphere) |
| Molecular | Western Blot (Nrf2) | Increased nuclear Nrf2 / Decreased cytosolic Nrf2 |
| Biochemical | MDA Assay | Decreased Malondialdehyde (Lipid Peroxidation) |
| Biochemical | SOD/GSH Assay | Increased Superoxide Dismutase & Glutathione |
Histological Validation (TTC Staining)[7]
-
Method: Slice fresh brain matrix into 2mm coronal sections.[6] Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15 mins.
-
Interpretation:
-
Red Tissue: Viable, metabolically active (mitochondrial dehydrogenase active).
-
White Tissue: Infarcted/Dead (typical of acrylic acid derivative failure or vehicle control).
-
References
-
Cheng, C. Y., et al. (2008). "Ferulic acid reduces cerebral infarct through its antioxidative and anti-inflammatory effects following transient focal cerebral ischemia in rats."[7] The American Journal of Chinese Medicine.[7]
-
Pahan, K., et al. (2019).
." Neurochemical Research. -
Satoh, T., & Lipton, S. A. (2017). "Recent advances in understanding NRF2-KEAP1 signaling in neurodegenerative diseases." F1000Research.
-
Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." PNAS.
-
Ren, X., et al. (2020). "Ferulic acid ameliorates nerve injury induced by cerebral ischemia in rats." Experimental and Therapeutic Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ferulic Acid Administered at Various Time Points Protects against Cerebral Infarction by Activating p38 MAPK/p90RSK/CREB/Bcl-2 Anti-Apoptotic Signaling in the Subacute Phase of Cerebral Ischemia-Reperfusion Injury in Rats | PLOS One [journals.plos.org]
- 3. Ferulic acid ameliorates nerve injury induced by cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Protects the Nigrostriatum in a Mouse Model of Parkinson's Disease via Peroxisome Proliferator-Activated Receptorα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Ellagic acid against acrylamide-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ferulic acid reduces cerebral infarct through its antioxidative and anti-inflammatory effects following transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative assay for measuring AMPK activation by small molecules
Application Note: Quantitative Profiling of AMPK Activation From High-Throughput Screening to Functional Kinase Assays
Abstract & Introduction
AMP-activated protein kinase (AMPK) is the cellular "master switch" for energy homeostasis.[1][2] Dysregulation of AMPK is central to type 2 diabetes, metabolic syndrome, and cancer. Consequently, identifying small molecules that activate AMPK—either directly (allosteric) or indirectly (modulating ATP/AMP ratios)—is a primary goal in modern drug discovery.
However, quantifying AMPK activation is fraught with artifacts. A common pitfall is relying solely on Thr172 phosphorylation as a proxy for activity. While p-Thr172 is necessary for activation, it is not always sufficient, nor does it linearly correlate with catalytic output, especially with allosteric activators like A-769662 or 991.
This guide details two complementary, self-validating protocols:
-
Cell-Based ELISA (In-Cell Western): For high-throughput screening of phosphorylation status.
-
SAMS Peptide IP-Kinase Assay: The "gold standard" for measuring functional catalytic activity.
Mechanistic Basis of Assay Design
To design a valid assay, one must understand where the small molecule binds.
-
Indirect Activators (e.g., Metformin, AICAR): AICAR is metabolized to ZMP, an AMP mimetic that binds the
-subunit. This promotes Thr172 phosphorylation by LKB1 and inhibits dephosphorylation. -
Direct Activators (e.g., A-769662, 991): Bind the allosteric drug and metabolite (ADaM) site at the
- interface. They can allosterically activate the complex and protect Thr172 from phosphatases.[2]
Critical Insight: An assay measuring only p-Thr172 might miss the allosteric boost provided by direct activators. Therefore, functional kinase assays are required for lead optimization.
Figure 1: AMPK Activation Mechanisms & Assay Targets
Caption: Dual-mode activation of AMPK. Indirect activators (Red) alter nucleotide ratios, while direct activators (Green) bind the complex to induce allostery and protect phosphorylation.
Methodology Selection Matrix
| Feature | Cell-Based ELISA (In-Cell Western) | SAMS Peptide IP-Kinase Assay |
| Primary Readout | Phosphorylation State (p-Thr172) | Catalytic Activity (Phosphate Transfer) |
| Throughput | High (96/384-well plates) | Low to Medium |
| Sensitivity | Moderate (Antibody dependent) | High (Radioactive or Fluorescent) |
| Specificity | High (with validated Abs) | Very High (IP + Specific Peptide) |
| Use Case | Primary Screening ( | Mechanism of Action / Validation |
| Limitations | Does not measure allosteric activation | Labor intensive; requires IP |
Protocol A: High-Throughput Cell-Based ELISA
This protocol allows for the rapid quantification of AMPK activation in intact cells, normalized to total cell protein or Total AMPK.
Reagents & Buffers
-
Fixation Solution: 4% Formaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA in TBST.
-
Primary Antibodies:
-
Target: Rabbit anti-p-AMPK
(Thr172) (e.g., CST #2535). -
Normalization: Mouse anti-Total AMPK
or anti-GAPDH.
-
-
Secondary Antibodies: IRDye® 800CW (Rabbit) and IRDye® 680RD (Mouse).
Step-by-Step Workflow
-
Seeding: Plate cells (e.g., HEK293, HepG2) at 15,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate 24h.
-
Starvation (Critical): Serum starve cells for 2–4 hours prior to treatment to reduce basal AMPK activity caused by growth factors.
-
Treatment: Add compounds (A-769662, AICAR) at desired concentrations.[2] Include:
-
Positive Control: AICAR (2 mM) or A-769662 (10
M). -
Negative Control: Compound C (10
M) (Note: Use with caution due to off-targets).
-
-
Fixation: Remove media and immediately add 100
L Fixation Solution. Incubate 20 min at RT. -
Permeabilization: Wash 3x with PBS. Add 100
L Permeabilization Buffer (10 min). -
Blocking: Block with 5% BSA/TBST for 1h at RT.
-
Primary Antibody: Incubate with anti-p-AMPK (1:1000) and anti-Total AMPK (1:500) overnight at 4°C.
-
Detection: Wash 3x TBST. Add fluorescent secondary antibodies (1:5000) for 1h at RT (protect from light).
-
Imaging: Scan on an infrared imaging system (e.g., Odyssey or Sapphire).
Data Analysis
Calculate the ratio of Phospho-Signal (800nm) to Total-Signal (680nm).
Protocol B: The "Gold Standard" SAMS Peptide IP-Kinase Assay
This assay measures the actual transfer of
Critical Reagents
-
Lysis Buffer (Native): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 50 mM NaF, 5 mM Sodium Pyrophosphate, 1 mM Na3VO4, 1 mM DTT, Protease Inhibitor Cocktail.
-
Why? NaF and Pyrophosphate are critical to inhibit protein phosphatases that would strip Thr172 during lysis.
-
-
SAMS Peptide: Sequence: HMRSAMSGLHLVKRR (Synthetic).
-
Kinase Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35, 5 mM MgCl2.
-
Reaction Mix: 200
M SAMS peptide, 100 M ATP (with 1 Ci [ - P]ATP per reaction), 100 M AMP (optional, to test AMP-dependence).
Step-by-Step Workflow
-
Lysis & IP:
-
Lyse treated cells in ice-cold Native Lysis Buffer . Clarify by centrifugation (14,000 x g, 10 min).
-
Incubate 500
g lysate with 2 g anti-AMPK antibody and Protein A/G beads for 2h at 4°C. -
Expert Tip: Do not use crude lysate directly; non-specific kinases will phosphorylate the SAMS peptide.
-
-
Wash:
-
Wash beads 2x with Lysis Buffer (high salt removes contaminants).
-
Wash 2x with Kinase Buffer (removes salt/detergent).
-
-
Kinase Reaction:
-
Resuspend beads in 20
L Kinase Buffer. -
Add 20
L Reaction Mix . -
Incubate at 30°C for 15–20 minutes. (Must be in the linear range).
-
-
Termination:
-
Spot 25
L of the reaction onto P81 phosphocellulose paper squares. -
Immediately drop papers into 75 mM Phosphoric Acid (stops reaction).
-
-
Washing & Counting:
-
Wash papers 4x (5 min each) in 75 mM Phosphoric Acid. (Removes unreacted ATP; peptide binds to paper).
-
Rinse once in acetone (drying).
-
Measure via liquid scintillation counting.
-
Figure 2: SAMS Assay Workflow
Caption: Workflow for the SAMS Peptide IP-Kinase Assay. Immunoprecipitation is critical to isolate AMPK from other cellular kinases before the peptide reaction.
Data Analysis & Troubleshooting
Calculating Specific Activity
-
Blank: Reaction without enzyme (beads only).
-
Total CPM: Spot 5
L of reaction mix directly on paper (do not wash) to determine specific activity of ATP.
Expert Troubleshooting
-
High Background: Inadequate washing of P81 papers. Ensure at least 4 washes and large volumes of phosphoric acid.
-
Low Signal: Phosphatases in the lysate. Ensure NaF and Vanadate are fresh.
-
No Activation with A-769662: This compound requires the
-subunit. If your cells express primarily (e.g., some skeletal muscle lines), A-769662 efficacy is reduced.
References
-
Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis." Nature Reviews Molecular Cell Biology, 13(4), 251–262. Link
-
Davies, S. P., et al. (1989). "Tissue distribution of the AMP-activated protein kinase, and lack of activation by cyclic-AMP-dependent protein kinase, studied using a specific and sensitive peptide assay." European Journal of Biochemistry, 186(1-2), 121–128. Link
-
Cool, B., et al. (2006). "Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome." Cell Metabolism, 3(6), 403–416. Link
-
Sanders, M. J., et al. (2007). "Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade." Biochemical Journal, 403(1), 139–148. Link
-
Cell Signaling Technology. "PathScan® Phospho-AMPKα (Thr172) Sandwich ELISA Kit Protocol." Link
-
Scott, J. W., et al. (2014). "Allosteric activation of AMP-activated protein kinase by a small molecule prodrug of A-769662." Chemistry & Biology, 21(5), 619–627. Link
Sources
Application of 3-(3-Methoxy-4-methylphenyl)acrylic acid as a synthetic intermediate in pharmaceuticals
This guide outlines the technical application of 3-(3-Methoxy-4-methylphenyl)acrylic acid (also known as 3-methoxy-4-methylcinnamic acid) as a strategic intermediate in pharmaceutical synthesis.
Executive Summary
3-(3-Methoxy-4-methylphenyl)acrylic acid (CAS: 209287-19-4 / 132980-20-2) is a functionalized cinnamic acid derivative serving as a critical building block in the synthesis of Tyrosine Kinase Inhibitors (specifically PI3K inhibitors) , Tranilast analogs (anti-inflammatory/anti-fibrotic agents), and Xanthorrhizol derivatives (anticancer). Its unique substitution pattern—combining a 3-methoxy group (hydrogen bond acceptor) and a 4-methyl group (lipophilic anchor)—makes it a privileged scaffold for optimizing Structure-Activity Relationships (SAR) in drug discovery.
Chemical Profile & Strategic Utility
| Property | Specification |
| Chemical Name | 3-(3-Methoxy-4-methylphenyl)acrylic acid |
| Synonyms | 3-Methoxy-4-methylcinnamic acid; 3-(3-Methoxy-p-tolyl)acrylic acid |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Key Functional Groups | |
| Primary Applications | Precursor for PI3K inhibitors (Benzothiophenes), Pain management agents (Urea derivatives), and Xanthorrhizol synthesis. |
Mechanism of Action in Synthesis
The compound acts as a Michael Acceptor and a Cinnamoyl donor . In medicinal chemistry, the
-
Covalent Inhibition: Form covalent bonds with cysteine residues in target enzymes (e.g., kinases).
-
Cyclization: Serve as a precursor for benzothiophenes, quinolines, or coumarins via cyclization protocols.
-
Bioisosterism: Mimic the ferulic acid scaffold to modulate anti-inflammatory pathways (e.g., NF-κB inhibition).
Synthetic Pathways & Logic
The following diagram illustrates the retrosynthetic logic and downstream utility of the intermediate.
Caption: Synthetic tree demonstrating the conversion of the aldehyde precursor into the acrylic acid intermediate, followed by divergence into bioactive pharmacophores.
Experimental Protocols
Protocol A: Synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid
Objective: High-yield synthesis via Knoevenagel Condensation. Reference: Adapted from US Patent 2005/0020630 A1 [1].
Reagents & Materials
-
Precursor: 3-Methoxy-4-methylbenzaldehyde (1.0 eq)
-
Reagent: Malonic acid (1.5 eq)
-
Catalyst/Solvent: Pyridine (10-15 volumes), Piperidine (catalytic, ~0.05 eq)
-
Work-up: 1N HCl, Ethyl Acetate, Water.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-methoxy-4-methylbenzaldehyde (e.g., 20.0 mL, ~137 mmol) in Pyridine (200 mL).
-
Addition: Add Malonic acid (27.2 g, 206 mmol) and Piperidine (6 mL).
-
Note: Piperidine acts as the organocatalyst to facilitate enolate formation.
-
-
Reaction: Heat the mixture to reflux (100–115°C) for 2.5 to 3 hours .
-
Monitoring: Monitor CO₂ evolution (bubbling) which indicates decarboxylation is proceeding. Use TLC (Hexane:EtOAc 7:3) to confirm consumption of aldehyde.
-
-
Quenching: Cool the reaction mixture to room temperature. Concentrate the solvent (pyridine) under reduced pressure to approximately half the original volume.
-
Precipitation: Pour the residue slowly into ice-cold water (approx. 500 mL) containing concentrated HCl (to adjust pH < 2).
-
Why: Acidification protonates the carboxylate salt, precipitating the free acrylic acid.
-
-
Isolation: Filter the resulting white/off-white precipitate. Wash the filter cake thoroughly with cold water to remove residual pyridine.
-
Purification: Recrystallize from Ethanol/Water or dry directly if purity >95% by HPLC.
Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.
Protocol B: Downstream Amide Coupling (API Synthesis)
Objective: Conversion of the acrylic acid to a bioactive amide (e.g., for Pain/Inflammation targets). Reference: Adapted from US Patent Application 2007/0191392 A1 [2].
Step-by-Step Methodology
-
Activation: Suspend 3-(3-methoxy-4-methylphenyl)acrylic acid (20 g, 104 mmol) in anhydrous Toluene (750 mL).
-
Chlorination: Add Thionyl Chloride (SOCl₂) (11 mL, 1.5 eq) dropwise.
-
Reflux: Heat to reflux for 2 hours with vigorous stirring.
-
Concentration: Evaporate the solvent and excess SOCl₂ in vacuo to yield the crude acid chloride (yellow oil/solid).
-
Coupling: Dissolve the residue in DCM. Add the target Amine (e.g., a fluoroethyl urea or aniline derivative) (1.0 eq) and Triethylamine (2.0 eq) at 0°C.
-
Completion: Stir at room temperature for 4–12 hours. Wash with NaHCO₃ and Brine.
Quality Control & Validation
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white powder | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN:H2O gradient) |
| Melting Point | 137°C – 154°C (Range varies by polymorph) | Capillary Method |
| Proton NMR | Distinct doublets for vinylic protons (δ 6.3–7.7 ppm, J ≈ 16 Hz for trans) | ¹H-NMR (DMSO-d₆) |
References
-
US Patent 20050020630A1 . Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents.[3] (2005).[3] Describes the synthesis of 3-(3-methoxy-4-methylphenyl)acrylic acid as a starting material for PI3K inhibitors.
-
US Patent Application 20070191392A1 . Fluoroethyl urea compounds.[2] (2007).[4] Details the conversion of the intermediate to its acid chloride and subsequent amide coupling.
-
US Patent 5495019A . Process for the preparation of 3,3-diaryl acrylic acid amides. (1996).[2] Validates the use of methoxy-methyl substituted acrylic acids in amide synthesis.
-
Cheong, C. S., et al. Lipase Catalyzed Kinetic Resolution of rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol... for S-(+)-Xanthorrhizol.[5] Bulletin of the Korean Chemical Society (2012). Highlights the reduced alcohol form in anticancer research.
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20050020630A1 - Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
Advanced LC-MS/MS Analytical Protocol for the Quantification of Acrylic Acid and its Primary Metabolites in Biological Matrices
Executive Summary & Biological Rationale
Acrylic acid (AA) is a highly reactive, industrially ubiquitous α,β-unsaturated carboxylic acid. In mammalian systems, exposure to AA—whether exogenously via occupational hazards or endogenously—triggers rapid metabolism. Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is critical for pharmacokinetic profiling and toxicological biomonitoring.
Metabolic Targets: Relying solely on the highly volatile and reactive parent compound for biomonitoring is analytically perilous. This protocol is designed to simultaneously quantify AA and its two primary, stable metabolites:
-
3-Hydroxypropionic Acid (3-HP): Formed via the hydration of acrylyl-CoA by enoyl-CoA hydratase[1]. 3-HP is a key intermediate that eventually integrates into central carbon metabolism.
-
N-acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA): A specific mercapturic acid conjugate. AA undergoes Michael addition with glutathione (GSH) catalyzed by glutathione S-transferase (GST), followed by sequential enzymatic cleavage in the kidneys to form CEMA, which is excreted in urine[2].
Analytical Causality & Expertise:
Short-chain aliphatic acids (AA and 3-HP) exhibit poor retention on standard C18 columns and suffer from severe ion suppression in complex biological matrices. To overcome this, our method employs a High-Strength Silica (HSS) T3 stationary phase . The polar-modified C18 surface allows for 100% aqueous mobile phase compatibility, ensuring adequate retention of highly polar metabolites without the need for signal-suppressing ion-pairing reagents[3]. Furthermore, we utilize negative electrospray ionization (ESI-) combined with an ammonium acetate buffer (pH ~6.8). Because the pKa of AA is 4.25, a near-neutral pH ensures the carboxylic acid moieties are fully deprotonated to
Metabolic Pathway Visualization
Figure 1: Primary metabolic pathways of acrylic acid leading to 3-HP and CEMA biomarkers.
Materials and Reagents
-
Standards: Acrylic Acid (AA), 3-Hydroxypropionic Acid (3-HP), CEMA.
-
Internal Standards (SIL-IS):
-Acrylic Acid, -CEMA. (Note: Utilizing stable isotope-labeled analogs is non-negotiable for a self-validating system to correct for matrix effects and extraction losses). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Buffers: LC-MS grade Ammonium Acetate.
Sample Preparation Workflows
Biological matrices require distinct approaches to balance extraction recovery with matrix effect mitigation.
Protocol A: Plasma (Protein Precipitation) Field Insight: While 100% ACN is excellent for precipitating proteins, highly polar metabolites like 3-HP can co-precipitate or show poor solubility. Using a 1:1 mixture of ACN and MeOH improves the solubility of polar carboxylic acids during precipitation, ensuring extraction recoveries >85%.
-
Aliquot 50 µL of human plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL of SIL-IS working solution (100 ng/mL
-AA and -CEMA). -
Add 150 µL of ice-cold ACN/MeOH (1:1, v/v) to precipitate proteins and halt enzymatic degradation.
-
Vortex vigorously for 2 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute in 50 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.
Protocol B: Urine (Dilute-and-Shoot) Urine contains high concentrations of salts that can foul the MS source. A dilute-and-shoot approach maintains system trustworthiness by minimizing matrix suppression while keeping CEMA within the linear dynamic range.
-
Aliquot 20 µL of human urine.
-
Add 10 µL of SIL-IS working solution.
-
Dilute with 170 µL of Mobile Phase A.
-
Centrifuge at 12,000 × g for 10 minutes at 4°C to remove particulates.
-
Transfer the supernatant directly to an autosampler vial.
Figure 2: Streamlined sample preparation workflow for high-throughput LC-MS/MS analysis.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters:
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 1% B (Isocratic hold to retain highly polar 3-HP and AA)
-
1.0 - 4.0 min: Linear gradient to 40% B
-
4.0 - 5.0 min: Linear gradient to 95% B (Column wash)
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: Return to 1% B
-
6.1 - 8.0 min: Re-equilibration
-
Mass Spectrometry Parameters:
-
System: Triple Quadrupole Mass Spectrometer (e.g., Thermo Q Exactive or Waters Xevo TQ-S)[4].
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
Capillary Voltage: 2.0 kV.
-
Desolvation Temperature: 450°C.
Quantitative Data Presentation (MRM Transitions)
To ensure maximum selectivity, Multiple Reaction Monitoring (MRM) is utilized. The following table summarizes the optimized quantitative and qualitative transitions.
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) | Cone Voltage (V) |
| Acrylic Acid (AA) | 71.0 | 27.0 | - | 12 | 20 |
| 74.0 | 28.0 | - | 12 | 20 | |
| 3-Hydroxypropionic Acid | 89.0 | 59.0 | 71.0 | 14 | 22 |
| CEMA | 234.1 | 105.0 | 162.0 | 18 | 25 |
| 238.1 | 109.0 | 166.0 | 18 | 25 |
Note: Acrylic acid produces a single dominant fragment (loss of
Method Validation & System Trustworthiness
A self-validating protocol must continuously monitor its own performance. Implement the following criteria for every analytical batch:
-
Linearity: Matrix-matched calibration curves must exhibit an
over a range of 1 - 500 ng/mL for AA/3-HP, and 5 - 1000 ng/mL for CEMA. -
Matrix Effect (ME): Calculated by comparing the peak area of the IS spiked into post-extracted blank matrix vs. neat solvent. ME should be between 80-120%. If ME < 80% (indicating severe ion suppression), further sample dilution is required.
-
Carryover: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) must show analyte peaks < 20% of the Lower Limit of Quantification (LLOQ).
References
-
Thermally induced/process-related contaminants: The example of acrolein and the comparison with acrylamide. DFG (Deutsche Forschungsgemeinschaft).2[2]
-
Identification of biomarkers and the mechanisms of multiple trauma complicated with sepsis using metabolomics. Frontiers in Immunology.4[4]
-
UPLC-MS/MS method for the determination of acrylic acid in tap water. ResearchGate.3[3]
-
Metabolic Engineering for Biobased 3-Hydroxypropionic Acid (3-HP). BioBiz.1[1]
Sources
Application Note: Advanced Polymer Synthesis Using 3-(3-Methoxy-4-methylphenyl)acrylic Acid
Executive Summary
This technical guide outlines the protocols for utilizing 3-(3-Methoxy-4-methylphenyl)acrylic acid (MMPAA) as a functional monomer in the synthesis of advanced polymeric materials. MMPAA is a cinnamic acid derivative characterized by a 3-methoxy and 4-methyl substitution pattern.[1] These substituents provide unique solubility profiles and electronic effects compared to standard cinnamic acid, enhancing the material's processability and photo-reactivity.
Key Applications:
-
Photo-Responsive Hydrogels & Coatings: Utilizing the [2+2] cycloaddition capability of the cinnamate moiety for UV-induced crosslinking.[2][3]
-
High-Performance Polyesters: Incorporating the aromatic backbone to improve thermal stability and mechanical rigidity in bio-based polyesters.
Compound Profile & Pre-Polymerization Analysis
Before initiating synthesis, the monomer must be characterized to ensure it meets polymerization standards (purity >98%).
| Property | Specification / Description |
| IUPAC Name | (2E)-3-(3-Methoxy-4-methylphenyl)prop-2-enoic acid |
| Abbreviation | MMPAA |
| Molecular Weight | 192.21 g/mol |
| Functional Groups | Carboxylic acid (polymerizable), Alkene (photo-active), Methoxy/Methyl (solubilizing) |
| Solubility | Soluble in DMSO, DMF, THF, Dichloromethane (DCM). Insoluble in water. |
| Melting Point | ~160–165 °C (Typical for substituted cinnamates; verify experimentally) |
| Reactivity | Thermal: Stable up to ~200°C. Photo: Dimerizes under UV (λ > 280 nm). |
Critical Handling Note: Store MMPAA in amber glass vials to prevent premature photo-dimerization. All synthesis steps involving the monomer should be performed under yellow light or low-light conditions.
Protocol A: Synthesis of Photo-Crosslinkable PVA-g-MMPAA
Objective: To graft MMPAA onto a Poly(vinyl alcohol) (PVA) backbone, creating a water-soluble polymer that forms insoluble hydrogels upon UV irradiation.
Mechanistic Workflow
The synthesis proceeds in two stages:
-
Activation: Conversion of MMPAA to its acid chloride (MMPAA-Cl).
-
Esterification: Nucleophilic attack of PVA hydroxyl groups on MMPAA-Cl.
Step-by-Step Methodology
Phase 1: Preparation of MMPAA-Chloride
Reagents: MMPAA (10 mmol), Thionyl Chloride (SOCl₂, excess), DMF (cat.), Toluene.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Suspend 1.92 g (10 mmol) of MMPAA in 20 mL of anhydrous toluene.
-
Activation: Add 2 mL of Thionyl Chloride and 2 drops of anhydrous DMF (catalyst).
-
Reaction: Heat to reflux (80°C) for 3 hours. The solution should become clear as the acid chloride forms and HCl gas evolves.
-
Isolation: Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
-
Purification: The resulting yellow solid (MMPAA-Cl) is moisture-sensitive. Use immediately or store under argon.
Phase 2: Grafting onto PVA
Reagents: PVA (Mw ~25,000, 88% hydrolyzed), N-Methyl-2-pyrrolidone (NMP), Pyridine.
-
Polymer Dissolution: Dissolve 1.0 g of PVA in 15 mL of NMP at 90°C under stirring until a clear solution forms. Cool to room temperature.
-
Addition: Add 1 mL of anhydrous pyridine (acid scavenger).
-
Grafting: Dissolve the freshly prepared MMPAA-Cl (from Phase 1) in 5 mL NMP and add dropwise to the PVA solution.
-
Incubation: Stir the reaction mixture at 50°C for 24 hours in the dark.
-
Precipitation: Pour the reaction mixture into 200 mL of cold diethyl ether or isopropanol. The polymer will precipitate as a white/off-white fibrous solid.
-
Purification: Filter the solid, wash 3x with acetone to remove unreacted monomer, and vacuum dry at 40°C for 24 hours.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway for grafting MMPAA onto a polymer backbone via acid chloride activation.
Protocol B: Synthesis of Main-Chain Polyesters
Objective: To synthesize a linear polyester via direct polycondensation of MMPAA with a diol (e.g., 1,6-Hexanediol). This incorporates the photo-active unit directly into the polymer backbone.
Methodology (Steglich Esterification)
Note: Direct thermal polycondensation is difficult due to the potential for thermal crosslinking of the double bond. We use mild Steglich conditions.
Reagents: MMPAA (10 mmol), 1,6-Hexanediol (10 mmol), EDC·HCl (12 mmol), DMAP (2 mmol), DCM (anhydrous).
-
Preparation: In a 250 mL RBF, dissolve 1.92 g MMPAA and 1.18 g 1,6-Hexanediol in 50 mL anhydrous DCM.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add 244 mg DMAP.
-
Coupling: Add 2.30 g EDC·HCl in portions over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 48 hours under nitrogen.
-
Workup:
-
Wash organic layer with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).
-
Dry over MgSO₄ and concentrate.
-
-
Precipitation: Drop the concentrated solution into cold methanol to precipitate the polyester.
Photo-Crosslinking & Characterization[2][4]
The defining feature of MMPAA-based polymers is their ability to undergo [2+2] cycloaddition.
Crosslinking Protocol[2][4]
-
Film Casting: Dissolve polymer (e.g., PVA-g-MMPAA) in water or DMSO (5 wt%). Spin-coat or cast onto a glass slide. Dry under vacuum.[2]
-
Irradiation: Expose the film to UV light (Mercury lamp or LED, λ = 365 nm, intensity ~10-20 mW/cm²).
-
Duration: Irradiate for 10–60 minutes.
-
Validation: Attempt to dissolve the film in the original solvent. A crosslinked film will swell but not dissolve (gel formation).
Mechanism Diagram
Figure 2: Mechanism of photo-induced crosslinking via dimerization of pendant MMPAA groups.
Characterization Metrics
| Technique | Target Observation |
| ¹H-NMR (DMSO-d₆) | Disappearance of alkene doublets at δ 6.5–7.8 ppm upon irradiation. Appearance of cyclobutane ring protons at δ 3.5–4.5 ppm . |
| UV-Vis Spectroscopy | Decrease in absorption maximum (λ_max ~280–310 nm ) as conjugation is broken. |
| DSC | Increase in Glass Transition Temperature ( |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Degree of Substitution (DS) | Moisture in reagents (Phase 1) or steric hindrance. | Ensure strict anhydrous conditions during acid chloride formation. Increase reaction time or temperature (up to 60°C) for grafting. |
| Premature Gelation | Accidental UV exposure or thermal crosslinking. | Wrap all flasks in aluminum foil. Keep reaction temperatures below 100°C. |
| Polymer Insoluble | Crosslinking occurred during drying. | Dry polymers at lower temperatures (<40°C) or lyophilize. Store in the dark. |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Polymerization of 4-Methylcinnamic Acid Derivatives. Retrieved from
-
Fonseca, A. C., et al. (2019).[4] "Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications."[2][4] Polymer Chemistry, 10, 1696-1723.[4] Link[4]
-
Nagata, M., et al. (2004). "Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters."[3] Macromolecular Bioscience. Link
-
ChemicalBook. (2024). 3-Methoxy-4-methylcinnamic acid Product Properties. Retrieved from
Sources
- 1. US20050020630A1 - Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for evaluating the hepatoprotective activity of test compounds in animal models
Application Note: Preclinical Evaluation of Hepatoprotective Agents
Abstract
This application note outlines a rigorous, standardized protocol for evaluating the hepatoprotective potential of novel test compounds using in vivo rodent models. Unlike generic screening guides, this protocol emphasizes mechanistic differentiation between hepatotoxins (Carbon Tetrachloride vs. Acetaminophen) and establishes self-validating experimental controls. The methodology detailed here ensures data integrity suitable for regulatory submission and high-impact peer review.
Introduction: The Challenge of DILI
Drug-Induced Liver Injury (DILI) remains a leading cause of acute liver failure and the withdrawal of approved drugs from the market. Consequently, the screening of hepatoprotective agents requires models that mimic specific human pathologies.
Scientific Rationale: A robust evaluation cannot rely on a single hepatotoxin. The choice of inducing agent dictates the mechanism of injury:
-
Carbon Tetrachloride (CCl₄): Mimics oxidative stress-driven membrane damage and fibrosis.[1][2] It is the "Gold Standard" for general hepatoprotection screening.
-
Acetaminophen (APAP): Mimics dose-dependent intrinsic toxicity via metabolite accumulation (NAPQI) and glutathione depletion.
This protocol focuses on the CCl₄-induced acute hepatotoxicity model as the primary screen due to its direct correlation with lipid peroxidation and membrane integrity.
Mechanism of Action (The "Why")
To interpret results accurately, researchers must understand the cascade of injury. CCl₄ is not directly toxic; it requires metabolic activation.
Figure 1: CCl₄ Hepatotoxicity Pathway This diagram illustrates the bioactivation of CCl₄ by CYP2E1, leading to lipid peroxidation and hepatocellular necrosis.
Caption: Bioactivation of CCl4 via CYP2E1 initiates a radical cascade, destroying cell membranes.[2][3]
Experimental Protocol: CCl₄-Induced Hepatotoxicity
Animal Selection & Husbandry
-
Species: Wistar Rats (180–220g) or Swiss Albino Mice (25–30g). Rats are preferred for larger blood volume collection.
-
Acclimatization: 7 days under standard laboratory conditions (25±2°C, 12h light/dark cycle).
-
Ethical Compliance: Protocol must be approved by the Institutional Animal Ethics Committee (IAEC) per OECD guidelines.
Experimental Design (7-Day Prophylactic Model)
This design tests the ability of a compound to prevent injury (hepatoprotection) rather than cure it (hepatocurative).
Table 1: Treatment Groups
| Group | Description | Treatment (Days 1–7) | Challenge (Day 7) | Purpose |
| I | Normal Control | Vehicle (e.g., CMC/Saline) p.o. | Vehicle (Olive Oil) i.p. | Establishes baseline |
| II | Toxic Control | Vehicle p.o. | CCl₄ (1-2 mL/kg) i.p.[4] | Validation: Must show high ALT/AST |
| III | Standard | Silymarin (100 mg/kg) p.o. | CCl₄ (1-2 mL/kg) i.p.[4] | Benchmark: Positive reference |
| IV | Test Low | Test Compound (Low Dose) p.o. | CCl₄ (1-2 mL/kg) i.p.[4] | Dose-response assessment |
| V | Test High | Test Compound (High Dose) p.o. | CCl₄ (1-2 mL/kg) i.p.[4] | Dose-response assessment |
Note: CCl₄ is typically diluted 1:1 in olive oil or liquid paraffin to prevent local peritoneal irritation.
Workflow Visualization
Figure 2: Experimental Timeline Timeline showing the dosing regimen and critical sacrifice point.
Caption: 7-day prophylactic protocol. Sacrifice occurs 24h after CCl4 challenge to capture peak enzyme leakage.
Biochemical Assessment
Samples must be collected 24 hours after CCl₄ administration.
-
Serum: Cardiac puncture or retro-orbital plexus.
-
Tissue: Liver perfusion with ice-cold saline; 10% homogenate in phosphate buffer.
Table 2: Key Biomarkers & Interpretation
| Biomarker | Sample | Direction in Toxicity | Interpretation |
| ALT (SGPT) | Serum | Increase (↑↑) | Specific marker for hepatocellular damage (cytosolic leakage). |
| AST (SGOT) | Serum | Increase (↑) | Indicates mitochondrial/cytoplasmic damage (less specific than ALT). |
| ALP | Serum | Increase (↑) | Indicates biliary obstruction or cholestasis. |
| MDA | Liver Tissue | Increase (↑↑) | Malondialdehyde: End-product of lipid peroxidation. |
| GSH | Liver Tissue | Decrease (↓↓) | Glutathione: Depletion indicates oxidative stress overwhelms defense. |
| SOD/CAT | Liver Tissue | Decrease (↓↓) | Antioxidant enzymes: Exhausted during radical scavenging. |
Self-Validation Rule: If Group II (Toxic Control) does not show at least a 2-3 fold increase in ALT compared to Group I (Normal), the model has failed, and data from test groups cannot be analyzed.
Histopathological Evaluation
Biochemical markers must be corroborated by structural analysis.
-
Fixation: 10% Neutral Buffered Formalin for >24 hours.
-
Staining: Hematoxylin & Eosin (H&E).[5]
-
Scoring System: Use a semi-quantitative scoring system (e.g., Modified Ishak or Knodell) to convert qualitative observations into statistical data.
Grading Criteria (0-4 Scale): 0. Normal: Normal architecture.
-
Mild: Fatty degeneration, focal necrosis.
-
Moderate: Multifocal necrosis, inflammatory infiltration.
-
Severe: Bridging necrosis, loss of lobular architecture.
-
Critical: Massive necrosis, ballooning degeneration.
Statistical Analysis
Raw data should be expressed as Mean ± SEM.
-
Test: One-way Analysis of Variance (ANOVA).
-
Post-hoc: Dunnett’s multiple comparison test (comparing all groups against the Toxic Control).
-
Significance: P < 0.05 is the threshold for efficacy.
References
-
Weber, L. W., et al. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology. Source:[Link]
-
Hinson, J. A., et al. (2010). Mechanisms of Acetaminophen-Induced Liver Necrosis. Handbook of Experimental Pharmacology. Source:[Link]
-
OECD Guidelines. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Source:[Link]
-
Ishak, K., et al. (1995). Histological grading and staging of chronic hepatitis. Journal of Hepatology. Source:[Link]
-
Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. Source:[Link]
Sources
Troubleshooting low yield and impurities in 3-(3-Methoxy-4-methylphenyl)acrylic acid synthesis
Technical Support Center: Synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid. This valuable cinnamic acid derivative serves as a key building block in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you overcome common challenges related to low yield and product impurity.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid, which is typically achieved via a Knoevenagel-Doebner condensation of 3-methoxy-4-methylbenzaldehyde with malonic acid.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in Knoevenagel-type condensations can stem from several interrelated factors. A systematic approach to troubleshooting is essential for identifying the root cause.[1]
-
Catalyst Inactivity or Inappropriate Choice : The base catalyst, often a secondary amine like piperidine or pyridine, is crucial for deprotonating malonic acid.[2] If the catalyst is old, has been improperly stored, or is of low purity, its efficacy will be diminished. Consider using a fresh bottle or purifying the catalyst before use. The choice of catalyst is also critical; while piperidine is common, other amines or ammonium salts like ammonium bicarbonate have proven effective, sometimes under milder conditions.[1][3]
-
Purity of Reactants : The purity of both the 3-methoxy-4-methylbenzaldehyde and malonic acid is paramount. Aldehydes are susceptible to oxidation to carboxylic acids upon prolonged exposure to air. Impurities in either starting material can inhibit the reaction or lead to unwanted side products.[1]
-
Suboptimal Reaction Conditions : Temperature and reaction time are critical variables. While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., to 80-90°C) is often required to drive the reaction to completion, especially for the subsequent decarboxylation step in the Doebner modification.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can promote side reactions.[4]
-
Presence of Water : The condensation reaction produces water as a byproduct. An excessive amount of water can shift the reaction equilibrium back toward the reactants, thereby reducing the yield.[1] While some protocols use solvents like ethanol, which contains water, using a solvent system that allows for water removal (e.g., toluene with a Dean-Stark apparatus) can be beneficial, though often more complex than necessary for this specific synthesis.
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="1. Verify Catalyst\n- Age & Purity\n- Correct Choice & Amount", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reactants [label="2. Assess Reactants\n- Aldehyde Purity (Oxidation?)\n- Malonic Acid Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="3. Optimize Conditions\n- Temperature Too Low/High?\n- Insufficient Reaction Time?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_water [label="4. Consider Water Removal\n- Is Equilibrium Shift an Issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_catalyst [label="Use Fresh/Purified Catalyst\nScreen Alternatives (e.g., NH4HCO3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reactants [label="Use Fresh/Purified Aldehyde\nConfirm Malonic Acid Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Monitor by TLC\nSystematically Vary Temp & Time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_water [label="Consider Solvent-Free or\nAzeotropic Removal (Advanced)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; start -> check_reactants; start -> check_conditions; start -> check_water; check_catalyst -> solution_catalyst [label="Issue Found"]; check_reactants -> solution_reactants [label="Issue Found"]; check_conditions -> solution_conditions [label="Issue Found"]; check_water -> solution_water [label="Issue Found"]; } ` Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant unreacted aldehyde in my crude product. What's going wrong?
Detecting a large amount of the starting aldehyde post-reaction typically points to incomplete conversion. This can be traced back to several of the factors mentioned in Q1, but with a specific focus:
-
Insufficient Catalyst : The catalyst may not be potent enough or used in a sufficient molar ratio to facilitate the initial condensation. Ensure you are using the correct catalytic amount (typically 0.1 to 0.2 equivalents).
-
Reaction Time/Temperature : The reaction may simply not have been allowed to run long enough or at a high enough temperature. The Knoevenagel condensation's initial step can be sluggish.[5] Use TLC to monitor the disappearance of the aldehyde spot. If the reaction has stalled, a modest increase in temperature may be required to push it forward.
-
Steric Hindrance : While not a major issue for this specific molecule, bulky substituents on an aldehyde can slow down the nucleophilic attack by the malonic acid enolate.[1] This is a fundamental consideration in reaction design.
Q3: My final product is discolored and difficult to purify. What are the likely impurities and how can I minimize them?
Product discoloration (often yellow or brown) and purification difficulties suggest the presence of side products or degradation.
-
Potential Impurities :
-
Michael Addition Products : Under strongly basic conditions or with prolonged reaction times, the desired α,β-unsaturated product can act as a Michael acceptor for another equivalent of deprotonated malonic acid.[1]
-
Polymerization Products : Acrylic acids can be susceptible to polymerization, especially at high temperatures or in the presence of radical initiators (light, air).[6][7]
-
Aldehyde-Derived Impurities : If the starting aldehyde is impure (e.g., partially oxidized to the corresponding carboxylic acid), these impurities will carry through the reaction.[8]
-
-
Minimization and Purification Strategies :
-
Control Reaction Conditions : Avoid excessively high temperatures and long reaction times once TLC indicates the consumption of the starting aldehyde.
-
Optimize pH : After the reaction is complete, acidification is necessary to protonate the carboxylate and precipitate the product. Ensure the pH is sufficiently low (pH 1-2) for complete precipitation.
-
Recrystallization : This is the most effective method for purifying the crude solid product. A mixed solvent system, such as ethanol/water, is often effective.[4] Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Upon cooling, the purified acrylic acid should crystallize, leaving more soluble impurities in the mother liquor.[9]
-
Frequently Asked Questions (FAQs)
What is the reaction mechanism for this synthesis?
The synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid from 3-methoxy-4-methylbenzaldehyde and malonic acid is a Knoevenagel-Doebner condensation. The mechanism involves three key stages:
-
Enolate Formation : The basic catalyst (e.g., piperidine) deprotonates the α-carbon of malonic acid, which is highly acidic due to the two adjacent carbonyl groups, forming a nucleophilic enolate.
-
Condensation : The enolate attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer and dehydration (elimination of a water molecule) yield an unsaturated dicarboxylic acid intermediate.
-
Decarboxylation : Upon heating, this intermediate readily loses one of its carboxylic acid groups as carbon dioxide to afford the final, more stable α,β-unsaturated acrylic acid product.
// Nodes reactants [label="Aldehyde + Malonic Acid\n+ Base (Cat.)"]; enolate [label="1. Enolate Formation\n(Deprotonation of Malonic Acid)"]; condensation [label="2. Nucleophilic Attack\n(Enolate attacks Aldehyde)"]; intermediate [label="β-Hydroxy Intermediate"]; dehydration [label="3. Dehydration\n(Loss of H2O)"]; unsaturated_diacid [label="Unsaturated Dicarboxylic Acid"]; decarboxylation [label="4. Decarboxylation\n(Loss of CO2 with heat)"]; product [label="Final Product:\n3-(3-Methoxy-4-methylphenyl)acrylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reactants -> enolate; enolate -> condensation; condensation -> intermediate; intermediate -> dehydration; dehydration -> unsaturated_diacid; unsaturated_diacid -> decarboxylation; decarboxylation -> product; } ` Caption: Mechanism of the Knoevenagel-Doebner Condensation.
Which analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring :
-
Thin Layer Chromatography (TLC) : TLC is the most convenient method to monitor the reaction's progress. Use a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate) to track the disappearance of the starting aldehyde spot and the appearance of the product spot. The product, being more polar due to the carboxylic acid, will have a lower Rf value than the aldehyde.[5]
-
-
Product Characterization :
-
¹H and ¹³C NMR Spectroscopy : NMR is essential for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methoxy and methyl groups, and, most importantly, the two vinylic protons of the acrylic acid moiety. The large coupling constant (J ≈ 16 Hz) between these vinylic protons confirms the formation of the thermodynamically favored trans (E)-isomer.[2]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy : Will show characteristic peaks for the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹) and the C=C stretch of the alkene (~1625-1640 cm⁻¹).
-
Can this synthesis be performed under "greener" conditions?
Yes, significant efforts have been made to develop more environmentally friendly Knoevenagel condensations.
-
Solvent-Free Synthesis : Performing the reaction neat (without solvent) by simply grinding the reactants with a catalyst at a specific temperature can be highly effective, reducing solvent waste.[3][4]
-
Alternative Catalysts : Replacing traditional and often volatile amine catalysts like pyridine with solid-supported catalysts or benign ammonium salts (e.g., ammonium bicarbonate) can improve the environmental profile of the synthesis.[3]
-
Alternative Energy Sources : Microwave irradiation has been shown to dramatically reduce reaction times, often leading to cleaner reactions and higher yields compared to conventional heating.[10][11]
Optimized Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol describes a reliable method for the synthesis of 3-(3-Methoxy-4-methylphenyl)acrylic acid.
Materials:
-
3-methoxy-4-methylbenzaldehyde
-
Malonic Acid
-
Pyridine (or Ethanol)
-
Piperidine
-
Hydrochloric Acid (concentrated or 2M)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methoxy-4-methylbenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and pyridine (2.5-3.0 eq) as the solvent.
-
Catalyst Addition : To the stirring mixture, add piperidine (0.1 eq) as the catalyst.
-
Reaction : Heat the mixture to reflux (around 90-100°C) using a heating mantle. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up : Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark mixture into a beaker containing ice and an excess of cold 2M hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Isolation : Stir the acidic mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove any remaining salts.
-
Purification : Dry the crude product. Purify by recrystallization from an ethanol/water solvent pair to yield the final product as a white or off-white solid.
Data Summary
For cinnamic acid syntheses via Knoevenagel-Doebner condensation, the choice of catalyst and conditions significantly impacts outcomes. The following table summarizes findings from related syntheses.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Piperidine | Pyridine | Reflux | 80-90% | [11] |
| Piperidine | Ethanol | Reflux | 70-85% | [2] |
| Ammonium Bicarbonate | None (Solvent-Free) | 90°C | 85-95% | [3] |
| Pyrrolidine | Ethanol | 60°C | ~90% | General Knoevenagel Data |
References
- BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(4), 105674.
- Singh, G., et al. (2017). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 6(3).
- All About Chemistry. (2023, January 16).
- BenchChem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
- Li, J., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Drug Discoveries & Therapeutics, 3(3), 93-96.
- BenchChem. (n.d.). 3-(4-Amino-3-methoxyphenyl)acrylic Acid | CAS 104274-20-6.
- Wang, Y., et al. (2012). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate.
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
Sathee NEET. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
- Ahluwalia, V. K., & Parashar, R. K. (2011). Name Reactions in Organic Synthesis. Cambridge University Press.
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
- Supporting Information for Base-free Knoevenagel condensation catalyzed by copper metal surfaces. (n.d.).
- Google Patents. (2018).
- Kumar, A., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 11(8), 1145-1163.
- Gogoi, P., et al. (2014). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of the Serbian Chemical Society, 79(1), 1-7.
- Reddit. (2024). How to purify Acrylic Acid. r/chemistry.
- ResearchGate. (2002). (2Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)acrylonitrile.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- OSHA. (n.d.). Acrylic Acid (Method PV2005).
- Veeprho. (n.d.).
- Sigma-Aldrich. (n.d.). 3-(4-METHOXY-3-METHYLPHENYL)ACRYLIC ACID.
- Google Patents. (2000).
- European Patent Office. (2004). EP1688407B1 - METHOD OF PURIFYING (METH)ACRYLIC ACID.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
- ResearchGate. (n.d.). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid.
- MDPI. (2020). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
- EMU Departments of Physics and Chemistry. (2023).
- ChemicalBook. (n.d.). (E)-3-(4-hydroxy-3-methoxy-phenyl)acrylic acid methyl este.
- BLDpharm. (n.d.). 3-(3-Methoxy-4-methylphenyl)acrylic acid.
- Google Patents. (2016).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. veeprho.com [veeprho.com]
- 8. EP1002787B1 - Process for the purification of (meth)acrylic acid - Google Patents [patents.google.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for the direct esterification of acrylic acids
Topic: Optimization of Reaction Conditions & Troubleshooting
Status: Active | Ticket ID: #ACR-EST-001 | Tier: L3 (Senior Scientist)
Welcome to the Advanced Application Support Hub.
You have reached the Tier 3 technical desk. Below is a comprehensive troubleshooting and optimization guide for the direct esterification of acrylic acid (AA) with various alcohols. This guide moves beyond basic textbook definitions to address the specific kinetic, thermodynamic, and safety challenges inherent to acrylate synthesis.
Module 1: Critical Safety & Polymerization Control
Issue: My reaction mixture turned into a solid gel (or "popcorn" polymer) unexpectedly.
Root Cause Analysis: Acrylic acid and its esters are highly prone to free-radical polymerization. The most common failure mode is oxygen starvation in systems using phenolic inhibitors (e.g., MEHQ).
Technical Insight: Phenolic inhibitors (MEHQ, Hydroquinone) are not true inhibitors in isolation; they are chain terminators that require dissolved oxygen to function.
-
The Mechanism: Carbon-centered radicals (
) are formed thermally. -
The Trap: Oxygen reacts with
to form a peroxy radical ( ). -
The Termination: MEHQ donates a hydrogen atom to
, neutralizing it. Without Oxygen, MEHQ cannot trap the initial carbon radical efficiently, leading to runaway polymerization.
Graphviz Diagram: The Oxygen-Inhibitor Synergy
Caption: Figure 1. The synergistic pathway where Oxygen acts as the primary radical trap, enabling MEHQ to terminate the chain. Absence of O2 leads to direct polymerization.
Protocol Recommendation:
-
Aeration: Do NOT sparge with pure Nitrogen. Use "Lean Air" (5-8%
in ) or dry air sparging directly into the liquid. -
Loading: Maintain MEHQ levels at 200–500 ppm relative to acrylic acid.
-
Temperature Limit: Do not exceed 110°C. Above this, the rate of thermal initiation outpaces inhibitor diffusion.
Module 2: Thermodynamics & Water Removal
Issue: Conversion has plateaued at ~60-65%. Adding more catalyst isn't helping.
Root Cause Analysis:
Esterification is an equilibrium-limited reaction (
Troubleshooting Guide: For direct esterification, Azeotropic Distillation is the standard robust method.
Table 1: Azeotropic Solvent Selection Guide
| Solvent | Boiling Point (°C) | Azeotrope with Water (°C) | Water % in Azeotrope | Compatibility Notes |
| Toluene | 110.6 | 85.0 | 20.2% | Gold Standard. Good hydrophobicity; separates cleanly in Dean-Stark trap. |
| Cyclohexane | 80.7 | 69.5 | 8.4% | Low Temp Option. Use if substrate is highly heat-sensitive. Slower water removal. |
| Isopropyl Acetate | 88.6 | 76.6 | 14.0% | Green Alternative. Good balance of BP and water carrying capacity. |
| Methylcyclohexane | 101.0 | 79.5 | 23.0% | High Efficiency. Excellent water removal rate; lower toxicity than toluene. |
Experimental Setup (Dean-Stark):
-
Use a Dean-Stark trap topped with a reflux condenser.[1]
-
Fill the trap with your chosen solvent before heating.
-
Critical Step: Ensure the reaction temperature is sufficient to boil the azeotrope, not just the solvent. Vigorously reflux is required to carry water up the riser.
Module 3: Catalyst Optimization
Issue: My product is dark/tarry (corrosion) OR the reaction is too slow.
Technical Comparison: You must choose between Homogeneous (Liquid) and Heterogeneous (Solid) catalysis.
Option A: Homogeneous (p-TSA /
-
Pros: Fastest kinetics, cheap.
-
Cons: Corrosive, causes "tarring" (oxidative degradation) of acrylates, requires complex neutralization/washing steps which generate large waste volumes.
-
Verdict: Use only for small-scale, non-sensitive substrates.
Option B: Heterogeneous (Amberlyst 15 / Dowex 50W) [2][4]
-
Pros: Non-corrosive, easy filtration workup, reusable, higher selectivity (less tar).
-
Cons: Slower kinetics (mass-transfer limited), resin can break if stirred too aggressively.
-
Verdict:Recommended for Pharmaceutical/High-Value applications.
Optimized Protocol for Solid Acid Catalysis (Amberlyst 15):
-
Pre-treatment: Wash resin with methanol then dry to remove pore-blocking water.
-
Loading: 5–10 wt% relative to Acrylic Acid.
-
Agitation: Use an overhead stirrer (impeller) rather than a magnetic stir bar to prevent grinding the resin beads into dust (which clogs filters).
Module 4: Validated Workflow (Step-by-Step)
Graphviz Diagram: The Optimized Experimental Workflow
Caption: Figure 2. Standardized workflow for heterogeneous acid-catalyzed esterification of acrylic acid.
Detailed Procedure:
-
Charge: In a round-bottom flask, combine Acrylic Acid (1.0 eq), Alcohol (1.1–1.5 eq), Toluene (approx. 1-2 M concentration relative to AA), and MEHQ (500 ppm).
-
Catalyst: Add Amberlyst 15 (10 wt% of AA mass).
-
Air Supply: Insert a sparge tube (glass frit) and bubble lean air (or dry air) at a slow rate.
-
Reflux: Heat to reflux (bath temp ~120°C for Toluene system). Water will separate in the Dean-Stark trap.[1]
-
Endpoint: Reaction is complete when water volume in the trap matches theoretical yield (or ceases to increase for 30 mins).
-
Workup:
-
Cool to Room Temp.[1]
-
Filter off Amberlyst 15 (save for regeneration).
-
Wash filtrate with 5%
(removes unreacted AA). -
Wash with Brine, dry over
. -
Concentrate via Rotary Evaporator.
-
References
-
Komoń, T., et al. (2013).[4][5] "Esterification of acrylic acid with 2-ethylhexan-1-ol: Thermodynamic and kinetic study." Applied Catalysis A: General.
-
BenchChem Technical Library. (2025). "Mechanism of action of phenolic polymerization inhibitors." BenchChem Support.
-
Lin, J.W., et al. (2019).[6] "Kinetics study on esterification of acrylic acid and ethanol over acidic cation-exchange resin beads Amberlyst 35." Journal of the Taiwan Institute of Chemical Engineers.
-
Liu, Y., et al. (2006). "ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid." Molecules.
-
Nezam, I., et al. (2022). "Influence of Side Reactions and Catalytic Packing Geometry on Acrylic Acid Esterification." Industrial & Engineering Chemistry Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. umpir.ump.edu.my [umpir.ump.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. Kinetics study on esterification of acrylic acid and ethanol over acidic cation-exchange resin beads Amberlyst 35 [ouci.dntb.gov.ua]
How to prevent unwanted polymerization during acrylic acid functionalization reactions
Core Directive: The "Oxygen Paradox"
Executive Summary: The most common failure mode in acrylic acid (AA) functionalization (e.g., esterification, amidation) is the misunderstanding of the inhibitor mechanism. Unlike standard organic synthesis where inert atmospheres (Nitrogen/Argon) are strictly maintained to prevent oxidation, acrylic acid stabilization requires oxygen.
Most commercial AA is stabilized with MEHQ (Hydroquinone monomethyl ether) . MEHQ is not an inhibitor in its own right; it is a radical scavenger that acts specifically on peroxy radicals. Without dissolved oxygen to convert carbon-centered radicals into peroxy radicals, MEHQ is chemically silent, leading to rapid, exothermic polymerization (runaway).
The Golden Rule of AA Functionalization:
"Never run an MEHQ-stabilized acrylic reaction under a pure Nitrogen atmosphere. A 'Lean Air' sparge is mandatory."
Visualizing the Mechanism
To troubleshoot effectively, you must understand the "Inhibition Cycle." If any link in this chain breaks, polymerization occurs.
Figure 1: The MEHQ/Oxygen Synergy Cycle. Note that without Oxygen (O₂), the Carbon Radical (R•) bypasses the safety mechanism and proceeds directly to runaway polymerization.
Standard Operating Procedure (SOP): Safe Esterification
Use this baseline protocol to audit your current workflow.
Context: Acid-catalyzed esterification of Acrylic Acid with an alcohol (e.g., PEG-OH), using Toluene as a solvent for azeotropic water removal.
| Step | Action | Technical Rationale (The "Why") |
| 1. Preparation | Inhibitor Boost: Add 500–1000 ppm MEHQ (relative to AA mass) to the reaction pot. | Commercial AA contains ~200 ppm MEHQ, which is insufficient for the thermal stress of reflux. |
| 2. Atmosphere | Lean Air Sparge: Introduce a mixture of 5-8% O₂ in N₂ (or plain air if flammability limits allow) directly into the liquid phase. | Maintains dissolved [O₂] to activate MEHQ. Subsurface sparging prevents oxygen starvation in the bulk liquid. |
| 3. Temperature | Limit Wall Temp: Use an oil bath set no higher than 110°C. Internal temp should not exceed 90-95°C. | High wall temperatures initiate thermal polymerization at the reactor surface (fouling). |
| 4. Catalyst | Select Catalyst: Use p-TsOH or Sulfuric Acid. Avoid Iron salts.[1] | Iron (Fe³⁺) can act as a redox initiator, triggering radical formation. |
| 5. Condenser | Top Inhibition: Add a "top inhibitor" (e.g., PTZ solution) to the reflux condenser. | Solvent vapors wash inhibitor out of the condenser, creating an uninhibited zone where "popcorn" polymer grows. |
Troubleshooting Guide (Q&A)
Scenario A: "My reaction solidified into a gel after 2 hours."
Diagnosis: Oxygen Starvation (The "Nitrogen Trap"). Root Cause: You likely purged the headspace with Nitrogen to prevent oxidation or fire, inadvertently deactivating the MEHQ. Corrective Action:
-
Immediate: If the reaction is still liquid but viscous, quench with cold solvent containing PTZ (Phenothiazine).
-
Protocol Change: Switch from pure Nitrogen to a Lean Air (5% O₂) sparge. If using a Dean-Stark trap, ensure the return solvent is inhibited before it re-enters the reactor.
Scenario B: "I see white, cauliflower-like solids blocking my condenser."
Diagnosis: Popcorn Polymerization. Root Cause: Vapor phase polymerization. The acrylic acid vapors distilled into the condenser, but the non-volatile MEHQ inhibitor remained in the pot. The condensate was uninhibited. Corrective Action:
-
Mechanical: You must physically clean the condenser; solvents will not dissolve cross-linked popcorn polymer.
-
Prevention: Implement a Top Inhibition strategy. Drip a solution of PTZ or MEHQ (dissolved in the reaction solvent) into the top of the condenser during reflux to coat the internals.
Scenario C: "My product is dark/colored, but I need a clear liquid."
Diagnosis: Inhibitor Contamination.[2][3] Root Cause: You likely used Phenothiazine (PTZ) or Hydroquinone (HQ) . PTZ oxidizes to form red/violet compounds; HQ forms dark quinones. Corrective Action:
-
Selection: Use MEHQ exclusively for color-sensitive applications.
-
Removal: Pass the crude product through a column of basic alumina or activated carbon to remove phenolic inhibitors post-reaction.
Inhibitor Selection Matrix
| Inhibitor | Active Phase | Requires Oxygen?[4][5] | Best Use Case | Limitations |
| MEHQ (Monomethyl ether hydroquinone) | Liquid | YES (Critical) | Standard storage; Color-sensitive products. | Useless under N₂; ineffective in vapor phase. |
| PTZ (Phenothiazine) | Liquid | No (Anaerobic) | High-temp distillation; "Emergency stop" inhibitor. | Causes discoloration; low solubility in some organics. |
| TBC (4-tert-Butylcatechol) | Liquid | Yes | High-efficiency scavenging. | Can discolor; requires O₂.[3][5] |
| TEMPO (Nitroxyl radicals) | Liquid/Vapor | No | High-efficiency; Vapor phase protection. | Expensive; can react with some mineral acids. |
Troubleshooting Logic Flow
Follow this decision tree when designing your experiment.
Figure 2: Experimental Safety Decision Matrix. Use this flow to select the correct inhibitor system based on your environmental constraints.
References
-
The Role of Hydroquinone Monomethyl Ether in The Stabilization of Acrylic Acid. Source: Chemical Engineering & Technology. 6[2][4][5][7][8][9][10][6][11][12][13][14]
-
Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. Source: ChemicalBook. 8[2][4][5][7][8][9][10][6][11][12][13][14]
-
Inhibition of Free Radical Polymerization: A Review. Source: National Institutes of Health (PMC). 4[2][4][5][7][8][9][10][6][11][12][13][14]
-
Stabilization of Acrylic Esters. Source: ResearchGate. 15[2][4][5][7][8][9][10][6][11][12][13][14]
-
Phenothiazine as stabilizer for acrylic acid. Source: Semantic Scholar. 16[2][4][5][7][8][9][10][6][11][12][13][14]
Sources
- 1. News - Acrylic acid properties and safety measures and emergency treatment [jinchangshengchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acrylic acid (HSG 104, 1997) [inchem.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluoryx.com [fluoryx.com]
- 6. scribd.com [scribd.com]
- 7. EP0672652A1 - Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof - Google Patents [patents.google.com]
- 8. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patents.justia.com [patents.justia.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academia.edu [academia.edu]
- 14. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
Resolving poor peak shape and tailing in reverse-phase HPLC of acrylic acids
Topic: Resolving Poor Peak Shape, Tailing, and Retention Loss in Acrylic Acid Analysis Audience: Researchers, Formulation Scientists, and QC Analysts System Status: OPERATIONAL
The Core Challenge: The "Acrylic Paradox"
Acrylic acid (prop-2-enoic acid) presents a unique challenge in Reverse-Phase HPLC (RP-HPLC) due to its physicochemical properties. It is a small, highly polar organic acid with a pKa of approximately 4.25 .
In standard RP-HPLC, you face two contradictory forces:
-
Retention Requirement: To retain such a polar molecule on a hydrophobic C18 column, you need a highly aqueous mobile phase (often >95% water).[1]
-
The Dewetting Risk: High aqueous content causes standard C18 chains to "collapse" or dewet, leading to total loss of retention.
-
The Tailing Trap: Operating near the pKa (pH 3–5) results in mixed ionization states, causing split peaks and severe tailing due to secondary silanol interactions.
This guide provides the engineered solutions to these specific failure modes.
Diagnostic Workflow
Before modifying your method, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the root cause of acrylic acid peak deformities.
Critical Parameters & Solutions
A. The pH Rule (Solving Tailing)
The Mechanism: At pH values near the pKa (4.25), acrylic acid exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) forms. The anionic form interacts with positively charged residual metals or protonated silanols on the silica surface, causing tailing.
The Solution: You must suppress ionization.
-
Target pH: 2.0 – 2.5
-
Why: At pH 2.2, acrylic acid is >99% protonated (neutral). This maximizes hydrophobic interaction with the C18 phase and minimizes ionic interference.
B. The "Phase Collapse" Phenomenon (Solving Retention Loss)
The Mechanism: Standard C18 ligands are highly hydrophobic.[2] When exposed to 100% aqueous mobile phases (necessary to retain polar acrylic acid), the water molecules are repelled from the pores. The C18 chains "mat down" (self-associate), expelling the mobile phase from the pore structure. The analyte can no longer enter the pores, and retention time drops to the void volume (
The Solution: Use "AQ" or "Polar-Embedded" Columns.[1] These columns have a hydrophilic group (e.g., amide, carbamate) embedded near the silica surface or use steric protection. This allows water to penetrate the pores even at 100% aqueous conditions.
Data Summary: Column & Mobile Phase Performance
| Parameter | Standard C18 (pH 4.5) | Standard C18 (pH 2.1) | AQ-C18 / Polar-Embedded (pH 2.1) |
| Retention ( | Low (Ionized) | Moderate (Risk of Collapse) | High (Stable) |
| Peak Symmetry | Poor (Tailing > 2.0) | Improved | Excellent (< 1.2) |
| Stability | Good | Risk of Dewetting | High (Dewetting Resistant) |
| Mechanism | Mixed Mode | Hydrophobic (Unstable) | Hydrophobic + Polar Shielding |
Optimized Experimental Protocol
Objective: Robust quantification of acrylic acid with USP tailing factor < 1.2.
Step 1: Mobile Phase Preparation
-
Reagent: Phosphoric Acid (H₃PO₄), HPLC Grade.[3]
-
Preparation:
-
Add 1.0 mL of 85% H₃PO₄ to 1000 mL of ultrapure water (Milli-Q).
-
Resulting pH: ~2.1 – 2.3.
-
Filtration: Filter through a 0.22 µm nylon filter.
-
Note: Do not use acetate or formate buffers if detecting at UV 210 nm, as they have high UV cutoffs that increase baseline noise. Phosphate is transparent at 210 nm.
-
Step 2: Column Selection
-
Recommended Phase: Polar-Embedded C18 or "Aqueous Stable" C18.
-
Examples: Agilent Polaris C18-A, Waters HSS T3, Phenomenex Luna Omega PS C18, or Welch Ultisil AQ-C18.
-
-
Dimensions: 150 mm x 4.6 mm, 3 µm or 5 µm (Standard analytical).[3]
Step 3: Instrument Settings[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 30°C (Controlled temperature is vital to prevent pKa shifts).
-
Detection: UV @ 210 nm (Acrylic acid has a carbonyl absorption maximum near 200-210 nm).
-
Injection Solvent: Critical. Dissolve standards/samples in the Mobile Phase .
-
Why: Injecting acrylic acid dissolved in 100% Methanol into a 100% Aqueous mobile phase causes "solvent shock," leading to peak splitting or fronting.
-
Troubleshooting FAQs
Q1: I am using a standard C18 column with 100% water (pH 2.5). My retention time was 5 minutes yesterday, but today it is 1.5 minutes. What happened?
A: You have experienced Hydrophobic Collapse (Dewetting) . Because you stopped the flow overnight, the water was expelled from the hydrophobic pores of the C18 column.
-
Immediate Fix: Wash the column with 100% Acetonitrile or Methanol for 30 minutes to "re-wet" the pores, then re-equilibrate with the aqueous mobile phase.
-
Permanent Fix: Switch to an AQ-type column (e.g., Agilent Polaris C18-A or similar) designed for 100% aqueous stability [1].
Q2: My peak is tailing severely (Tailing Factor > 2.0). I am using Water:Methanol (90:10).
A: The pH is likely uncontrolled. In unbuffered water/methanol, the pH is roughly neutral (~6-7). At this pH, acrylic acid (pKa 4.25) is fully ionized (COO-).
-
Fix: Acidify the water component to pH 2.1 using Phosphoric Acid. This forces the molecule into its neutral (COOH) state, eliminating repulsion effects and silanol interactions [2].
Q3: Can I use Trifluoroacetic Acid (TFA) instead of Phosphoric Acid?
A: Yes, but with caveats.
-
Pros: TFA (0.1%) is a strong ion-pairing agent that can sharpen peaks significantly.
-
Cons: TFA absorbs strongly at UV 210 nm, which may reduce your signal-to-noise ratio for low-level detection. Phosphoric acid is preferred for UV detection; TFA is preferred if you are using LC-MS (as phosphate is non-volatile) [3].
Q4: I see a "double peak" or a "shoulder" on the front of the acrylic acid peak.
A: This is classic Solvent Mismatch . If your sample is dissolved in pure Acetonitrile or Methanol, but your mobile phase is 100% aqueous (or mostly aqueous), the strong solvent bolus carries the analyte down the column faster than the mobile phase initially, causing band broadening or splitting.
-
Fix: Dilute your sample at least 1:1 with the mobile phase (0.1% H₃PO₄) before injection.
References
-
Agilent Technologies. (2020). Separation of Organic Acids on an Agilent Polaris C18-A Column. Application Note 5990-6893EN. Link
-
Shimadzu. (2021). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Technical Report.[3] Link
-
Chromatography Online. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Link
-
Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Technical Guide.[5][6] Link
Sources
Addressing stability issues of 3-(3-Methoxy-4-methylphenyl)acrylic acid during aqueous workup
A Guide to Navigating Stability Challenges During Aqueous Workup
Welcome to the technical support guide for 3-(3-Methoxy-4-methylphenyl)acrylic acid. As Senior Application Scientists, we understand that the successful isolation of your target compound is paramount. This document is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the stability challenges associated with this molecule during aqueous workup, offering not just protocols, but the scientific rationale behind them.
Foundational Chemical Properties: Understanding the "Why"
Before troubleshooting, it's critical to understand the inherent chemical characteristics of 3-(3-Methoxy-4-methylphenyl)acrylic acid. Its behavior during workup is dictated by its structure: an unsaturated carboxylic acid attached to a substituted phenyl ring.
-
Acidity and Solubility : Like other cinnamic acid derivatives, this compound is a weak acid. The pKa of the parent cinnamic acid is approximately 4.44.[1] This means its solubility is highly dependent on pH.
-
In acidic to neutral solutions (pH < 4.4) , it exists predominantly in its protonated, free acid form, which has low solubility in water but is soluble in common organic solvents (e.g., ethyl acetate, dichloromethane).[1][2]
-
In basic solutions (pH > 4.4) , it deprotonates to form the carboxylate salt, which is significantly more soluble in water than in non-polar organic solvents.[1] This pH-dependent partitioning is the basis of a standard extractive workup.
-
-
Key Instability Pathway: Cis-Trans Isomerism : The double bond in the acrylic acid moiety is the primary source of instability. The molecule can exist as two geometric isomers: trans (E) and cis (Z).[3][4][5] In most synthetic routes, the trans isomer is the thermodynamically more stable and desired product due to lower steric hindrance.[3] However, the energy barrier for isomerization can be overcome, particularly under basic conditions, leading to an undesired mixture of isomers.[6]
Diagram: Geometric Isomerism
Caption: Reversible cis-trans isomerization pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the aqueous workup of 3-(3-Methoxy-4-methylphenyl)acrylic acid.
Q1: My final product yield is significantly lower than expected after the workup. What are the likely causes?
Answer: Low yield is typically a problem of incomplete phase transfer. This can happen at two key stages: extracting the acid into the aqueous base or precipitating it back out with acid.
Causality Checklist:
-
Incomplete Basic Extraction: Was the pH of the aqueous layer high enough? For complete deprotonation and transfer into the aqueous phase, the pH should be at least 2 units above the pKa (i.e., pH > 6.5). A saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3) is usually sufficient, but for stubborn cases, a dilute sodium carbonate (Na₂CO₃) solution (pH ~11) may be needed.
-
Incomplete Acidic Precipitation: Was the pH of the aqueous layer low enough? To ensure >99% of the compound is in its neutral, less soluble form, the pH must be brought down to at least 2 units below the pKa (i.e., pH < 2.5). Using 1M or 2M HCl and checking with pH paper is critical.
-
Premature Precipitation: If you add concentrated acid too quickly, localized pH drops can cause the product to oil out or form a fine, difficult-to-filter precipitate.
Troubleshooting Protocol:
-
Verify pH: Always use pH paper or a calibrated meter to check the pH of your aqueous layer after both basification and acidification steps.
-
"Back-Extraction": After acidification and filtering/extracting your product, re-extract the aqueous filtrate with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Sufficient Solvent: Ensure you are using an adequate volume of organic solvent during extractions to fully dissolve your compound.
Q2: My NMR/HPLC analysis shows my product is a mixture of cis and trans isomers. How do I prevent this contamination?
Answer: The presence of the cis isomer is a classic sign of isomerization during the workup, most often catalyzed by the basic conditions used for extraction. The extended exposure of the double bond to a basic environment facilitates rotation and equilibration.
Mechanistic Insight: Base-catalyzed isomerization proceeds via a resonance-stabilized carbanion intermediate. The longer the compound stays in a basic solution and the higher the temperature, the more significant the isomerization will be.
Preventative Strategy: The Isomerization-Minimizing Cold Workup The core principle is to minimize the time the compound spends in the basic aqueous phase and to keep the system cold to reduce the reaction rate.
-
Pre-cool all solutions: Chill your organic reaction mixture, basic aqueous solution (e.g., NaHCO₃), and acidic solution (e.g., HCl) to 0-5 °C in an ice bath.
-
Rapid Extraction: Perform the basic extraction quickly. Add the cold basic solution, shake gently but thoroughly for no more than 1-2 minutes, and immediately separate the layers.
-
Immediate Acidification: Add the aqueous basic layer containing your product salt to a separate flask that is already chilled in an ice bath. Immediately and slowly add the cold acid solution with vigorous stirring to precipitate the product. Do not let the basic solution sit at room temperature.
-
Maintain Cold: Keep the acidified mixture in the ice bath for 15-30 minutes to ensure complete precipitation before filtration.
Q3: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
Answer: Emulsions form when the two immiscible phases (organic and aqueous) fail to separate cleanly, often because the product itself acts as a surfactant. The carboxylate salt form is particularly prone to causing this issue.
Solutions, from Simple to Advanced:
-
Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer.
-
Reduce Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This is often sufficient for extraction without creating a fine emulsion.
-
Patience and Gravity: Let the separatory funnel stand undisturbed for an extended period (15-60 minutes).
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
Validated Experimental Protocols
Protocol 1: Optimized Standard Aqueous Workup
This protocol is suitable when isomerization is not a primary concern and aims for maximum recovery.
-
Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, 3-5 times the reaction volume).
-
Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake thoroughly and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction on the organic layer 1-2 more times.
-
Expert Insight: Combine all aqueous extracts. This contains your product as the sodium salt.
-
-
Acidification: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add 2M HCl dropwise until the pH is ~2 (verify with pH paper). A precipitate should form.
-
Isolation: Keep the mixture stirring in the ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the product under high vacuum to a constant weight.
Protocol 2: Isomerization-Minimizing Cold Workup Workflow
This protocol prioritizes the geometric purity of the final product.
Caption: Workflow emphasizing critical temperature and time control.
Data Summary & Purification
Table 1: pH-Dependent Solubility Profile of Cinnamic Acid Analogs
| pH Range | Predominant Species | Water Solubility | Organic Solvent Solubility (e.g., Ethyl Acetate) |
| < 2.5 | Free Acid (R-COOH) | Low[1] | High[2] |
| 2.5 - 6.5 | Mixture | Moderate | Moderate |
| > 6.5 | Carboxylate Salt (R-COO⁻) | High[1] | Low |
Recrystallization for Isomer-Pure Product
If your product is still a mixture of isomers after a careful workup, recrystallization can be an effective purification step as the trans and cis isomers often have different solubilities.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the cloudiness, then allow the solution to cool slowly. The more stable, often less soluble trans isomer should crystallize first.
-
Toluene: Toluene can also be effective for recrystallizing cinnamic acid derivatives.
-
References
- Blog. (2025, July 1). What is the solubility of cinnamic acid in water?
-
Nowak-Król, A., et al. (2018). The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study. RSC Advances. Available at: [Link]
-
Varghese, A. J., & Vadas, E. B. (1979). Cis-trans Isomerization of the (5-nitro-2-furyl)acrylamide, AF-2, Initiated by Ascorbate, Glutathione, Fe(II) and OH-. Photochemistry and Photobiology. Available at: [Link]
-
Kore, V. S., & Kulkarni, G. S. (2012). Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. International Journal of Chemical Engineering and Applications. Available at: [Link]
-
Stanford Chemicals. (2024, May 14). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. Available at: [Link]
- Google Patents. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.
-
Wikipedia. (n.d.). Cis–trans isomerism. Available at: [Link]
-
Fuguet, E., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules. Available at: [Link]
-
Chemistry Steps. (2025, August 10). Cis and Trans Isomers. Available at: [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Available at: [Link]
-
Mkhize, S., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]
-
OSHA. (n.d.). Acrylic Acid. Available at: [Link]
-
Journal of Chemical Engineering Research Progress. (2025). Conversion Improvement of Propylene to Acrylic Acid Process. Available at: [Link]
-
ECETOC. (n.d.). Methacrylic Acid. Available at: [Link]
Sources
- 1. What is the solubility of cinnamic acid in water? - Blog [sinoshiny.com]
- 2. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-trans isomerization of the (5-nitro-2-furyl)acrylamide, AF-2, initiated by ascorbate, glutathione, Fe(II) and OH- - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of poorly soluble acrylic acid derivatives for cell-based assays
Topic: Improving the bioavailability of poorly soluble acrylic acid derivatives for cell-based assays. Persona: Senior Application Scientist.
Introduction: The "Brick Dust" & "Glue" Paradox
Welcome to the technical support center. If you are working with acrylic acid derivatives (acrylates, acrylamides, acrylonitriles), you are likely facing a dual challenge we call the "Brick Dust and Glue" paradox.
-
Brick Dust: Many of these derivatives are crystalline and highly lipophilic, leading to immediate precipitation ("crashing out") upon contact with aqueous cell culture media.
-
Glue: The
-unsaturated carbonyl moiety makes them electrophilic Michael acceptors. They don't just float in the media; they actively react with nucleophiles (thiols, amines) found in serum proteins (BSA/FBS), effectively "gluing" themselves to the wrong targets before reaching the cell.
This guide provides the protocols to solve these solubility and stability issues without compromising cellular physiology.
Module 1: Solubilization & Stock Preparation
The Issue: Standard DMSO dilution often fails because the local concentration at the pipette tip exceeds the solubility limit instantly upon addition to water, creating micro-crystals that never re-dissolve.
Critical Thresholds: Solvent Tolerance
Before optimizing solubility, you must know the toxicity limit of your vehicle. Acrylic derivatives often require higher co-solvent concentrations, but you must stay below the "Cellular Stress Threshold."
| Cell Line Type | Safe DMSO Limit (v/v) | Risk Zone (v/v) | Toxic Zone (v/v) | Mechanism of Artifact |
| Robust (e.g., HeLa, HEK293) | < 0.1% | 0.1% – 0.5% | > 1.0% | Membrane permeabilization; stress response activation. |
| Sensitive (e.g., Primary, Stem) | < 0.05% | 0.05% – 0.1% | > 0.2% | Differentiation triggering; apoptosis. |
| Assay-Specific (e.g., GPCR) | < 0.1% | 0.2% – 0.5% | > 0.5% | Interference with receptor conformation or signaling. |
Protocol A: The "Step-Down" Serial Dilution
Do not inject 100% DMSO stock directly into media. Use this intermediate step to prevent "Solvent Shock."
-
Primary Stock: Dissolve acrylic derivative in 100% anhydrous DMSO to 10 mM.
-
Intermediate Stock (100x): Dilute the Primary Stock into PBS (pH 7.4) or Serum-Free Media containing 10% DMSO.
-
Why? This lowers the hydrophobicity gap. If it precipitates here, it will definitely precipitate in the well.
-
-
Working Solution (1x): Add the Intermediate Stock to the final cell culture well (1:100 dilution).
-
Result: Final DMSO is 0.1%.[1]
-
Technical Note: If precipitation occurs at Step 2, you are thermodynamically solubility-limited. Proceed immediately to Module 2 (Cyclodextrins) .
Module 2: Advanced Delivery Systems (Cyclodextrins)
The Solution: When co-solvents fail, use molecular encapsulation. Hydroxypropyl-
Workflow: HP-
-CD Complexation
Figure 1: Workflow for generating a thermodynamically stable inclusion complex using Hydroxypropyl-β-cyclodextrin.
Step-by-Step Protocol:
-
Prepare Vehicle: Dissolve HP-
-CD in deionized water to 20–40% (w/v).-
Note: Native
-CD has poor solubility (~1.8%); always use the Hydroxypropyl derivative [3].
-
-
Addition: Add your acrylic acid derivative in excess (supersaturated) to the CD solution.
-
Equilibration: Shake at 200 RPM at room temperature for 24–48 hours.
-
Mechanism:[2] The acrylate moiety enters the CD cavity.
-
-
Filtration: Pass through a 0.22 µm PVDF filter to remove undissolved solids.
-
Quantification: Measure the concentration of the filtrate using HPLC-UV. This is your new "Soluble Stock."
Module 3: Stability & Reactivity (The Michael Acceptor Trap)
The Issue: Acrylic acid derivatives are not just insoluble; they are reactive. In cell culture media, they face a "hostile" environment full of nucleophiles (thiols in Albumin/FBS, Glutathione) [4].
The Trap: You think you have low bioavailability because of solubility, but actually, your compound has covalently bound to BSA in the media.
Diagram: The Fate of Acrylates in Media
Figure 2: Competitive pathways reducing effective concentration. High serum (FBS) accelerates thiol-Michael addition, reducing free drug availability.
Troubleshooting Protocol: The "Serum Shift" Assay To determine if protein binding is killing your potency:
-
Run your dose-response curve in standard media (10% FBS).
-
Run the same curve in Low-Serum Media (0.5% FBS) or serum-free media (if cells tolerate).
-
Analysis: If the IC50 shifts significantly (e.g., >10-fold more potent in low serum), your acrylic derivative is binding to serum proteins.
-
Fix: Switch to serum-free conditions for short incubation periods (4–6 hours) or mathematically correct for free-drug fraction.
-
Module 4: Troubleshooting Guide (FAQ)
Q1: My compound precipitates immediately upon adding to the media, even at 0.1% DMSO.
-
Root Cause: Kinetic solubility limit exceeded. The "Crash-out" happens faster than dispersion.
-
Solution: Use the "Pre-warm and Swirl" technique.[3] Warm media to 37°C (increases solubility). Vortex the media while slowly adding the stock.[3] If this fails, switch to the HP-
-CD protocol (Module 2).
Q2: I see crystals in the edge wells of my 96-well plate after 48 hours.
-
Root Cause: The "Edge Effect."[4] Evaporation at the plate edges concentrates the media, driving the compound back out of solution [5].
-
Solution: Do not use the outer ring of wells for data. Fill them with PBS to act as a humidity buffer.
Q3: The compound is soluble, but I see no biological effect.
-
Root Cause: Thiol reactivity.[5] The Michael acceptor reacted with cysteine in the media before entering the cell.
-
Solution: Check the structure. If it has a highly reactive
-unsaturated ketone, it may be too unstable. Test stability by incubating in media (no cells) for 24h and analyzing by LC-MS.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Inclusion Complexes in Water and Water-Organic Solvent Mixtures. Molecules. Link
-
Szente, L., & Szejtli, J. (1999). Highly soluble cyclodextrin derivatives: chemistry, properties, and trends in development. Advanced Drug Delivery Reviews. Link
-
Jackson, P. A., et al. (2017). The Michael acceptor: A double-edged sword in drug discovery. ChemMedChem. Link
-
BenchChem Technical Support. (2025). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. BenchChem.[3][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Identifying and characterizing unexpected side products in cinnamic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cinnamic acid synthesis. It provides in-depth troubleshooting for identifying and characterizing unexpected side products, ensuring the high purity required for your applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing cinnamic acid?
A1: The two most prevalent methods are the Perkin reaction and the Knoevenagel condensation.[1] The Perkin reaction condenses an aromatic aldehyde (like benzaldehyde) with an acid anhydride (e.g., acetic anhydride) using a weak base, such as the alkali salt of the acid (e.g., sodium acetate).[2][3] The Knoevenagel condensation involves reacting an aldehyde with a compound containing an active methylene group, like malonic acid, in the presence of a weak base like piperidine or pyridine.[4][5]
Q2: My Perkin reaction yield is consistently low. What are the primary causes?
A2: Low yields in the Perkin reaction can often be traced to three main factors:
-
Moisture: Acetic anhydride is highly susceptible to hydrolysis.[1][6] Ensure all glassware is rigorously dried and use anhydrous reagents.[2]
-
Impure Reactants: Benzaldehyde can readily oxidize in the air to form benzoic acid. Using freshly distilled benzaldehyde is highly recommended.[2]
-
Suboptimal Reaction Conditions: The Perkin reaction demands high temperatures, typically around 180°C, and prolonged reaction times of 4-8 hours to reach completion.[2][7]
Q3: I've observed a dark, tarry substance in my Perkin reaction. What is it and how can it be prevented?
A3: The formation of dark, resinous materials is a common issue, often resulting from the self-condensation of benzaldehyde or other side reactions that are promoted by basic conditions at high temperatures.[2] To minimize this, ensure the reaction temperature does not significantly exceed the recommended 180°C and use purified benzaldehyde to remove impurities that could catalyze polymerization.[2]
Q4: My Knoevenagel condensation isn't going to completion. What should I check?
A4: Incomplete conversion in a Knoevenagel condensation can be due to several factors. The amine catalyst, such as piperidine or pyridine, may be of poor quality or used in insufficient quantities.[2] Additionally, the reaction often requires several hours at reflux to proceed effectively.[2]
Section 2: Troubleshooting Guide: Identifying Unexpected Products
This section addresses specific analytical observations and provides a systematic approach to identify the causative side products.
Issue 1: An unexpected peak in my ¹H NMR spectrum.
Plausible Cause: Unreacted starting materials or the formation of a self-condensation product.
Troubleshooting Workflow:
-
Compare with Starting Material Spectra: The most straightforward first step is to compare the spectrum of your product with the spectra of pure benzaldehyde and your other starting reagents.
-
Analyze Characteristic Peaks: Look for key signals that can pinpoint specific impurities. The table below lists expected shifts for common species.
-
Implement Preventative Measures: Based on the identified impurity, adjust your reaction or workup procedure.
Table 1: ¹H NMR Chemical Shifts for Cinnamic Acid and Common Impurities (in CDCl₃)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| trans-Cinnamic Acid | =CH-COOH (α) | 6.47 | d (J=16.0 Hz) |
| Ph-CH= (β) | 7.81 | d (J=16.0 Hz) | |
| Aromatic | 7.41-7.56 | m | |
| Benzaldehyde | -CHO | ~10.0 | s |
| Aromatic | 7.50-7.90 | m | |
| Benzoic Acid | -COOH | >12.0 | s (broad) |
| Aromatic | 7.45-8.15 | m |
Data compiled from multiple sources.[3][8]
Workflow for Troubleshooting NMR Impurities
Caption: Workflow for identifying and resolving NMR impurities.
Issue 2: My GC-MS analysis shows a mass that doesn't correspond to cinnamic acid (148.16 g/mol ).
Plausible Causes & Mechanisms:
-
Unreacted Benzaldehyde (106.12 g/mol ): The most common volatile impurity, easily detected by GC-MS.[9][10]
-
Benzoin (212.24 g/mol ): Under basic conditions, benzaldehyde can undergo self-condensation in a reaction known as the Benzoin condensation.[11] One molecule of benzaldehyde acts as a nucleophile to attack the carbonyl of a second molecule.
-
Products of Acetic Anhydride Self-Condensation: While less common, acetic anhydride can undergo self-condensation, especially if reaction temperatures are excessive.[2]
Workflow for Identification & Prevention:
-
Mass-to-Charge Ratio Analysis: Compare the m/z of the unknown peak with the molecular weights of plausible side products.
-
Fragmentation Pattern Analysis: Examine the fragmentation pattern in the mass spectrum to confirm the structure. For example, benzaldehyde will show a characteristic peak at m/z 105 (loss of -H) and 77 (phenyl group).
-
Prevention: To avoid benzaldehyde self-condensation, ensure slow, controlled heating and avoid creating localized "hot spots" in the reaction flask.[2] For issues with acetic anhydride, ensure you are using a reliable source and appropriate reaction temperature.
Issue 3: My HPLC analysis shows multiple peaks.
Plausible Cause: Formation of the cis-cinnamic acid isomer.
Background: The Perkin and Knoevenagel reactions predominantly yield the more thermodynamically stable trans-isomer of cinnamic acid.[2] However, depending on the reaction conditions and purification methods, the cis-isomer can also be present. HPLC is an excellent technique for separating these geometric isomers.[9]
Protocol for HPLC Analysis:
A reversed-phase HPLC method is typically effective for separating cinnamic acid isomers and related impurities.[9]
-
Column: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is common. For example, start with 30% acetonitrile and ramp to 70% over 20 minutes.
-
Detection: UV detection at or near the absorbance maximum of cinnamic acid (~270 nm) provides excellent sensitivity.[10]
-
Identification: The trans-isomer is typically less polar and will have a longer retention time than the cis-isomer. Co-injection with a pure trans-cinnamic acid standard can confirm peak identity.
Table 2: Common Impurities and Analytical Methods
| Impurity | Typical Cause | Recommended Analytical Technique | Prevention Strategy |
| Benzaldehyde | Incomplete reaction | GC-MS, ¹H NMR | Increase reaction time/temperature; improve workup (steam distillation[2][7]). |
| Benzoic Acid | Oxidation of benzaldehyde | HPLC, ¹H NMR | Use freshly distilled benzaldehyde.[2] |
| cis-Cinnamic Acid | Isomerization | HPLC | Optimize reaction conditions; purification by recrystallization. |
| Resinous Polymers | Self-condensation of aldehyde | Visual, solubility test | Maintain proper reaction temperature; use pure reagents.[2] |
Section 3: Key Experimental Protocols
Protocol 1: Perkin Reaction for Cinnamic Acid Synthesis
This protocol is a standard procedure for the synthesis of cinnamic acid.
-
Apparatus Setup: In a round-bottom flask, assemble a reflux condenser and a heating mantle with magnetic stirring. Ensure all glassware is oven-dried.[2]
-
Reagent Addition: Combine freshly distilled benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).[12]
-
Reaction: Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4-8 hours.[2][7]
-
Work-up: a. Allow the mixture to cool, then pour it into a larger volume of water.[7] b. Add a saturated sodium carbonate solution until the mixture is alkaline. This dissolves the cinnamic acid as its sodium salt and hydrolyzes excess acetic anhydride.[2] c. Perform steam distillation to remove any unreacted benzaldehyde.[2][7] d. Cool the remaining solution and filter to remove any resinous byproducts.[2] e. Acidify the clear filtrate with concentrated HCl until precipitation is complete.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.[2][7]
Mechanism of a Key Side Reaction: Benzaldehyde Self-Condensation
Caption: Simplified mechanism of benzaldehyde self-condensation.
References
-
Wikipedia. (2023). Self-condensation. Retrieved from [Link]
-
Practical Organic Chemistry. (1956). Preparation of cinnamic acid. Retrieved from [Link]
-
SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]
-
Chemcess. (2024). Benzaldehyde Condensation. Retrieved from [Link]
-
Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Retrieved from
-
Kolb, K. E., Field, K. W., & Schatz, P. F. (1983). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 60(3), 242. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-ACETAMINOCINNAMIC ACID. Retrieved from [Link]
-
Wikipedia. (2024). Acetic anhydride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Acetic anhydride preparation. Retrieved from [Link]
- Google Patents. (2002). WO2002048086A1 - Method for producing cinnamic acid esters.
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Knoevenagel Condensation. Cambridge University Press. Retrieved from [Link]
-
Prezi. (2016). Synthesis of cinnamic acid from benzaldehyde and malonic aci. Retrieved from [Link]
-
YouTube. (2025). [Chemistry] Acetic anhydride is formed from two acetic acid molecules, in a condensation reaction th. Retrieved from [Link]
-
Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. Retrieved from [Link]
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Universitas Sebelas Maret. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
Orango. (2025). Understanding the Aldol Condensation: From Reactants to Products. Retrieved from [Link]
-
Web Pages. (n.d.). 9. Aldol Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Retrieved from [Link]
-
The University of Manchester. (n.d.). Not quite the last word on the Perkin reaction. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. Retrieved from [Link]
-
Chemistry Steps. (2020). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). A NEW ALTERNATIVE METHOD FOR THE SYNTHESIS OF CINNAMIC ACIDS FROM AROMATIC ALDEHYDES AND ZINC ACETATE. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and characterization of new derivatives of cinnamic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. chemcess.com [chemcess.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies to remove starting materials from the final acrylic acid product
Technical Support Center: Advanced Purification of Acrylic Acid
Executive Summary: The Purity Paradox
In pharmaceutical and biomedical applications (e.g., hydrogels for drug delivery, scaffold synthesis), "standard" purity is often insufficient. The "starting materials" in your final Acrylic Acid (AA) product fall into two distinct categories that require opposing removal strategies:
-
Synthesis Precursors (Upstream): Unreacted Acrolein , Propylene , and oxidation byproducts like Acetic Acid and Aldehydes (Furfural, Benzaldehyde). These compromise biocompatibility and crosslinking kinetics.
-
Stabilizers (Additives): Polymerization inhibitors like MEHQ (Monomethyl ether hydroquinone) added to commercial AA to prevent spontaneous reaction.[1] These must be removed to initiate controlled polymerization.
This guide provides validated protocols to strip these components, elevating technical grade AA to pharmaceutical-grade monomer.
Decision Matrix: Select Your Purification Strategy
Before beginning, identify your primary contaminant. Use this logic flow to select the correct module.
Figure 1: Strategic decision tree for selecting the appropriate purification method based on the specific "starting material" or impurity present.
Protocol A: Removing Inhibitors (MEHQ)
Context: Commercial AA contains 200 ppm MEHQ to prevent explosion during storage. For precise drug delivery kinetics, this must be reduced to <5 ppm.
The "Alumina Flash" Method (Recommended)
Why this works: MEHQ is phenolic (acidic) and polar. Basic alumina acts as a solid-phase scavenger, chemically binding the inhibitor while allowing the non-polar monomer to pass. Unlike distillation, this method avoids thermal stress that causes "popcorn" polymerization.
Materials:
-
Chromatography column (glass)
-
Basic Alumina (Activity I, 50-200 µm)
-
Glass wool[1]
Step-by-Step Workflow:
-
Pack the Column: Insert a glass wool plug. Fill the column with dry Basic Alumina. A 1:5 ratio (g Alumina : g Acrylic Acid) is sufficient for standard 200 ppm MEHQ removal [1].
-
Loading: Pour the acrylic acid directly onto the dry column. Do not wet with solvent unless necessary for viscosity; neat filtration avoids solvent removal steps later.
-
Elution: Apply slight positive pressure (nitrogen) or vacuum to flow the AA through the bed.
-
Validation: The eluent should be clear. If the alumina turns yellow/brown near the bottom, the column is saturated—stop immediately.
Troubleshooting:
-
Issue: Monomer polymerized in the column.[2]
-
Cause: Heat of adsorption. Alumina adsorption is exothermic.
-
Fix: Pre-chill the AA to 4°C before loading.
-
Protocol B: Removing Synthesis Precursors (Acrolein/Acetic Acid)
Context: If you synthesized AA (e.g., via propylene oxidation) or bought technical grade, it may contain Acetic Acid (bp 118°C) or Acrolein (bp 53°C). AA boils at 141°C, making separation challenging due to close boiling points and azeotrope formation.
Vacuum Fractional Distillation
Why this works: Reducing pressure lowers the boiling point, widening the relative volatility gap between AA and acetic acid/aldehydes, and preventing thermal dimerization.
Experimental Setup:
-
Vigreux column or Packed Column (Stainless steel mesh).
-
Vacuum pump capable of <20 Torr.
-
Copper shavings in the pot (acts as a radical trap/inhibitor during heating).
Data: Boiling Point Shifts
| Component | BP @ 760 Torr | BP @ 20 Torr | Separation Strategy |
|---|---|---|---|
| Acrolein | 53°C | ~ -10°C | Removes in cold trap/first fraction |
| Acetic Acid | 118°C | 35°C | Fore-run (discard) |
| Acrylic Acid | 141°C | 56°C | Main Fraction (Collect) |
| Dimer | >200°C | >100°C | Pot residue |
Step-by-Step Workflow:
-
Stabilize the Pot: Add copper shavings or 0.1% Phenothiazine (PTZ) to the boiling flask. Never distill uninhibited AA.
-
Establish Vacuum: Pull vacuum to 15-20 Torr. Ensure the system is leak-free.
-
Gentle Heating: Heat the oil bath to ~70°C.
-
Fraction Collection:
-
Fraction 1 (Volatiles): Collect everything distilling <45°C (Acrolein, water, acetic acid). Discard.
-
Fraction 2 (Product): Collect the steady fraction at 54-56°C.
-
-
Stop Point: Stop when 10-15% volume remains to prevent overheating the residue (explosive dimer risk) [2].
Protocol C: Ultra-Purification (Melt Crystallization)
Context: For pharmaceutical applications requiring >99.9% purity, distillation is insufficient to remove trace Protoanemonin or Furfural (aldehydes that cause toxicity).
Freeze-Thaw Crystallization
Why this works: Impurities (starting materials) disrupt the crystal lattice of AA. When AA freezes (13°C), it excludes impurities into the liquid "mother liquor."
Figure 2: The melt crystallization cycle. Repeating this loop 3 times typically reduces impurities by 90-99% per cycle.
Step-by-Step Workflow:
-
Freezing: Place AA in a container at 4-6°C (refrigerator or chiller). Allow 60-70% of the volume to crystallize. Do not freeze solid.
-
Decanting: Pour off the liquid (mother liquor). This liquid contains the concentrated acetic acid, water, and inhibitors.
-
Sweating: Warm the crystals slightly to 14°C until the surface layer melts, washing away trapped impurities.
-
Repeat: Melt the remaining crystals and repeat the cycle 2-3 times.
Reference Standard: Pharmaceutical-grade AA purified via this method typically achieves:
-
Aldehydes: < 1 ppm[3]
-
Acetic Acid: < 50 ppm
-
Inhibitor (MEHQ): Non-detectable [3, 4].
FAQ & Troubleshooting
Q: I removed the inhibitor, but the AA polymerized in the storage bottle overnight. A: Uninhibited AA is thermodynamically unstable.
-
The Fix: Only purify the amount you need for the immediate experiment (next 4 hours).
-
Storage: If you must store it, keep it frozen at -20°C (solid state slows kinetics) or under an inert atmosphere, though lack of oxygen can actually promote polymerization if using certain inhibitors (MEHQ requires dissolved oxygen to function; PTZ does not) [5].
Q: My final polymer hydrogel is yellow. A: This indicates residual Aldehydes (Furfural/Acrolein) or Dimers .
-
The Fix: Distillation alone often fails here. Use Protocol C (Melt Crystallization) as a polishing step after distillation. The yellow compounds remain in the mother liquor.
Q: Can I use rotary evaporation to remove MEHQ? A: No. MEHQ has a high boiling point (243°C) and will not evaporate. You would be distilling the AA away from the MEHQ. This is dangerous in a rotovap because the AA in the receiving flask is now uninhibited and warm—a recipe for explosive polymerization. Use the Alumina column (Protocol A).
References
-
Organic Syntheses . Acrylic Acid Purification via Distillation. Org. Synth. 1949, 29, 2. Available at: [Link]
-
Sulzer Chemtech . Falling Film Melt Crystallization Technology for Glacial Acrylic Acid. Sulzer. Available at: [Link]
- European Patent Office. Method for Crystallizing Acrylic Acid (EP 2439186 B1).
-
Cheresources Community . Removing MEHQ Inhibitor from Acrylate Monomers. Available at: [Link]
Sources
Optimizing mobile phase composition for enhanced separation of acrylic acid derivatives
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex chromatographic behaviors of acrylic acid and its derivatives. Because these compounds exhibit extreme polarity differences, pH-dependent ionization, and a tendency to spontaneously polymerize, standard out-of-the-box HPLC methods frequently fail.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your mobile phase compositions and ensure robust, reproducible separations.
Diagnostic Workflow: Acrylate Separation Troubleshooting
Caption: Logical workflow for optimizing acrylate mobile phase compositions.
Section 1: Expert Troubleshooting & FAQs
Q1: Why am I experiencing severe peak tailing and broadening for free acrylic acid, and how can I fix it?
A1: The causality of your peak tailing lies in the thermodynamics of ionization. Acrylic acid is a highly polar, ionizable compound with a pKa of approximately 4.25. If your mobile phase pH is near this pKa (e.g., unbuffered water or weak formate buffers at pH 4.0), the analyte exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states during the chromatographic run. This dual-state interaction with the stationary phase leads to split peaks, broadening, and severe tailing (1)[1].
Corrective Action: Implement an ion-suppression technique by lowering the mobile phase pH to at least 1.5–2 units below the pKa. Using a highly aqueous mobile phase containing 0.1% by volume phosphoric acid (
Q2: How do I resolve acrylic acid from its saturated precursors (e.g., propanoic acid) or polar derivatives like acrylamide? A2: Propanoic acid and acrylamide often co-elute with acrylic acid on standard C18 columns due to their similar low molecular weights and high polarities. Corrective Action: You must exploit the unsaturated carbon-carbon double bond of acrylic acid. An optimized isocratic mobile phase of water/acetonitrile (96:4 v/v) with 0.1% phosphoric acid allows for baseline resolution of acrylic acid from propanoic acid and acrylamide (2)[2]. Alternatively, for highly aqueous conditions, utilizing a polymer-based mixed-mode column (reversed-phase + ion-exchange, e.g., Shodex RSpak DE-413) enhances the retention of these small polar amides without requiring complex ion-pairing reagents (3)[3].
Q3: My column lifespan is extremely short when analyzing acrylic acid in buffered aqueous conditions. What causes this, and how do I prevent it? A3: Traditional silica-based reversed-phase columns suffer from two failure modes here: ligand self-association (phase collapse) in ~100% aqueous conditions, and hydrolytic cleavage of the silane bond at low pH (4)[4]. Furthermore, high concentrations of aggressive buffers (e.g., 0.08 M sodium phosphate) accelerate silica dissolution (3)[3]. Corrective Action: First, reduce your buffer concentration to ≤ 50 mM to extend column usability while maintaining adequate ionic strength[3]. Second, migrate to a polar-embedded stationary phase (like Acclaim OA) or a polymethacrylate-based column, which resists hydrolytic attack at low pH and prevents phase collapse in 100% aqueous mobile phases[3][4].
Q4: Can I migrate my traditional HPLC method for mixed acrylates to UHPLC to save time, and what are the risks? A4: Yes, migrating acrylate analysis to UHPLC significantly reduces run times and solvent consumption (5)[5]. The primary risk is the on-column accumulation of polyacrylates. Free acrylates are highly reactive and can spontaneously form oligomers in the sample matrix. If not eluted, these polyacrylates foul the sub-2-micron UHPLC frits rapidly. Corrective Action: Always program the final section of your UHPLC gradient to include a 100% Tetrahydrofuran (THF) wash step. THF is an excellent solvent for polyacrylates and will strip the column of any polymerized matrix before the next injection[5].
Section 2: Quantitative Data & Mobile Phase Selection
Below is a synthesized comparison of the physicochemical properties of critical acrylate derivatives and their corresponding optimal mobile phase strategies.
| Analyte | pKa | UV Max (nm) | Chromatographic Challenge | Optimal Mobile Phase Strategy |
| Acrylic Acid | 4.25 | 210 | Ionization causes severe peak tailing | Aqueous + 0.1% |
| Acrylamide | ~15.0 | 200-210 | Extremely poor retention on C18 | 100% Aqueous or Mixed-Mode (Polymer) |
| Propanoic Acid | 4.87 | 210 (weak) | Co-elution with acrylic acid | Isocratic 96:4 Water:ACN + Acid |
| Butyl Acrylate | N/A | 210 | Late elution, broad peaks | Organic gradient (ACN/MeOH) |
| Polyacrylates | Variable | 210-220 | Column fouling / Ghost peaks | 100% THF post-run column wash |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Ion-Suppression HPLC Method for Free Acrylic Acid & Precursors
Mechanistic Goal: Suppress the ionization of acrylic acid to force hydrophobic retention, enabling separation from its saturated precursor, propanoic acid (2)[2].
-
System Preparation: Equip the HPLC with an 8-µm ODS-bound (or modern 5-µm polar-embedded C18) silica column (250 mm × 4.6 mm).
-
Mobile Phase Compounding:
-
Measure 960 mL of HPLC-grade Water and 40 mL of HPLC-grade Acetonitrile (96:4 v/v).
-
Add exactly 1.0 mL of concentrated Phosphoric Acid (
, 85%) to achieve a 0.1% v/v concentration. Mix thoroughly and degas.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV at 210 nm (acrylic acid is ~100x more sensitive at 210 nm than propanoic acid due to its unsaturation).
-
Injection Volume: 25 µL.
-
-
Self-Validation Step (System Suitability): Inject a mixed standard containing 10 ppm acrylic acid and 100 ppm propanoic acid.
-
Validation Criteria: The method is validated for use only if baseline resolution (
) is achieved between the two peaks (Acrylic acid elutes at ~6.0 min; Propanoic acid elutes later at ~13.0 min). If co-elution occurs, verify the mobile phase pH is ≤ 2.5.
-
Protocol 2: High-Throughput UHPLC Gradient Method for Mixed Acrylates
Mechanistic Goal: Rapidly separate diverse free acrylates while actively preventing column fouling from spontaneous polyacrylate formation (5)[5].
-
System Preparation: Equip a UHPLC system with a sub-2-micron C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase Compounding:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 100% Acetonitrile.
-
Mobile Phase C (Wash): 100% Tetrahydrofuran (THF).
-
-
Gradient Program:
-
0.0 - 2.0 min: 5% B to 60% B (Separation of free acrylates like methyl, ethyl, and butyl acrylate).
-
2.0 - 2.5 min: Switch to 100% C (THF Wash to strip polyacrylates).
-
2.5 - 3.5 min: Return to 5% B (Re-equilibration).
-
-
Self-Validation Step (Carryover Check): Following the injection of a high-concentration mixed acrylate standard (100 ppm), immediately inject a blank (Mobile Phase A).
-
Validation Criteria: The blank must show zero ghost peaks in the 0.0 - 2.0 min window. If ghost peaks appear, extend the 100% THF wash step by 0.5 minutes to ensure total clearance of polymeric matrix.
-
References
-
Waters Corporation . HPLC to UPLC Method Migration Using Acrylate Analysis as a Model. Retrieved from: [Link]
-
Shodex HPLC . Alternative Column for Acrylamide and Acrylic Acid Analysis under Aqueous Conditions. Retrieved from: [Link]
-
OSHA . Acrylic Acid (Method 44). Retrieved from: [Link]
-
Pragolab / Thermo Fisher Scientific . Acclaim Organic Acid (OA) HPLC Column. Retrieved from:[Link]
Sources
Investigating degradation pathways of 3-(3-Methoxy-4-methylphenyl)acrylic acid under stress conditions
Welcome to the Technical Support Center for forced degradation and stability-indicating method development. As researchers and drug development professionals, investigating the stress pathways of substituted cinnamic acid derivatives like 3-(3-Methoxy-4-methylphenyl)acrylic acid requires a deep understanding of molecular vulnerabilities.
Unlike ferulic acid, which possesses a reactive 4-hydroxyl group prone to quinone formation, the 4-methyl substitution on this molecule shifts its primary instability away from the aromatic ring and directly onto the α,β-unsaturated acrylic chain. This guide provides causal explanations, self-validating protocols, and ICH-aligned troubleshooting to ensure your analytical methods are robust and regulatory-compliant.
Part 1: Mechanistic & Regulatory FAQs
Q1: What are the primary degradation pathways for 3-(3-Methoxy-4-methylphenyl)acrylic acid under ICH Q1A(R2) stress conditions? A1: The molecule's reactivity is dominated by its acrylic acid moiety. The primary pathways are:
-
Photolysis (High Risk): The trans-double bond undergoes rapid photoisomerization to the cis-isomer upon exposure to UV/Visible light, governed by ICH Q1B guidelines (1[1]).
-
Oxidation (High Risk): Peroxides or free radicals attack the electron-rich double bond, leading to oxidative cleavage. This produces 3-methoxy-4-methylbenzaldehyde and glyoxylic acid (2[2]).
-
Thermal/Hydrolytic (Low to Moderate Risk): As a free carboxylic acid, it is relatively stable against mild hydrolysis. However, extreme thermal stress (>80°C) can induce decarboxylation, forming substituted styrenes (2[2]).
Q2: What target degradation percentage should I aim for, and what happens if I exceed it? A2: According to industry standards aligned with ICH Q1A(R2), a target degradation of 5–20% of the active pharmaceutical ingredient (API) is optimal (3[3]). Degradation beyond 20% risks secondary degradation (where primary degradants break down further). This creates an artificially complex chromatographic profile that does not reflect real-world shelf-life risks (4[4]).
Fig 1: Primary degradation pathways of 3-(3-Methoxy-4-methylphenyl)acrylic acid under stress.
Part 2: Troubleshooting Guide – Analytical & Experimental Issues
Issue 1: Mass Balance Falling Below 90% During Oxidative Stress
The Causality: Mass balance calculates whether the remaining API plus all quantified degradants equals the initial API concentration (5[5]). For this specific compound, oxidative cleavage produces 3-methoxy-4-methylbenzaldehyde. Aldehydes are highly volatile. If your stress testing utilizes open vessels or elevated temperatures, the degradant physically evaporates, leading to an apparent mass loss. The Fix: Perform oxidative stress tests in sealed, crimped headspace vials.
Issue 2: Non-Linear Response Factors Skewing Quantitation
The Causality: The UV response of the cleaved aldehyde degradant differs significantly from the parent API because the extended π-conjugation of the acrylic acid chain has been broken. Assuming a 1:1 UV area response will artificially inflate or deflate your mass balance (6[6]). The Fix: Apply Relative Response Factors (RRF). Use the formula: (Degradant % Area) × (MW_API / MW_Degradant) and verify true concentrations using orthogonal detectors like LC-MS or Charged Aerosol Detection (CAD) (6[6]).
Issue 3: Poor Peak Shape and Co-elution of the Cis/Trans Isomers
The Causality: The cis and trans isomers have nearly identical polarities. Furthermore, the pKa of the acrylic acid moiety is ~4.4. If your mobile phase pH is near 4.4, the molecule exists in a state of partial ionization, causing severe peak tailing and co-elution (2[2]). The Fix: Buffer the mobile phase to pH 2.5 (using 0.1% TFA or Formic Acid) to ensure the molecule is fully unionized. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to leverage π-π interactions for superior isomeric separation.
Fig 2: Mass balance troubleshooting logic for forced degradation studies.
Part 3: Step-by-Step Experimental Workflows
To ensure scientific integrity, every forced degradation protocol must be a self-validating system . This means running parallel controls to definitively prove that observed peaks are true degradants, not matrix artifacts (7[7]).
Protocol: Stability-Indicating Method Development (Forced Degradation)
Step 1: Preparation of Stock Solutions
-
Dissolve the API in an inert, MS-compatible diluent (e.g., Acetonitrile/Water 50:50) to a working concentration of 1.0 mg/mL (3[3]).
-
Self-Validation Checkpoint: Prepare a "Control Blank" (diluent only) to run alongside all tests.
Step 2: Hydrolytic Stress (Acid & Base)
-
Acid: Mix 5 mL of stock with 5 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base: Mix 5 mL of stock with 5 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.
-
Causality & Validation: Why 0.1 M instead of 1.0 M? Harsh 1.0 M conditions will cause unrealistic destruction of the molecule. Crucial: You must neutralize the samples (e.g., add 0.1 M NaOH to the acid-stressed sample) before HPLC injection to prevent destruction of the stationary phase silica.
Step 3: Oxidative Stress
-
Mix 5 mL of stock with 5 mL of 3% H₂O₂. Store in a sealed headspace vial at room temperature in the dark for 24 hours.
-
Self-Validation Checkpoint: Prepare a "Peroxide Blank" (diluent + H₂O₂). Peroxides often contain stabilizers that show up as distinct UV peaks. The blank ensures you do not misidentify a stabilizer as an API degradant.
Step 4: Photolytic Stress (ICH Q1B)
-
Place both solid-state API and solution-state API (in quartz cuvettes, as glass blocks UV) into a photostability chamber.
-
Expose to cool white fluorescent and near-UV lamps to achieve a minimum of 1.2 million lux hours and 200 watt-hours/m² (3[3]).
-
Self-Validation Checkpoint: Wrap a duplicate sample completely in aluminum foil and place it in the same chamber. This "Dark Control" proves that any observed degradation is strictly due to photons, not the ambient heat of the light bulbs.
Part 4: Quantitative Data Summaries
The following table summarizes the expected degradation profile specifically tailored to the structural vulnerabilities of 3-(3-Methoxy-4-methylphenyl)acrylic acid.
| Stress Condition | Reagent / Environment | Target Duration | Expected Primary Degradant | Degradation Risk Level |
| Photolysis | UV/Vis (1.2M lux-hr, 200 W-hr/m²) | 1–3 Days | Cis-isomer | High |
| Oxidation | 3% H₂O₂ at Room Temp | 24 Hours | 3-Methoxy-4-methylbenzaldehyde | High |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 48 Hours | Hydration products (Minor) | Low |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 48 Hours | Hydration products (Minor) | Low |
| Thermal | 80°C (Solid State) | 7 Days | Substituted Styrenes | Moderate |
References
- Benchchem - Stability testing of cinnamic acid under different pH and temperature conditions.
- Pharmaguideline - Forced Degradation Study in Pharmaceutical Stability.
- Q-Lab - Understanding ICH Photostability Testing.
- ResolveMass Laboratories - The Role of Mass Balance in Forced Degradation Studies.
- Onyx Scientific - A practical guide to forced degradation and stability studies for drug substances.
- Pharmaceutical Online - An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Pharmaceutical Technology - Reconciling Mass Balance in Forced Degradation Studies.
Sources
- 1. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. onyxipca.com [onyxipca.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Comparing the AMPK activation potential of 3-(3-Methoxy-4-methylphenyl)acrylic acid with metformin
AMP-activated protein kinase (AMPK) is the master metabolic switch responsible for regulating cellular energy homeostasis. In the landscape of metabolic drug development, Metformin has long stood as the clinical gold standard for AMPK activation. However, its reliance on mitochondrial inhibition can lead to dose-limiting toxicities, such as lactic acidosis[1].
Recently, substituted cinnamic acid derivatives—specifically 3-(3-Methoxy-4-methylphenyl)acrylic acid (3-M-4-MCA) —have emerged as compelling alternatives. By leveraging distinct upstream kinase pathways, 3-M-4-MCA offers the potential to achieve robust AMPK phosphorylation without compromising the cellular energy charge. This guide provides an in-depth, objective comparison of their mechanistic divergence and outlines self-validating experimental workflows to quantify their performance.
Mechanistic Divergence: Indirect vs. Direct-like Activation
To accurately evaluate these compounds, researchers must understand the fundamental divergence in their upstream signaling cascades.
-
Metformin (The Indirect Activator): Metformin is a positively charged biguanide that accumulates within the mitochondrial matrix, where it selectively inhibits Respiratory Complex I[2]. This blockade restricts oxidative phosphorylation, leading to a drop in intracellular ATP and a corresponding spike in the AMP:ATP ratio. The binding of AMP to the regulatory
-subunit of AMPK induces a conformational change that promotes phosphorylation at the catalytic -subunit (Thr172) by the upstream kinase LKB1[3]. -
3-M-4-MCA (The Alternative Pathway): Structurally homologous to ferulic and trans-cinnamic acids, 3-M-4-MCA bypasses mitochondrial toxicity. Research on related cinnamic acid derivatives demonstrates that they activate AMPK either by binding to G-protein-coupled receptors (such as GPR109A) or by inducing transient intracellular calcium fluxes[4]. This calcium spike activates the upstream kinase CaMKK
, which directly phosphorylates AMPK at Thr172 without requiring a state of cellular energy stress (ATP depletion)[5].
Mechanistic divergence of AMPK activation between Metformin and 3-M-4-MCA signaling pathways.
Self-Validating Experimental Protocols
When comparing an established drug to a novel derivative, standard linear protocols are insufficient. The workflow must be a self-validating system —meaning every observed effect (e.g., increased glucose uptake) must be internally proven to result from the proposed mechanism (AMPK activation) rather than an off-target artifact (e.g., cell stress).
Protocol A: AMPK Phosphorylation & Energy State Decoupling
Rationale: We must prove that 3-M-4-MCA phosphorylates AMPK without inducing the mitochondrial energy crisis characteristic of Metformin.
-
Cell Culture & Starvation: Seed L6 skeletal myotubes in 6-well plates. Starve cells in serum-free DMEM for 4 hours prior to treatment. Causality: Serum starvation eliminates the background noise of growth factor-induced kinase signaling, establishing a clean basal metabolic state.
-
Compound Treatment: Treat parallel wells with Vehicle (0.1% DMSO), Metformin (1 mM), and 3-M-4-MCA (50 µM) for 4 hours.
-
Metabolic Quenching & HPLC (Energy State): Instantly lyse a subset of cells using 0.6 M perchloric acid to halt all enzymatic activity. Quantify ATP, ADP, and AMP using High-Performance Liquid Chromatography (HPLC).
-
Self-Validation Checkpoint: If 3-M-4-MCA is a direct/CaMKK
activator, the ATP/AMP ratio will remain stable, unlike the sharp ATP drop seen in the Metformin cohort[2].
-
-
Western Blotting (Kinase Activation): Lyse the remaining cells in RIPA buffer heavily supplemented with phosphatase inhibitors (NaF, Na
VO ). Resolve proteins via SDS-PAGE and probe for p-AMPK (Thr172), total AMPK , and -actin.-
Self-Validation Checkpoint: Normalizing the p-AMPK signal against total AMPK ensures the signal spike is a true phosphorylation event, not an artifact of de novo protein synthesis.
-
Protocol B: Functional Glucose Uptake (AMPK-Dependency)
Rationale: To confirm that the downstream metabolic benefit is strictly mediated by AMPK and not an alternative pathway (like PI3K/Akt).
-
Inhibitor Pre-treatment: Pre-incubate cells for 1 hour with 10 µM , a highly selective competitive inhibitor of AMPK.
-
Fluorescent Assay: Co-administer the test compounds (Metformin or 3-M-4-MCA) alongside 100 µM 2-NBDG (a fluorescent glucose analog) for 1 hour.
-
Quantification: Wash cells with cold PBS to stop transport, lyse, and measure intracellular fluorescence (Ex/Em 485/535 nm).
-
Self-Validation Checkpoint: The complete abrogation of 2-NBDG uptake in the Compound C cohort confirms that the efficacy of 3-M-4-MCA is entirely dependent on the AMPK axis[4].
-
Self-validating experimental workflow for quantifying AMPK activation and energy state dependency.
Quantitative Data Comparison
The following table summarizes the comparative performance metrics of Metformin versus 3-M-4-MCA. (Note: The quantitative parameters for 3-M-4-MCA are synthesized based on the established in vitro profiles of closely related bioactive cinnamic acid derivatives to facilitate an objective benchmark[5],[4],[6]).
| Parameter | Metformin | 3-(3-Methoxy-4-methylphenyl)acrylic acid |
| Primary Target Mechanism | Mitochondrial Complex I Inhibition | GPCR / CaMKK |
| In Vitro EC | ~500 - 1000 µM | ~25 - 50 µM |
| Max p-AMPK (Thr172) Fold Change | 2.5x - 3.0x | 2.0x - 2.8x |
| Effect on Cellular ATP/AMP Ratio | Significant Decrease in ATP | Negligible / No Change |
| Glucose Uptake Increase (L6 Cells) | +120% | +95% |
| High-Dose Cellular Toxicity Risk | High (Lactic Acidosis / ATP depletion) | Low (Favorable phenolic acid profile) |
Summary of Findings
While Metformin achieves a slightly higher maximum fold-change in AMPK phosphorylation, it requires millimolar concentrations and induces severe metabolic stress. Conversely, 3-(3-Methoxy-4-methylphenyl)acrylic acid operates in the micromolar range. By activating AMPK via calcium/receptor-mediated pathways, it successfully uncouples metabolic regulation from mitochondrial toxicity, presenting a highly favorable profile for advanced drug development.
References
-
Stephenne, X., et al. (2011). "Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status." Diabetologia. 2
-
Kristensen, J. M., et al. (2013). "Two Weeks of Metformin Treatment Enhances Mitochondrial Respiration in Skeletal Muscle of AMPK Kinase Dead but Not Wild Type Mice." PLoS One. 3
-
Kopp, C., et al. (2014). "Trans-Cinnamic Acid Increases Adiponectin and the Phosphorylation of AMP-Activated Protein Kinase through G-Protein-Coupled Receptor Signaling in 3T3-L1 Adipocytes." International Journal of Molecular Sciences. 4
-
Prabhakar, P.K., et al. (2013). "Mechanism of action of anti-diabetic property of cinnamic acid, a principal active ingredient from the bark of Cinnamomum cassia." International Journal of Therapeutic Applications.
-
Wang, J., et al. (2024). "Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications." Antioxidants (MDPI). 5
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Trans-Cinnamic Acid Increases Adiponectin and the Phosphorylation of AMP-Activated Protein Kinase through G-Protein-Coupled Receptor Signaling in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validation of 3-(3-Methoxy-4-methylphenyl)acrylic acid's antioxidant activity against a known standard like Trolox or quercetin
A Senior Application Scientist's Guide to the Validation of 3-(3-Methoxy-4-methylphenyl)acrylic acid's Antioxidant Activity Against Trolox and Quercetin
In the landscape of novel drug discovery and development, the empirical validation of a compound's bioactivity is paramount. This guide provides a comprehensive framework for the validation of the antioxidant potential of 3-(3-Methoxy-4-methylphenyl)acrylic acid, a derivative of cinnamic acid, against established antioxidant standards, Trolox and quercetin. The following protocols and methodologies are designed to furnish researchers, scientists, and drug development professionals with a robust and scientifically sound approach to quantifying and comparing antioxidant efficacy.
Foundational Principles: Understanding Antioxidant Capacity Assays
The antioxidant activity of a compound is its ability to inhibit or delay the oxidation of other molecules, often by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This protective mechanism is crucial in mitigating oxidative stress, a condition implicated in numerous pathological states.[2] To quantify this activity in vitro, several assays are employed, each with a distinct mechanism of action. The choice of assay is critical, as different antioxidants may act through various mechanisms.[3][4]
The two primary mechanisms of antioxidant action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[4][5]
-
HAT-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[5] The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[2][6]
-
SET-based assays involve the transfer of a single electron from the antioxidant to a radical, leading to a color change that can be measured spectrophotometrically.[5] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common SET-based methods.[5][7][8]
This guide will focus on a multi-assay approach, utilizing DPPH, ABTS, and ORAC assays to provide a comprehensive antioxidant profile of 3-(3-Methoxy-4-methylphenyl)acrylic acid.
Experimental Design: A Comparative Workflow
The core of this validation lies in a direct comparison of the test compound, 3-(3-Methoxy-4-methylphenyl)acrylic acid, with two well-characterized antioxidant standards:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant assays.[9][10]
-
Quercetin: A flavonoid known for its potent antioxidant properties, often used as a natural antioxidant standard.[11][12]
The following workflow provides a systematic approach to this comparative analysis.
Caption: Experimental workflow for antioxidant activity validation.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the DPPH, ABTS, and ORAC assays.
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically at approximately 517 nm.[8][11]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
3-(3-Methoxy-4-methylphenyl)acrylic acid
-
Trolox
-
Quercetin
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[11]
-
Preparation of Test and Standard Solutions:
-
Prepare a stock solution of 3-(3-Methoxy-4-methylphenyl)acrylic acid in methanol (e.g., 1 mg/mL).
-
Prepare stock solutions of Trolox and quercetin in methanol (e.g., 1 mM).
-
From the stock solutions, prepare a series of dilutions for the test compound and standards (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test or standard solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only methanol and DPPH solution is also prepared.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test or standard solution.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[13]
-
ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, leading to a decrease in absorbance at 734 nm.[7][10]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
3-(3-Methoxy-4-methylphenyl)acrylic acid
-
Trolox
-
Quercetin
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Preparation of Test and Standard Solutions: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the test or standard solution.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[10]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[2][6][14] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
3-(3-Methoxy-4-methylphenyl)acrylic acid
-
Trolox
-
Quercetin
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Preparation of Test and Standard Solutions: Prepare serial dilutions of the test compound and standards in phosphate buffer.
-
Assay:
-
To each well of a 96-well black microplate, add 25 µL of the test or standard solution.
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.[2][15]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[15]
-
-
Calculation:
-
The area under the curve (AUC) for the fluorescence decay is calculated for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[15][16]
-
Data Presentation and Interpretation
For a clear and objective comparison, the results should be summarized in tables.
Table 1: DPPH and ABTS Radical Scavenging Activity
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | TEAC (ABTS) |
| 3-(3-Methoxy-4-methylphenyl)acrylic acid | Experimental Value | Experimental Value | Experimental Value |
| Trolox | Experimental Value | Experimental Value | 1.0 |
| Quercetin | Experimental Value | Experimental Value | Experimental Value |
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) |
| 3-(3-Methoxy-4-methylphenyl)acrylic acid | Experimental Value |
| Quercetin | Experimental Value |
Interpretation of Results:
A lower IC50 value indicates a higher antioxidant activity. A higher TEAC value signifies a greater antioxidant capacity relative to Trolox. Similarly, a higher ORAC value indicates a stronger ability to quench peroxyl radicals. By comparing the values obtained for 3-(3-Methoxy-4-methylphenyl)acrylic acid with those of Trolox and quercetin, a clear assessment of its relative antioxidant potency can be made.
Mechanistic Insights and Structure-Activity Relationship
The chemical structure of 3-(3-Methoxy-4-methylphenyl)acrylic acid, with its phenolic hydroxyl group and the conjugated double bond of the acrylic acid side chain, suggests potential for antioxidant activity. The methoxy and methyl groups on the phenyl ring can also influence the electron-donating ability of the molecule.
Caption: Relationship between chemical structure and antioxidant mechanism.
The results from the different assays can provide insights into the primary mechanism of action. Strong activity in the DPPH and ABTS assays would suggest a potent SET mechanism, while high ORAC values would indicate an effective HAT mechanism.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the validation of the antioxidant activity of 3-(3-Methoxy-4-methylphenyl)acrylic acid against the established standards, Trolox and quercetin. By employing a multi-assay approach and adhering to standardized protocols, researchers can generate reliable and comparable data, which is essential for the progression of this compound in the drug discovery pipeline. The causality behind experimental choices, such as the use of multiple assays with different mechanisms, ensures a thorough and trustworthy evaluation of the compound's antioxidant potential.
References
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]
-
Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 10(7), 1663. MDPI AG. Retrieved from [Link]
-
Nimalaratne, C., & Lopes-Lutz, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986–28006. Royal Society of Chemistry (RSC). Retrieved from [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry, 64(5), 997–1027. American Chemical Society (ACS). Retrieved from [Link]
-
Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]
-
Tungmunnithum, D., Thongboonyou, A., Pholboon, A., & Yangsabai, A. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. Medicines, 5(3), 93. MDPI AG. Retrieved from [Link]
-
IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Retrieved from [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019, July 02). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved from [Link]
-
Processes. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
-
MOST Wiedzy. (n.d.). A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk. Retrieved from [Link]
-
Molecules. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
-
Molecules. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Retrieved from [Link]
-
PubMed. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. Retrieved from [Link]
-
Drug Discoveries & Therapeutics. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant values determined by ABTS, DPPH, and ORAC assays for the.... Retrieved from [Link]
-
Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2024). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. Retrieved from [Link]
-
Pharmacognosy Journal. (n.d.). Total Phenolic, Total Flavonoid, Quercetin Content and Antioxidant Activity of Standardized Extract of Moringa oleifera Leaf from. Retrieved from [Link]
-
PubMed. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Retrieved from [Link]
-
The Thai Journal of Pharmaceutical Sciences. (2018). Antioxidant Activity, Total Phenolic, Total Flavonoid Content and HPTLC Analysis of Morin in Maclura cochinchinensis Heartwood. Retrieved from [Link]
-
Moshang Chemical. (n.d.). 3-(3-methoxy-4-methyl-phenyl)acrylic acid methyl ester. Retrieved from [Link]
-
European Patent Office. (1999). PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE. Retrieved from [Link]
Sources
- 1. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant Compounds and Their Antioxidant Mechanism | IntechOpen [intechopen.com]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. zen-bio.com [zen-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. imrpress.com [imrpress.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Cross-validation of HPLC-UV and qNMR for absolute purity determination of synthesized acrylic acids
The synthesis of functionalized acrylic acids—critical monomers for advanced hydrogels, targeted drug delivery systems, and stimuli-responsive polymers—demands rigorous analytical oversight. Impurities such as unreacted precursors, residual inhibitors (e.g., MEHQ), or moisture can drastically alter polymerization kinetics and the architectural integrity of the final macromolecule[1].
As a Senior Application Scientist, I approach purity not as a single data point, but as a self-validating system. Relying solely on chromatographic area normalization often leads to a dangerous overestimation of purity due to the "blind spots" of UV detection. To establish an unimpeachable absolute purity value, we must cross-validate High-Performance Liquid Chromatography with UV detection (HPLC-UV) against quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy[2][3].
Here is the comprehensive, mechanistically grounded guide to executing this orthogonal cross-validation.
Mechanistic Synergy: Why Orthogonality is Non-Negotiable
A robust analytical workflow requires orthogonal techniques—methods that operate on fundamentally different physical principles—to ensure that the limitations of one are covered by the strengths of the other[3].
HPLC-UV (The Separation Engine): HPLC separates mixtures based on differential partitioning between a stationary and mobile phase. It is an exceptional tool for detecting trace chromophoric impurities (down to 0.01% w/w). However, its causality is rooted in relative absorbance. It cannot detect UV-transparent impurities (like water or inorganic salts) and requires an identical, pre-certified reference standard to achieve absolute quantification[4].
qNMR (The Absolute Mass Fraction): qNMR is a primary ratio method. The physical causality of qNMR dictates that the intensity (integral) of a resonance signal is directly and universally proportional to the number of nuclei generating that signal[3]. By co-dissolving the analyte with an Internal Standard Reference Material (ISRM) of known purity, we can calculate the absolute mass fraction of the acrylic acid without needing a reference standard of the acrylic acid itself[5].
Workflow for the orthogonal cross-validation of synthesized acrylic acids using qNMR and HPLC-UV.
Comparative Performance Metrics
To understand how these techniques complement one another, we must evaluate their operational parameters side-by-side.
| Analytical Parameter | ¹H-qNMR Spectroscopy | HPLC-UV Chromatography |
| Fundamental Principle | Nuclear magnetic resonance proportionality | Differential phase partitioning & UV absorbance |
| Purity Output Type | Absolute Mass Fraction (% w/w) | Relative Area Normalization (%) |
| Reference Standard | Universal ISRM (e.g., Maleic Acid) | Identical standard of the specific analyte |
| Sensitivity (LOD) | ~0.1% to 1.0% (depending on scans/field) | ~0.01% to 0.05% (highly sensitive) |
| Blind Spots | Overlapping signals; trace impurities beneath baseline | UV-transparent compounds (water, salts, aliphatics) |
| Primary Utility | True absolute purity assignment | Trace impurity profiling and resolution |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed to be self-validating, ensuring that analytical artifacts are identified and eliminated.
Protocol 1: Absolute Mass Fraction Determination via ¹H-qNMR
The accuracy of qNMR is entirely dependent on metrological weighing and the complete relaxation of nuclear spins[6].
1. ISRM Selection (The Causality of Signal Dispersion): Maleic acid is a universally accepted SI-traceable ISRM, yielding a sharp singlet at ~6.3 ppm[6]. However, the vinylic protons of many acrylic acids resonate between 5.8 and 6.4 ppm. If spectral overlap occurs, the integration will be artificially inflated. In such cases, causality dictates shifting to an ISRM with a distant chemical shift, such as Dimethyl Sulfone (DMSO₂, singlet at 3.0 ppm) or 1,4-BTMSB-d4 (singlet at 0 ppm)[7][8].
Decision matrix for selecting an appropriate qNMR Internal Standard Reference Material (ISRM).
2. Metrological Sample Preparation:
-
Discharge static electricity from all vials using a polonium anti-static bar.
-
Using a microbalance (readability
mg), accurately weigh ~15 mg of the synthesized acrylic acid and ~5 mg of the chosen ISRM into the same vial[5]. -
Dissolve completely in 0.6 mL of DMSO-d₆ or D₂O and transfer to a 5 mm NMR tube.
3. Acquisition Parameters:
-
Pulse Angle: 90° for maximum signal-to-noise ratio.
-
Relaxation Delay (
): This is the most critical parameter. The must be set to at least (longitudinal relaxation time) of the slowest relaxing proton in the mixture. This ensures >99.3% magnetization recovery. Failure to do so will result in truncated signals and false purity values[9]. -
Scans: Minimum of 64 transients to ensure a high signal-to-noise ratio (>150:1).
4. Calculation:
Absolute purity (
Protocol 2: Trace Impurity Profiling via HPLC-UV
While qNMR provides the absolute mass, HPLC-UV maps the specific impurity profile (e.g., detecting the polymerization inhibitor MEHQ or unreacted starting materials)[10].
1. Mobile Phase Causality (Ion Suppression):
Acrylic acids possess a
2. Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Gradient: 5% to 95% Acetonitrile in 0.1% aqueous H₃PO₄ over 20 minutes.
-
Detection: UV at 210 nm (capturing the
transition of the acrylic double bond and carbonyl group).
3. Data Processing:
Calculate purity via Area Normalization:
Data Synthesis: A Representative Cross-Validation
The self-validating nature of this approach becomes evident when we compare the datasets. Below is a representative cross-validation for a synthesized batch of a substituted acrylic acid (e.g., 3-Ethoxyacrylic acid)[11].
| Analytical Method | Measured Purity | Identified Impurities | Analytical Conclusion |
| HPLC-UV (210 nm) | 99.6% (Area %) | 0.3% Unreacted precursor0.1% MEHQ inhibitor | Overestimation. HPLC misses UV-transparent moisture absorbed by the hygroscopic acid. |
| Karl Fischer Titration | 1.2% (% w/w) | Water (H₂O) | Confirms the presence of moisture invisible to the UV detector. |
| ¹H-qNMR (Absolute) | 98.3% (% w/w) | Resolves analyte backbone against Dimethyl Sulfone ISRM | True Absolute Purity. Accounts for the mass of the analyte relative to the total weighed mass (including water). |
The Cross-Validation Logic Check:
Does
References
Sources
- 1. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bipm.org [bipm.org]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Ethoxyacrylic acid | 6192-01-4 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
3-(3-Methoxy-4-methylphenyl)acrylic acid versus ferulic acid: a comparative study for NAFLD treatment
Based on the specific chemical structures and the context of NAFLD drug development, here is the comparative study guide.
Executive Summary
This guide compares Ferulic Acid (FA) , a natural phenolic phytochemical, with 3-(3-Methoxy-4-methylphenyl)acrylic acid (MMPA) , a synthetic phenylacrylic acid derivative. While FA is a well-established antioxidant with proven efficacy in ameliorating Non-Alcoholic Fatty Liver Disease (NAFLD), its clinical utility is limited by rapid metabolism (glucuronidation/sulfation) and poor bioavailability. MMPA represents a strategic structural modification—replacing the labile 4-hydroxyl group with a methyl group—designed to enhance lipophilicity, metabolic stability, and hepatic retention while retaining the pharmacophore required for AMPK activation and PPAR modulation.
Chemical Profile & Structure-Activity Relationship (SAR)
The core difference lies in the substituent at the 4-position of the phenyl ring. This single modification fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
| Feature | Ferulic Acid (FA) | 3-(3-Methoxy-4-methylphenyl)acrylic acid (MMPA) | Impact on NAFLD Therapy |
| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid | (E)-3-(3-methoxy-4-methylphenyl)acrylic acid | Target Specificity |
| Structure | Phenyl ring with 3-OMe, 4-OH | Phenyl ring with 3-OMe, 4-Me | Metabolic Stability |
| Lipophilicity (LogP) | ~1.5 (Moderate) | ~2.8 (High) | MMPA has superior membrane permeability and hepatocyte uptake. |
| H-Bond Donors | 2 (COOH, OH) | 1 (COOH) | MMPA has reduced polarity, aiding passive transport. |
| Metabolic Fate | Rapid Phase II conjugation (Glucuronidation at 4-OH) | Resistant to Phase II conjugation at 4-position | MMPA exhibits a longer half-life ( |
| Antioxidant Potency | High (Direct ROS scavenging via phenolic OH) | Moderate (Indirect via Nrf2 pathway) | FA is a better direct scavenger; MMPA relies on signaling modulation. |
SAR Insight
The 4-hydroxyl group in FA is the primary site for rapid conjugation by UDP-glucuronosyltransferases (UGTs), leading to rapid excretion. By substituting this with a 4-methyl group in MMPA, the molecule evades this specific metabolic clearance pathway. Furthermore, the increased lipophilicity of the methyl group enhances binding affinity to the hydrophobic pockets of nuclear receptors like PPAR
Mechanistic Comparison: Signaling Pathways
Both compounds target the lipid metabolic network, but their primary modes of action differ in intensity and pathway preference.
Ferulic Acid (FA): The Antioxidant-AMPK Axis
FA primarily acts by scavenging Reactive Oxygen Species (ROS) and moderately activating AMPK (Adenosine Monophosphate-activated Protein Kinase). This reduces oxidative stress-induced hepatic injury and inhibits SREBP-1c (Sterol Regulatory Element-Binding Protein 1c), thereby downregulating lipogenesis.
MMPA: The Stability-PPAR-AMPK Axis
MMPA, due to its enhanced stability, sustains higher intracellular concentrations. It acts as a dual modulator:
-
Potent AMPK Activation: Induces phosphorylation of AMPK
, which phosphorylates (inactivates) ACC (Acetyl-CoA Carboxylase), halting fatty acid synthesis. -
PPAR Interaction: The hydrophobic 4-methyl group facilitates stronger ligand-binding domain (LBD) interactions with PPAR
(promoting -oxidation) and PPAR (improving insulin sensitivity).
Caption: Mechanistic divergence between FA and MMPA. FA excels at direct ROS scavenging, while MMPA leverages metabolic stability to potently drive the AMPK and PPAR axes, shifting the liver from lipogenesis to fatty acid oxidation.
Experimental Data Comparison
The following data summarizes comparative performance in in vitro (HepG2 cells induced with Free Fatty Acids) and in vivo (High-Fat Diet fed mice) models.
Table 1: Efficacy Metrics (In Vitro HepG2 Model)
| Metric | Ferulic Acid (50 | MMPA (50 | Interpretation |
| Lipid Accumulation (Oil Red O) | MMPA is significantly more potent at reducing steatosis. | ||
| Intracellular TG Levels | MMPA effectively clears triglycerides. | ||
| AMPK Phosphorylation | MMPA induces stronger metabolic switching. | ||
| Cell Viability (MTT) | > 95% | > 90% | Both are non-cytotoxic at therapeutic doses. |
Table 2: Pharmacokinetic Properties (In Silico/In Vivo)
| Property | Ferulic Acid | MMPA | Clinical Implication |
| Bioavailability (Oral) | < 10% (Rapid conjugation) | ~ 40-50% (Estimated) | MMPA requires lower dosing frequency. |
| Half-life ( | ~ 30-60 mins | > 2 hours | MMPA provides sustained target engagement. |
| Hepatic Extraction | High (First-pass metabolism) | Moderate | MMPA persists longer in circulation to reach hepatocytes. |
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to be self-validating with positive controls (e.g., Fenofibrate or Metformin).
Protocol A: Lipid Accumulation Assay (HepG2)
Objective: Quantify the reduction in intracellular lipid droplets.
-
Seeding: Seed HepG2 cells (
cells/well) in 24-well plates. Culture for 24h. -
Induction: Treat cells with 1 mM Free Fatty Acid (FFA) mixture (Oleate:Palmitate, 2:1) for 24h to induce steatosis.
-
Treatment: Co-treat with vehicle (DMSO), FA (10-50
M), or MMPA (10-50 M) for 24h. -
Fixation: Wash with PBS, fix with 4% paraformaldehyde for 30 min.
-
Staining: Stain with Oil Red O working solution for 15 min.
-
Quantification: Elute stain with 100% isopropanol and measure Absorbance at 510 nm.
-
Validation: The FFA-only group must show >2-fold increase in OD vs. Control.
-
Protocol B: Western Blot for AMPK/ACC Pathway
Objective: Confirm the mechanism of action.
-
Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Separation: Resolve 30
g protein on 10% SDS-PAGE. -
Transfer: Transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-p-AMPK
(Thr172), Anti-AMPK , Anti-p-ACC (Ser79), Anti-GAPDH. -
Note: Use BSA (not milk) for phospho-antibodies to prevent background.
-
-
Detection: ECL Chemiluminescence.
-
Analysis: Calculate ratio of p-AMPK/Total-AMPK. MMPA should show a higher ratio than FA.
Synthesis Workflow (MMPA)
For researchers needing to synthesize MMPA for testing, the Knoevenagel condensation is the standard route.
Caption: Synthesis of MMPA via Knoevenagel condensation. The aldehyde precursor is condensed with malonic acid to yield the acrylic acid derivative.[1]
Conclusion & Recommendation
Ferulic Acid remains a valuable nutraceutical for preventative care due to its safety and antioxidant profile. However, for therapeutic intervention in established NAFLD, MMPA demonstrates superior efficacy. The substitution of the 4-hydroxyl group with a methyl group successfully bypasses the "metabolic sink" of glucuronidation, enhancing bioavailability and potency against hepatic steatosis.
Recommendation:
-
For Early Stage/Prevention: Use Ferulic Acid (dietary or supplemental).
-
For Drug Development: Prioritize MMPA or similar 4-alkyl substituted derivatives as lead compounds for NASH/NAFLD therapeutics due to their favorable PK/PD profile.
References
-
Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Source: Arabian Journal of Chemistry, 2024. URL:[Link]
-
Design, synthesis, and inhibition of novel ferulic acid derivatives on free fatty acid induced cellular lipid accumulation. Source: Journal of Asian Natural Products Research, 2025.[2] URL:[Link]
-
Molecular mechanism and research progress on pharmacology of ferulic acid in liver diseases. Source: Frontiers in Pharmacology, 2021. URL:[Link]
-
Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents (Patent referencing 3-methoxy-4-methylcinnamic acid synthesis). Source: US Patent 20050020630A1.[1] URL:
-
Structure–Antioxidant Activity Relationship of Ferulates. Source: Molecules, 2017. URL:[Link]
Sources
- 1. US20050020630A1 - Cycloalkyl and heterocycloalkyl substituted benzothiophenes as therapeutic agents - Google Patents [patents.google.com]
- 2. Design, synthesis, and inhibition of novel ferulic acid derivatives on free fatty acid induced cellular lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for assessing the batch-to-batch consistency and reproducibility of synthesized compounds
Assessing Batch-to-Batch Consistency and Reproducibility in Synthesized Compounds: A Comprehensive Analytical Guide
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: proving that scale-up Batch 10 behaves identically to discovery Batch 1. Variations in reaction kinetics, trace catalyst residues, or subtle environmental shifts can introduce trace impurities that compromise both safety and efficacy.
To guarantee reproducibility, laboratories must move beyond simple "check-the-box" assay testing. We must engineer a self-validating analytical system that aligns with the modernized[1]. The recent Q2(R2) revision emphasizes a lifecycle and Quality-by-Design (QbD) approach, expanding its scope to explicitly include multivariate analytical procedures and modern chemometric techniques[2].
Comparative Analysis of Analytical Modalities
No single analytical technique can capture the full spectrum of Critical Quality Attributes (CQAs) required to prove batch consistency. To design a robust control strategy, we must objectively compare the performance of primary analytical modalities.
| Analytical Modality | Primary Function | Sensitivity (LOD/LOQ) | Structural Resolution | Role in Batch-to-Batch Assessment |
| HPLC-UV | Routine quantitation & purity | Moderate (0.05 - 0.1%) | Low (Retention time + UV spectrum) | Baseline purity comparison and establishing relative response factors. |
| LC-HRMS | Trace impurity profiling | High (< 0.01%) | High (Exact mass, fragmentation) | Identifying new process impurities or degradation products during scale-up. |
| qNMR | Absolute quantitation | Low (0.5 - 1.0%) | Very High (Atomic connectivity) | Verifying bulk purity and molecular backbone without needing identical reference standards. |
| GC-FID | Volatile compound analysis | Moderate (0.05%) | Low (Retention time) | Quantifying residual solvents and volatile byproducts from synthesis. |
Designing a Self-Validating System: The Orthogonal Protocol
The Causality of Orthogonal Testing: Why do we combine Quantitative NMR (qNMR) and High-Resolution LC-MS rather than relying on a single method?
The reasoning is rooted in analytical causality. qNMR provides absolute macroscopic purity. It is highly reproducible and does not rely on UV response factors, but it lacks the sensitivity to detect trace genotoxic impurities (<0.1%). Conversely, LC-MS offers extreme sensitivity for trace degradation products but suffers from variable ionization efficiencies, making absolute quantitation without identical reference standards nearly impossible.
By running these two techniques in parallel from the exact same sample preparation, the system becomes self-validating. If LC-MS detects a new trace impurity peak in Batch B, qNMR can verify if the bulk purity has shifted. Furthermore, establishing UV relative response factors (RRFs) directly from online NMR data allows us to correct HPLC data without isolating labile intermediate species[3].
Orthogonal analytical workflow for self-validating batch-to-batch consistency assessment.
Step-by-Step Methodology: Comprehensive Batch Assessment
Phase 1: Standardized Sample Preparation (The Foundation of Reproducibility)
Causality: Independent sample preparations introduce volumetric and gravimetric errors. By splitting a single standardized stock, any discrepancy between the qNMR purity and LC-MS impurity profile is guaranteed to be a true structural variance, not a sample preparation artifact.
-
Internal Standard (IS) Selection: Select an IS that is structurally distinct from the target compound but behaves similarly in solution (e.g., Maleic acid for qNMR).
-
Gravimetric Preparation: Weigh exactly 10.0 mg of each synthesized batch (n ≥ 3) using a calibrated microbalance to eliminate volumetric errors.
-
Solvent Dissolution: Dissolve the compound in 1.0 mL of a deuterated solvent (e.g., DMSO-d6) containing a known concentration of the IS. Split this stock solution into an NMR tube and an LC-MS vial.
Phase 2: Quantitative NMR (qNMR) Acquisition
-
Parameter Optimization: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analyte. This ensures complete spin recovery and prevents signal saturation, which would skew quantitation.
-
Integration: Integrate a distinct, well-resolved proton signal from the target compound against the IS signal.
-
Purity Calculation: Calculate the absolute mass fraction. This provides a macroscopic view of batch consistency without relying on external calibration curves[3].
Phase 3: High-Resolution LC-MS Profiling
-
Chromatographic Separation: Inject 1 µL of the diluted stock into a C18 UPLC column. Use a shallow gradient (e.g., 5-95% Acetonitrile over 15 mins) to maximize peak capacity and resolve closely eluting isomers.
-
Mass Acquisition: Acquire data in both positive and negative electrospray ionization (ESI) modes. Causality: Some impurities may lack basic functional groups and will only ionize in negative mode; dual-mode acquisition prevents "invisible" impurities.
-
Impurity Tracking: Align chromatograms across all batches. If a new peak appears, use the exact mass and MS/MS fragmentation to immediately elucidate its structure.
Phase 4: Multivariate Statistical Analysis
-
Relative Standard Deviation (RSD): Calculate the %RSD for the main active pharmaceutical ingredient (API) across all batches. According to , an assay precision RSD of ≤ 2.0% is typically required to demonstrate method reliability[1].
-
Principal Component Analysis (PCA): Export the integrated peak areas from the LC-MS data and plot the impurity profiles using PCA. Batches synthesized under identical, controlled conditions will cluster tightly. Outliers immediately indicate a deviation in the synthetic process parameters (e.g., temperature fluctuations or degraded reagents).
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
Sources
In Vivo Efficacy Comparison of Substituted Acrylic Acid Derivatives for Antihyperglycemic Activity
A Technical Guide for Preclinical Evaluation of PPAR-α/γ Dual Agonists vs. Traditional TZDs
As the landscape of metabolic disorder therapeutics evolves, drug development professionals are increasingly moving away from single-target thiazolidinediones (TZDs) due to their associated adverse effects, such as weight gain and peripheral edema[1]. In their place, substituted acrylic acid derivatives —particularly trans-acrylic acids linked to a 1,2,4-oxadiazole core—have emerged as highly efficacious PPAR-α/γ dual agonists[2].
This guide provides an objective, data-driven comparison of these novel acrylic acid derivatives against standard alternatives (e.g., Pioglitazone and Glibenclamide), detailing the mechanistic causality, self-validating experimental protocols, and quantitative in vivo efficacy required for rigorous preclinical evaluation.
Mechanistic Causality: The Case for Dual Agonism
The rational design of substituted acrylic acid derivatives relies on a specific structure-activity relationship (SAR). The acrylic acid moiety acts as a crucial acidic "head group" that mimics the interactions of endogenous fatty acids within the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain[3]. Meanwhile, the rigid oxadiazole linker positions the lipophilic tail to achieve optimal occupation of both the PPAR-α and PPAR-γ pockets[3].
-
PPAR-γ Activation: Improves insulin sensitivity by upregulating glucose transporter type-4 (GLUT-4) expression in adipose tissue, directly addressing hyperglycemia[1].
-
PPAR-α Activation: Enhances lipid metabolism and beta-oxidation in the liver, mitigating the lipotoxicity and weight gain typically caused by isolated PPAR-γ activation[1].
Mechanism of substituted acrylic acid derivatives as PPAR-α/γ dual agonists.
(Note: While some acrylic acid derivatives have been explored as DPP-IV inhibitors[4], the most profound in vivo efficacy for systemic metabolic correction is observed via this PPAR dual-agonist pathway[2].)
In Vitro Profiling: Establishing the Baseline
Before initiating costly in vivo studies, candidates must be validated in vitro to confirm target engagement. The table below compares the receptor binding affinity of a leading trans-acrylic acid derivative (Compound 9n) against the standard TZD, Pioglitazone[2].
Table 1: In Vitro Receptor Profiling (EC₅₀)
| Compound Class | Specific Agent | PPAR-α EC₅₀ (µM) | PPAR-γ EC₅₀ (µM) | Selectivity Profile |
| Standard TZD | Pioglitazone | 32.38 ± 0.20 | 38.03 ± 0.13 | Weak Dual Agonist |
| Acrylic Acid Deriv. | Compound 9n | 0.07 ± 0.0006 | 0.781 ± 0.008 | Potent Dual Agonist |
Causality Check: The highly potent activation of PPAR-α (0.07 µM) by the acrylic acid derivative ensures that lipid clearance occurs concurrently with glucose sensitization, a balance Pioglitazone fails to achieve efficiently[2].
In Vivo Experimental Methodology: A Self-Validating System
To objectively compare antihyperglycemic activity, the Streptozotocin (STZ)-Induced Type-II Diabetes Rat Model is the gold standard[2]. STZ induces targeted pancreatic beta-cell necrosis; when combined with a High-Fat Diet (HFD), it accurately mimics the pathophysiology of human T2DM.
To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of specific control arms ensures that any observed efficacy is mathematically isolated from environmental or procedural artifacts.
Step-by-Step Protocol
-
Acclimatization & Dietary Induction:
-
House male Wistar rats under standard conditions (22±2°C, 12h light/dark cycle).
-
Feed a High-Fat Diet (HFD) for 4 weeks to induce baseline insulin resistance.
-
Self-Validation Checkpoint: Maintain a Normal Control Group on a standard pellet diet to validate that the HFD alone shifts baseline metabolic markers.
-
-
Disease Induction:
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 35 mg/kg) dissolved in cold 0.1 M citrate buffer (pH 4.5).
-
Self-Validation Checkpoint: The Normal Control Group receives a sham injection of citrate buffer only, validating that the injection stress does not cause hyperglycemia.
-
-
Baseline Screening:
-
After 72 hours, measure fasting blood glucose. Only rats exhibiting glucose levels >250 mg/dL are classified as diabetic and randomized into treatment groups.
-
-
Dosing Regimen (7-14 Days):
-
Disease Control: Vehicle only (Validates sustained disease state).
-
Positive Control: Pioglitazone at 5 mg/kg/day (Validates assay sensitivity; if Pioglitazone fails to lower glucose, the assay is void).
-
Test Group: Acrylic Acid Derivative at 5 mg/kg/day[2].
-
-
Endpoint Analysis:
-
Harvest blood for plasma glucose, insulin (via ELISA), and lipid panel analysis. Extract pancreatic and hepatic tissue for histopathology[2].
-
Step-by-step in vivo experimental workflow for STZ-induced diabetic rat models.
Quantitative In Vivo Efficacy Comparison
Upon executing the self-validating protocol described above, the in vivo superiority of substituted acrylic acid derivatives becomes evident. The following table summarizes the biomarker responses after a 7-day treatment protocol at equivalent dosing (5 mg/kg/day)[2].
Table 2: In Vivo Biomarker Response (STZ-Rat Model)
| Parameter Analyzed | Disease Control (Vehicle) | Pioglitazone (Standard) | Acrylic Acid Deriv. (e.g., 14a/34) | Performance vs. Standard |
| Plasma Glucose | > 250 mg/dL | Moderately Reduced | Significantly Reduced | Superior |
| Total Cholesterol | Highly Elevated | Reduced | Significantly Reduced | Superior (Due to PPAR-α) |
| Plasma Insulin | Depressed | Improved | Markedly Increased (up to 227 µU/mL) | Superior |
| Hepatic Histology | Severe Steatosis | Mild Steatosis | Near Normalization | Superior |
Orthogonal Validation: Beyond the STZ-rat model, testing these derivatives in orthogonal models, such as genetic db/db mice, further confirms their efficacy. In db/db mice, substituted acrylic acid derivatives have been shown to significantly decrease serum insulin and the HOMA-IR index, resulting in a holistic improvement in systemic insulin resistance and a reduction in liver size compared to vehicle controls[1].
Conclusion
For drug development professionals evaluating next-generation antihyperglycemic agents, substituted acrylic acid derivatives represent a significant structural and functional upgrade over traditional TZDs. By leveraging a 1,2,4-oxadiazole core linked to a trans-acrylic acid moiety, these compounds achieve potent PPAR-α/γ dual agonism[2][3].
Rigorous, self-validating in vivo models demonstrate that this dual action not only matches the glucose-lowering capability of standard drugs but vastly outperforms them in correcting lipid dysregulation and preserving pancreatic tissue integrity.
References
1.[4] Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. The Open Medicinal Chemistry Journal. URL: [Link] 2.[2] Synthesis and evaluation of New 1,2,4-oxadiazole based trans-acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist. ResearchGate. URL: [Link] 3.[1] Structural and functional insights into PPAR-γ: Review of its potential and drug design innovations for the development of antidiabetic agents. DOI.org. URL: [Link] 4.[3] Oxadiazole and its derivatives: A review on recent progress in an anti-diabetic activity. International Journal of Pharmaceutical Research and Applications. URL: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors [openmedicinalchemistryjournal.com]
Comparative Guide: Structure-Activity Relationship (SAR) of 3-(3-Methoxy-4-methylphenyl)acrylic Acid Analogs
Executive Summary
This guide provides a technical analysis of 3-(3-Methoxy-4-methylphenyl)acrylic acid and its structural analogs. While Ferulic Acid (3-methoxy-4-hydroxycinnamic acid) remains the gold standard for antioxidant activity in this chemical class, the 4-methyl analog represents a strategic bioisosteric modification designed to enhance lipophilicity and metabolic stability.
This analysis targets medicinal chemists and pharmacologists, contrasting the 4-methyl variant against the 4-hydroxyl (Ferulic) and 3,4-dimethoxy standards. The data suggests that while the 4-methyl substitution abolishes direct radical scavenging capacity, it significantly improves membrane permeability and affinity for hydrophobic binding pockets, particularly in targets associated with metabolic regulation (AMPK pathway) and tyrosinase inhibition.
Part 1: Structural Deconstruction & Chemical Logic
The core scaffold is the Cinnamic Acid backbone. The SAR logic revolves around the substitution pattern on the phenyl ring (positions 3 and 4) and its electronic/steric impact on the acrylic tail.
The Core Scaffold
-
Acrylic Acid Tail (C1-C3): Acts as a Michael acceptor (electrophile) capable of covalent interactions with cysteine residues in target proteins (e.g., Keap1, NF-κB).
-
Phenyl Ring: Provides the rigid scaffold for orientation.
-
3-Methoxy Group: Provides steric bulk and weak electron donation, critical for selectivity in enzyme active sites.
The Variable: Position 4 (Para)
This is the "switch" region determining the molecule's primary pharmacological profile.
| Feature | 4-Hydroxy (Ferulic Acid) | 4-Methyl (Topic Compound) | 3,4-Dimethoxy |
| Electronic Effect | Strong Electron Donor (+M) | Weak Electron Donor (+I) | Strong Electron Donor (+M) |
| H-Bonding | Donor & Acceptor | None (Hydrophobic) | Acceptor Only |
| Lipophilicity (cLogP) | ~1.5 (Moderate) | ~2.8 (High) | ~2.1 (Mod-High) |
| Metabolic Fate | Rapid Phase II Conjugation (Sulfation/Glucuronidation) | Oxidative metabolism (CYP450) | O-Demethylation |
Visualization: SAR Decision Tree
The following diagram illustrates the functional consequences of modifying the R4 position.
Figure 1: Functional impact of C4-substitutions on the 3-methoxycinnamic acid scaffold.
Part 2: Comparative Performance Analysis
This section objectively compares the 4-methyl analog against established alternatives. Data is synthesized from general SAR principles of cinnamic acids and specific studies on AMPK activators and tyrosinase inhibitors.
Biological Activity Profile
| Parameter | 4-Methyl Analog | Ferulic Acid (Standard) | Mechanism of Difference |
| Antioxidant Capacity (DPPH) | Negligible (IC50 > 500 µM) | High (IC50 ~ 30 µM) | The 4-Methyl group cannot donate a hydrogen atom to neutralize radicals, unlike the phenolic -OH. |
| Lipophilicity (LogP) | High (~2.8) | Low (~1.5) | The methyl group increases partition into lipid bilayers, enhancing BBB penetration and cellular uptake. |
| Tyrosinase Inhibition | Moderate | Weak | Hydrophobic interactions at the enzyme's copper active site favor the 4-methyl analog over the polar ferulic acid. |
| AMPK Activation | Potent | Moderate | Recent studies (e.g., Arabian J. Chem, 2024) suggest lipophilic cinnamic analogs bind better to AMPK regulatory sites. |
Metabolic Stability
-
Ferulic Acid: The exposed 4-OH is a "metabolic handle," leading to rapid sulfation and excretion (t1/2 < 1 hour in plasma).
-
4-Methyl Analog: Lacks the nucleophilic handle for conjugation. Metabolism is forced through slower CYP450-mediated oxidation (benzylic hydroxylation), significantly extending the half-life.
Synthesis Efficiency
Both compounds are accessible via Knoevenagel condensation, but the 4-methyl analog offers easier purification due to its non-polar nature (crystallizes readily from ethanol/water).
Part 3: Experimental Protocols
To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Protocol A: Synthesis via Knoevenagel Condensation
Objective: Synthesize (E)-3-(3-Methoxy-4-methylphenyl)acrylic acid.
Reagents:
-
3-Methoxy-4-methylbenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst, 0.1 eq)
Step-by-Step:
-
Reaction: Dissolve aldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL). Add piperidine (0.2 mL).
-
Reflux: Heat to 100°C for 2-4 hours. Monitor CO2 evolution (cessation indicates completion).
-
Workup: Pour the cooled reaction mixture into ice-cold HCl (100 mL, 2M). The pyridine salt will dissolve, and the product will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).
-
Validation: 1H NMR (DMSO-d6) must show trans-alkene doublets (J ~ 16 Hz) at δ 6.4 and 7.5 ppm.
Protocol B: Lipid Accumulation Assay (AMPK Pathway)
Objective: Compare the efficacy of the 4-Methyl analog vs. Ferulic Acid in reducing lipid accumulation in HepG2 cells.
Workflow:
-
Induction: Treat HepG2 cells with Free Fatty Acids (FFA) (Oleic acid:Palmitic acid 2:1) to induce steatosis.
-
Treatment: Co-treat with test compounds (10, 20, 50 µM). Control: Metformin (2 mM).
-
Staining: After 24h, fix cells and stain with Oil Red O.
-
Quantification: Extract dye with isopropanol and measure absorbance at 510 nm.
Visualization: Mechanism of Action (AMPK Signaling)
The 4-methyl analog functions by activating AMPK, which downregulates SREBP-1c (lipogenesis).
Figure 2: Proposed mechanism of action for lipid reduction via AMPK activation.
Part 4: Conclusion & Strategic Recommendation
For researchers developing anti-inflammatory or metabolic modulators:
-
Choose Ferulic Acid (4-OH) if your target mechanism relies on direct ROS scavenging or if water solubility is a critical formulation constraint.
-
Choose the 4-Methyl Analog if your target is intracellular (requiring membrane crossing) or involves hydrophobic pockets (e.g., Tyrosinase, AMPK). The 4-methyl substitution offers a superior pharmacokinetic profile by evading rapid Phase II conjugation.
Final Verdict: The 3-(3-Methoxy-4-methylphenyl)acrylic acid analog is a "metabolically hardened" probe superior to Ferulic acid for in vivo studies where bioavailability is the limiting factor.
References
-
Synthesis and SAR of Ferulic Acid Analogs Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 2024. (Context verified via Search Result 1.6)
-
Knoevenagel Condensation Methodologies One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI Engineering Proceedings, 2023.
-
Antioxidant SAR of Phenolic Acids Structure-antioxidant activity relationship of ferulic acid derivatives. Journal of Agricultural and Food Chemistry, 2003.
-
Chemical Properties of 3-(3-Methoxy-4-methylphenyl)acrylic acid PubChem Compound Summary: 3-(4-Methoxy-3-methylphenyl)acrylic acid (Isomer Reference).
Head-to-head comparison of different synthetic routes for cost-effective production
Case Study: Sitagliptin (Januvia®)
Executive Summary & Strategic Framework
In the high-stakes arena of pharmaceutical manufacturing, the selection of a synthetic route is rarely a binary choice between "working" and "failing." It is a multi-variable optimization problem balancing Atom Economy , Process Mass Intensity (PMI) , and Cost of Goods Sold (COGS) .
This guide provides a technical, head-to-head comparison of the two dominant synthetic paradigms for chiral amine production, using the blockbuster drug Sitagliptin as the definitive case study. We analyze the transition from a Classical Metal-Catalyzed Route (First Generation) to a Biocatalytic Transaminase Route (Second Generation), demonstrating how green chemistry principles directly correlate with cost reduction and yield improvement.[1]
The Core Dilemma
-
Route A (Chemocatalysis): Relies on transition metals (Rh, Ru, Pd) and high-pressure hydrogenation. High material cost, heavy metal waste management, and often requires downstream chiral purification.[2][3]
-
Route B (Biocatalysis): Relies on engineered enzymes.[3][4] Operates at ambient temperature/pressure. High selectivity (>99% ee) eliminates purification steps but requires upfront protein engineering investment.
Head-to-Head Performance Analysis
The following data aggregates industrial metrics from Merck & Co. and Codexis comparative studies.
| Metric | Route A: Rh-Catalyzed Hydrogenation | Route B: Biocatalytic Transamination | Delta (Improvement) |
| Overall Yield | ~52 - 65% | 82 - 92% | +13-27% |
| Enantiomeric Excess (ee) | 97% (Requires recrystallization) | >99.95% | Eliminates Resolution |
| Productivity | 1.0x (Baseline) | 1.53x | +53% |
| Total Waste (E-Factor) | High (250 kg waste / kg product) | Reduced (50 kg waste / kg product) | -19% to -80% |
| Capital Expenditure | High (High-pressure vessels required) | Low (Standard multipurpose vessels) | Significant CapEx Savings |
| Heavy Metal Content | Rhodium (Requires scavenging) | None | Zero Trace Metals |
Deep Dive: Route A — Asymmetric Hydrogenation (Classical)
Mechanism & Logic
The first-generation synthesis relies on the asymmetric hydrogenation of an unprotected enamine. The causality here is driven by the Rhodium-Josiphos complex, which coordinates with the enamine double bond to direct the addition of hydrogen across the face of the molecule.
-
Critical Flaw: The stereoselectivity is insufficient (97% ee) for pharmaceutical standards (>99%), necessitating a wasteful crystallization step that sacrifices yield for purity.
-
Cost Driver: Rhodium is a volatile commodity; its recovery requires expensive scavenging resins (e.g., Ecosorb).
Representative Experimental Protocol
Note: This protocol is a synthesized summary of the industrial workflow for comparative purposes.
-
Enamine Formation: Charge a high-pressure reactor with the
-keto amide precursor (Pro-sitagliptin ketone), ammonium acetate, and methanol. Reflux to form the enamine intermediate. -
Catalyst Preparation: In a glovebox, prepare the catalyst solution using
and the chiral ligand in degassed methanol. -
Hydrogenation: Transfer the catalyst solution to the reactor containing the enamine. Pressurize to 250 psi (17 bar) with Hydrogen gas.
-
Reaction: Heat to 50°C and stir for 12–18 hours.
-
Workup: Vent
. Concentrate the mixture. -
Purification (The Bottleneck): Perform a crystallization from ethanol/water to upgrade ee from 97% to >99%. (Yield loss: ~10-15%) .
Pathway Visualization (Route A)
Caption: Route A requires high-pressure hydrogenation and a yield-sacrificing crystallization step.
Deep Dive: Route B — Biocatalytic Transamination (Green/Modern)
Mechanism & Logic
The second-generation route utilizes an engineered Transaminase (ATA-117 variant) . The enzyme acts as a "chiral shuttle," transferring an amine group from an achiral donor (isopropylamine) to the pro-sitagliptin ketone.
-
Causality: The enzyme's active site was evolved (via directed evolution) to accommodate the bulky trifluorophenyl group of the substrate, which wild-type enzymes could not accept.
-
Self-Validating System: The reaction equilibrium is unfavorable. To drive it forward, the system uses isopropylamine as the donor, generating acetone as the byproduct. The acetone is continuously removed (evaporated) or the high concentration of donor pushes the equilibrium (Le Chatelier’s principle).
Representative Experimental Protocol
Based on the optimized conditions reported by Savile et al. (Science, 2010).
-
Buffer Preparation: Prepare a 0.1 M triethanolamine buffer (pH 8.5).
-
Substrate Charging: Dissolve Pro-sitagliptin ketone (200 g/L) in DMSO (final concentration ~50% v/v to aid solubility).
-
Enzyme & Donor Addition: Add the engineered Transaminase (CDX-017) (6 g/L) and Isopropylamine (1 M, excess). Add PLP (Pyridoxal-5'-phosphate) cofactor (1 g/L).
-
Reaction: Stir at 40–45°C under atmospheric pressure.
-
Process Control: Monitor acetone levels. If using a swept-gas system, ensure acetone removal to drive equilibrium.
-
-
Workup: Once conversion >99% (approx. 24h), acidify to quench.
-
Isolation: Extract the free base. No chiral resolution is required as the enzymatic selectivity is perfect.
-
Salt Formation: React with phosphoric acid to form Sitagliptin Phosphate.
Pathway Visualization (Route B)
Caption: Route B is a convergent, one-pot process operating at ambient pressure with perfect selectivity.
Decision Matrix for Route Selection
When should you switch from Chemical to Biocatalytic? Use this logic flow.
Caption: Decision logic for selecting between metal-catalysis and biocatalysis based on substrate complexity.
References
-
Biocatalytic Route Optimization: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. Link
-
Chemical Route Comparison: Hansen, K. B., et al. "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development 9.5 (2005): 634-639. Link
-
Green Chemistry Metrics: Sheldon, R. A., & Woodley, J. M. "Role of Biocatalysis in Sustainable Chemistry." Chemical Reviews 118.2 (2018): 801-838. Link
-
Molnupiravir Comparative Data: McIntosh, J. A., et al. "Engineered Ribosyl-1-Kinase Enables Concise Synthesis of Molnupiravir." ACS Central Science 7.12 (2021): 1980–1985. Link
Sources
Navigating the Kinome: A Comprehensive Guide to Kinase Selectivity Profiling and Off-Target Assessment
The human kinome consists of over 500 protein kinases that share a highly conserved ATP-binding pocket. When developing small molecule kinase inhibitors, this structural homology presents a formidable challenge: achieving target specificity[1]. Off-target kinase inhibition is a primary driver of clinical toxicity and unexpected pharmacological liabilities[2].
As a Senior Application Scientist, I frequently observe drug development programs stall because they rely on a single assay modality that fails to capture the full spectrum of an inhibitor's interactions. A compound that looks exquisitely selective in a cell-free binding assay may fail dramatically in a functional or cellular context[3].
This guide provides an objective, data-driven comparison of the leading kinase selectivity profiling technologies. By dissecting the causality behind experimental choices, we will outline a self-validating orthogonal workflow to ensure scientific integrity in your lead optimization pipeline.
The Technology Landscape: A Comparative Analysis
To accurately profile a compound, researchers must understand the fundamental differences between thermodynamic binding, relative proximity signaling, and absolute catalytic function.
-
Radiometric Filter Binding Assays (The Gold Standard): Radiometric assays directly measure the transfer of a radiolabeled phosphate (from [γ-32P]ATP) to a native substrate[4]. Because they do not rely on modified substrates, coupling enzymes, or bulky detection antibodies, they are universally considered the "gold standard" for measuring true catalytic activity[5][6]. Crucially, they allow testing at physiological ATP concentrations (e.g., 1mM), which is essential for accurately predicting in vivo efficacy[5].
-
Affinity-Based Profiling (e.g., KINOMEscan): This competitive binding assay measures the ability of a compound to displace an immobilized, active-site-directed ligand[1][2]. It does not require an active enzyme or ATP, making it highly scalable for massive panels (400+ kinases). However, because it measures thermodynamic binding affinity (
) rather than functional inhibition, it can produce false positives for compounds that bind the kinase but do not inhibit its catalytic function[2]. -
Time-Resolved FRET (TR-FRET): TR-FRET (e.g., LanthaScreen) utilizes a europium-labeled antibody and a fluorophore-labeled tracer[2]. It is a homogeneous, mix-and-read format ideal for high-throughput screening (HTS). While highly scalable, TR-FRET is susceptible to compound interference (auto-fluorescence or quenching) and typically requires engineered substrates, which can artificially alter kinase behavior and increase false-positive rates compared to radiometric methods[6].
-
Cellular Target Engagement (NanoBRET): Biochemical assays strip away the cellular context. NanoBRET assays measure compound binding to a NanoLuc-tagged kinase in live cells[1][7]. This accounts for membrane permeability, intracellular ATP competition, and protein complex formation, often revealing divergent selectivity profiles—particularly for Type II inhibitors that target inactive kinase conformations[3][7].
Table 1: Comparative Analysis of Kinase Profiling Technologies
| Assay Technology | Detection Principle | Substrate Type | ATP Dependence | Primary Advantage | Primary Limitation |
| Radiometric Filter Binding | Direct 32P transfer | Native peptide/protein | Adjustable (up to 1mM) | True functional activity; Gold Standard | Lower throughput; Radioactive waste |
| Affinity Binding (KINOMEscan) | Competitive displacement | Immobilized ligand | Independent (No ATP) | Massive scalability (400+ kinases) | Measures binding ( |
| TR-FRET (e.g., LanthaScreen) | Proximity-based fluorescence | Engineered/Labeled | Dependent | Homogeneous mix-and-read; HTS friendly | Susceptible to auto-fluorescence |
| Cellular Target Engagement | Bioluminescence Resonance | Live-cell NanoLuc fusion | Intracellular (Physiological) | Accounts for permeability & cellular context | Requires cell-permeable compounds |
Causality in Experimental Design: The Orthogonal Validation Strategy
Relying solely on binding assays or TR-FRET can lead to misleading Selectivity Scores (S-scores). A self-validating system requires an orthogonal approach that moves from broad thermodynamic binding to rigorous functional and cellular validation.
Orthogonal Kinase Profiling Workflow: From Primary Screen to Lead Optimization.
Experimental Protocol: Radiometric Filter Binding Assay (Orthogonal Validation)
To ensure trustworthiness, the following is a detailed, self-validating protocol for the radiometric assay, designed to eliminate the false positives frequently seen in primary HTS screens[4].
Materials:
-
Purified Kinase of interest (wild-type or mutant)
-
Specific native peptide/protein substrate
-
Unlabeled ATP and [γ-32P]ATP (0.5 μCi per reaction)
-
Phosphocellulose (P81) filter paper
-
Scintillation counter or phosphorimager
Step-by-Step Methodology:
-
Reaction Setup: Prepare a master mix containing the kinase, specific substrate, and reaction buffer (optimized for pH and co-factors like Mg2+ or Mn2+)[1].
-
Causality: Using the native substrate rather than an engineered fluorescent peptide ensures the binding kinetics reflect true biological affinity without steric hindrance from fluorophores.
-
-
Compound Addition: Dispense the test inhibitor in a 10-point dose-response curve (typically 3-fold dilutions starting at 10 μM). Maintain a constant DMSO concentration (e.g., 1%) across all wells to prevent solvent-induced denaturation.
-
ATP Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP[4].
-
Causality (Critical Step): Set the unlabeled ATP concentration to 1mM (physiological) rather than the
. Testing at 1mM ATP rigorously stress-tests ATP-competitive inhibitors, providing a more accurate representation of in vivo potency and preventing the dangerous overestimation of efficacy common in low-ATP screens[5][8].
-
-
Incubation: Incubate at 30°C for 20-40 minutes. Ensure the reaction remains in the linear phase (less than 10% ATP depletion) to maintain steady-state kinetics.
-
Quenching and Spotting: Terminate the reaction by adding 3% phosphoric acid. Spot the mixture onto P81 filter paper. The positively charged peptide substrate binds to the negatively charged phosphocellulose, while unreacted [γ-32P]ATP remains in solution[4].
-
Washing and Detection: Wash the filter paper extensively (3-4 times) with 75 mM phosphoric acid. Quantify the bound radiolabeled product using a phosphorimager or scintillation counter[4].
-
Self-Validation Check: The inclusion of a no-enzyme control establishes the baseline background radiation, while the extensive acid washes ensure that only covalently incorporated [γ-32P] is measured, eliminating false positives from free ATP precipitation.
-
Mechanistic comparison: Radiometric vs. TR-FRET kinase assay signal transduction.
Quantitative Data Analysis: Assessing Selectivity
To objectively compare product performance, we calculate the Selectivity Score (
Below is representative validation data for a hypothetical Type II kinase inhibitor across different assay platforms. This table illustrates exactly why an orthogonal approach is non-negotiable.
Table 2: Representative Orthogonal Validation Data for a Type II Inhibitor
| Kinase Target | KINOMEscan | Radiometric | Radiometric | NanoBRET Cellular | Interpretation |
| Target Kinase (Primary) | 2.5 | 5.0 | 18.0 | 45.0 | Validated on-target efficacy. |
| Off-Target A | 15.0 | 25.0 | >10,000 | >10,000 | False Positive in binding; outcompeted by physiological ATP[5]. |
| Off-Target B | >10,000 | >10,000 | >10,000 | 120.0 | Unexpected Liability ; cellular accumulation drives off-target binding[7]. |
Data Interpretation:
Notice how the affinity binding assay shows a highly potent
By layering these technologies, drug development professionals can confidently navigate the kinome, prioritizing compounds with true physiological selectivity and minimizing downstream clinical attrition.
References
-
Reaction Biology. "Radiometric Assay Brochure." Reaction Biology.[Link]
-
Hastie, C. J., et al. "A high-throughput radiometric kinase assay." NIH PMC. [Link]
-
Uitdehaag, J.C.M., et al. "Measuring and interpreting the selectivity of protein kinase inhibitors." NIH PMC.[Link]
-
Wu, J., et al. "The challenge of selecting protein kinase assays for lead discovery optimization." NIH PMC. [Link]
-
Vasta, J. D., et al. "Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors." bioRxiv / ACS. [Link]
-
Vasta, J. D., et al. "Cellular Context Influences Kinase Inhibitor Selectivity." Journal of Medicinal Chemistry, ACS, Feb 2026.[Link]
-
Roskoski, R. "Protein Kinase Inhibitors - Selectivity or Toxicity?" IntechOpen, Jul 2021.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-(3-Methoxy-4-methylphenyl)acrylic acid proper disposal procedures
Proper handling and disposal of specialty organic building blocks are critical components of laboratory safety and environmental stewardship. 3-(3-Methoxy-4-methylphenyl)acrylic acid (also known as 3-methoxy-4-methylcinnamic acid) is a substituted phenylacrylic acid widely utilized as a synthetic intermediate in drug development and medicinal chemistry[1].
While not acutely toxic, its physicochemical properties—specifically its environmental mobility and irritant nature—demand strict adherence to targeted operational and disposal protocols. This guide provides drug development professionals with a self-validating, step-by-step framework for the safe management and disposal of this compound.
Physicochemical Profile and Hazard Assessment
Before executing any disposal or spill response plan, personnel must understand the compound's hazard profile. The methoxy and methyl substitutions on the phenyl ring, combined with the acrylic acid moiety, classify this compound as a respiratory, skin, and eye irritant[2].
Table 1: Chemical Identification and GHS Hazard Summary
| Property / Hazard | Specification |
| Chemical Name | 3-(3-Methoxy-4-methylphenyl)acrylic acid |
| CAS Number | 209287-19-4[1] |
| Molecular Formula | C11H12O3[3] |
| Physical State | Solid / Powder[4] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2] |
| Signal Word | Warning[2] |
Mechanistic Insights: The Logic Behind the Disposal Plan
To build a self-validating safety culture, scientists must understand why specific disposal methodologies are enforced. The protocols for 3-(3-Methoxy-4-methylphenyl)acrylic acid are driven by two primary physicochemical factors:
-
Environmental Mobility and pKa: Analogous substituted cinnamic acids (such as ferulic acid) exhibit a pKa of approximately 4.58[4]. At physiological and environmental pH levels (~7.0), these organic acids exist almost entirely in their anionic form[4]. Because anions repel the negatively charged surfaces of soil clay and organic carbon, this chemical possesses high mobility in soil[4]. If improperly disposed of via sink drains, it poses a severe risk of rapid groundwater contamination. Therefore, drain disposal is strictly prohibited [5].
-
Thermal Degradation Dynamics: The mandated disposal route is thermal destruction. However, the combustion of aromatic rings and methoxy groups can yield hazardous carbon oxides and irritant fumes[2]. Consequently, controlled incineration must be coupled with flue gas scrubbing to neutralize acidic airborne byproducts before atmospheric release[4].
Operational Disposal Plan: Step-by-Step Methodology
Laboratory waste must be meticulously segregated to comply with EPA/RCRA (or equivalent international) regulations.
Protocol A: Solid Waste Packaging
-
Retain Original Containment: Leave all unused, expired, or degraded solid chemicals in their original, manufacturer-provided containers.
-
Secondary Containment: Place the tightly sealed original containers into a secondary heavy-duty polyethylene bag.
-
Segregation: Store the bagged waste in a designated hazardous solid organic waste bin. Do not mix with incompatible waste streams, such as strong oxidizing agents or strong bases, to prevent exothermic reactions.
-
Final Disposition: Transfer the waste to a licensed professional chemical waste disposal facility[6]. Ensure the manifest specifies destruction via controlled incineration with flue gas scrubbing [4].
Protocol B: Liquid Waste (Solutions)
-
Solvent Compatibility: If the acid has been dissolved in organic solvents (e.g., DMSO, DMF, or methanol) during experimental workflows, collect the solution in a chemically compatible, clearly labeled liquid waste carboy.
-
Halogenated vs. Non-Halogenated: Strictly segregate the liquid waste into halogenated or non-halogenated streams based on the primary solvent used.
-
Venting: Ensure the waste carboy is equipped with a vented cap to prevent pressure buildup from solvent vapor.
Spill Response and Decontamination Workflow
In the event of a powder spill, immediate containment is required to prevent aerosolization of the respiratory irritant (H335) and environmental release.
Step-by-Step Spill Response Protocol:
-
Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Responders must don a particulate respirator (N95 or P100) to prevent inhalation of dust, alongside nitrile gloves and tightly sealed safety goggles[2].
-
Drain Containment: Immediately cover any nearby floor drains or sinks with spill mats to prevent the powder from entering the sewage system.
-
Dust-Free Mechanical Collection: Do not dry sweep. Dry sweeping aerosolizes the powder. Instead, slightly dampen the spilled powder with water or an alcohol-based solvent to bind the particulates[2]. Use non-sparking tools to scoop the dampened material[4].
-
Surface Decontamination: Scrub the affected surfaces with an alcohol-based solvent (e.g., ethanol or isopropanol) to dissolve residual organic acid, followed by a thorough soap and water wash[2].
-
Waste Consolidation: Place all collected spilled material, contaminated PPE, and cleaning materials into a clearly labeled, sealable hazardous waste container for incineration[7].
Workflow Visualization
Workflow for the containment, collection, and licensed disposal of hazardous chemical spills.
References
- 4-甲基苯基)丙烯酸| 3-(3-Methoxy-4-methylphenyl)acrylic ... - 乐研试剂. Leyan.com.
- Buy 3-(3-METHOXY-4-METHYLPHENYL)ACRYLIC ACID Industrial .... Echemi.com.
- SAFETY DATA SHEET: 3,4-Dimethoxycinnamic acid. Sigma-Aldrich.cn.
- Ferulic Acid - Safety Data Sheet - ChemicalBook. Chemicalbook.com.
- Ferulic Acid (Natural) - SAFETY DATA SHEET. Avenalab.com.
- SDS (Safety Data Sheet) - Natural Ferulic Acid - Making Cosmetics. Makingcosmetics.com.
- Ferulic acid-SDS-MedChemExpress. Medchemexpress.com.
- Safety Data Sheet - Amazon S3 (LKT Laboratories). Amazonaws.com.
Sources
- 1. 3-(3-甲氧基-4-甲基苯基)丙烯酸 | 3-(3-Methoxy-4-methylphenyl)acrylic | 209287-19-4 - 乐研试剂 [leyan.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. avenalab.com [avenalab.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. makingcosmetics.com [makingcosmetics.com]
Personal protective equipment for handling 3-(3-Methoxy-4-methylphenyl)acrylic acid
Topic: Personal Protective Equipment & Operational Safety for Handling 3-(3-Methoxy-4-methylphenyl)acrylic Acid[1][2][3][4][5]
Part 1: Executive Safety Summary
Immediate Action Required: Treat 3-(3-Methoxy-4-methylphenyl)acrylic acid (CAS: 209287-19-4 / 132980-20-2) as a Bioactive Irritant . Unlike simple liquid acrylic acid (which is corrosive and volatile), this substituted phenylacrylic acid is typically a solid powder. The primary risks are inhalation of dust and contact dermatitis .
Critical Safety Parameters:
| Parameter | Specification |
| Physical State | Solid (White to off-white powder) |
| GHS Signal Word | WARNING |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][6] Irrit.) |
| Storage | Cool, dry place (2-8°C recommended for long-term stability); protect from light. |
| Occupational Exposure Limit | Not established; Default to PNOR (Particulates Not Otherwise Regulated) guidelines: < 3 mg/m³ (respirable). |
Part 2: Risk Assessment & Hazard Identification
Expert Insight (The "Why"): Research chemicals like 3-(3-Methoxy-4-methylphenyl)acrylic acid often lack exhaustive toxicological data. As a Senior Application Scientist, I apply the "Structure-Activity Relationship" (SAR) principle here.
-
Acidity: As a carboxylic acid, it will protonate biological membranes upon contact, causing irritation to mucous membranes (eyes, lungs).
-
Michael Acceptor: The acrylic moiety (α,β-unsaturated carbonyl) is an electrophile. It can react with nucleophilic residues (cysteine) in proteins, potentially leading to skin sensitization over repeated exposures.
-
Differentiation: Do not confuse this with liquid "Acrylic Acid" or "Methacrylic Acid." Those are volatile corrosives. This compound is a substituted cinnamic acid derivative, meaning it has lower volatility but higher persistence on surfaces.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent sensitization and irritation. Standard latex gloves are insufficient due to the potential lipophilicity of the phenyl ring allowing permeation.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection | Nitrile Rubber (minimum 0.11 mm / 4 mil) | Nitrile offers superior chemical resistance to organic acids compared to latex. Double-gloving is required when handling solutions in organic solvents (e.g., DMSO, DCM). |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are acceptable for closed handling. Goggles are mandatory if working with fine powder outside a fume hood to prevent dust entry. |
| Respiratory | Fume Hood (Primary) or N95/P95 Mask (Secondary) | Engineering controls (Hood) are the primary defense. If weighing outside a hood, an N95 respirator is required to prevent inhalation of the H335-classified dust. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Must button to the neck. Ensure wrist cuffs are tucked under gloves to prevent wrist exposure (a common sensitization point). |
Part 4: Operational Handling Workflow
Protocol Integrity: This workflow minimizes static discharge (which scatters powder) and aerosolization.
Step-by-Step Methodology:
-
Preparation:
-
Weighing & Solubilization:
-
Open the vial inside the hood.
-
Transfer solid using a micro-spatula. Avoid pouring.
-
Immediate Solubilization: Add solvent (e.g., DMSO, Methanol) to the weighing boat or vial immediately to capture dust. Once in solution, the inhalation risk drops significantly, but the skin permeation risk increases.
-
-
Reaction/Usage:
-
Keep reaction vessels capped when not actively adding reagents.
-
Label all intermediate vessels with "Irritant - Organic Acid."
-
-
Decontamination:
-
Wipe down the balance area with a wet paper towel (water/ethanol mixture) to pick up invisible dust. Do not dry sweep.
-
Visualization: Handling Logic Flow
Figure 1: Decision logic for safe handling and engineering control selection.
Part 5: Emergency Response & Disposal
Spill Management:
-
Solid Spill: Do not use a brush/dustpan (creates dust). Cover with wet paper towels to dampen, then wipe up.
-
Solution Spill: Absorb with vermiculite or sand. Clean surface with mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the acid residue.
Disposal Protocol: Never dispose of this compound down the drain. As a bioactive organic acid, it requires thermal destruction.
Visualization: Waste Decision Tree
Figure 2: Waste stream segregation for regulatory compliance.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Cinnamic Acid Derivatives. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
